Sodium azide
Beschreibung
Eigenschaften
IUPAC Name |
sodium;azide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/N3.Na/c1-3-2;/q-1;+1 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXIPVTKHYLBLMZ-UHFFFAOYSA-N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N-]=[N+]=[N-].[Na+] | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
N3Na, NaN3 | |
| Record name | SODIUM AZIDE | |
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| Record name | SODIUM AZIDE | |
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| Record name | Sodium azide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Sodium_azide | |
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DSSTOX Substance ID |
DTXSID8020121 | |
| Record name | Sodium azide | |
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Molecular Weight |
65.010 g/mol | |
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Physical Description |
Sodium azide appears as a colorless crystalline solid. Density 1.85 g / cm3. Burns in air and may explode if large quantities are involved. Toxic by ingestion. Toxic oxides of nitrogen are produced in fires., Colorless to white, odorless, crystalline solid. [pesticide] [Note: Forms hydrazoic acid (HN3) in water.]; [NIOSH], COLOURLESS HEXAGONAL CRYSTALS., Colorless to white, odorless, crystalline solid., Colorless to white, odorless, crystalline solid. [pesticide] [Note: Forms hydrazoic acid (HN3) in water.] | |
| Record name | SODIUM AZIDE | |
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| Record name | Sodium azide | |
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| Record name | SODIUM AZIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
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| Record name | Sodium azide | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
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Boiling Point |
Decomposes in vacuum (EPA, 1998), decomposes, Decomposes | |
| Record name | SODIUM AZIDE | |
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| Record name | SODIUM AZIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
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| Record name | Sodium azide | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
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Flash Point |
Not flammable (EPA, 1998) | |
| Record name | SODIUM AZIDE | |
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Solubility |
50 to 100 mg/mL at 72 °F (NTP, 1992), In water, 41.0 g/100 mL at 17 °C, Highly soluble in water. Rapidly converted to hydrazoic acid ... Solubility in water: 40.16% at 10 °C; 41.7% at 17 °C, Slightly soluble in ethanol, insoluble in ethyl ether, Slightly soluble in alcohol; insoluble in ether; soluble in liquid ammonia, Solubility in water, g/100ml at 17 °C: 41.7 (good), (63 °F): 42% | |
| Record name | SODIUM AZIDE | |
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| Record name | Sodium azide | |
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| Record name | SODIUM AZIDE | |
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| Record name | Sodium azide | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
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Density |
1.846 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.846 at 20 °C, Relative density (water = 1): 1.85, 1.85 | |
| Record name | SODIUM AZIDE | |
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| Record name | Sodium azide | |
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| Record name | SODIUM AZIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | SODIUM AZIDE | |
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Vapor Pressure |
1 Pa at 20 °C, Vapor pressure, Pa at 20 °C: 1 | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Color/Form |
Colorless hexagonal crystals, Colorless to white, crystalline solid [Note: Forms hydrazoic acid (HN3) in water] | |
CAS No. |
26628-22-8 | |
| Record name | SODIUM AZIDE | |
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| Record name | Sodium azide | |
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| Record name | SODIUM AZIDE | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | SODIUM AZIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/331 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
Decomposes at 527 °F to sodium and nitrogen (EPA, 1998), 275 °C (decomp), 527 °F (decomposes to sodium and nitrogen), 527 °F (Decomposes) | |
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| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1474 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Sodium azide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/695 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SODIUM AZIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/331 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Sodium azide | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0560.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Foundational & Exploratory
The Core Mechanism of Action of Sodium Azide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium azide (B81097) (NaN₃) is a rapidly acting, potent cytotoxic agent with a broad range of applications, from a preservative in laboratory reagents and hospital diagnostics to a gas-generating component in automobile airbags. Its high toxicity, comparable to that of cyanide, necessitates a thorough understanding of its mechanism of action for safety, research, and therapeutic development. This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underlying the effects of sodium azide, with a focus on its primary targets and downstream consequences.
Primary Mechanism of Action: Inhibition of Cytochrome c Oxidase
The principal mechanism of this compound's toxicity is the potent and reversible inhibition of cytochrome c oxidase (Complex IV), the terminal enzyme of the mitochondrial electron transport chain.[1][2] By binding to the ferric (Fe³⁺) form of the heme a₃-CuB binuclear center, azide disrupts the transfer of electrons from cytochrome c to molecular oxygen, the final electron acceptor.[3] This blockade of the electron transport chain has profound and immediate consequences for cellular bioenergetics.
Quantitative Inhibition Data
The inhibitory potency of this compound on various enzymes is summarized in the table below.
| Enzyme | Organism/Tissue | Inhibition Type | Kᵢ Value | IC₅₀ Value | Reference(s) |
| Cytochrome c Oxidase | Beef Heart Mitochondria | Uncompetitive | 33 µM | <10 µM (chronic) | [4][5] |
| Catalase | Pichia pastoris | - | - | 129 (±33) µM | [6] |
| Catalase | Kluyveromyces lactis | - | - | 32 (±7) µM | [6] |
| Glutathione S-transferase | - | Uncompetitive | - | - | [7] |
Downstream Cellular Consequences
The inhibition of cytochrome c oxidase by this compound triggers a cascade of detrimental cellular events, primarily stemming from the collapse of cellular energy metabolism.
ATP Depletion
The cessation of oxidative phosphorylation leads to a rapid and dramatic decrease in intracellular ATP levels.[8][9] This energy crisis affects numerous ATP-dependent cellular processes, including ion transport, maintenance of membrane potential, and macromolecular synthesis.
Disruption of Mitochondrial Membrane Potential (ΔΨm)
The electron transport chain is responsible for maintaining the proton gradient across the inner mitochondrial membrane, which generates the mitochondrial membrane potential (ΔΨm). Inhibition of Complex IV by this compound leads to the dissipation of this potential.[7][10]
Increased Production of Reactive Oxygen Species (ROS)
The blockage of the electron transport chain at Complex IV can lead to an accumulation of electrons at earlier complexes, promoting the formation of superoxide (B77818) radicals and other reactive oxygen species (ROS). This oxidative stress contributes to cellular damage.
Induction of Apoptosis and Necrosis
Depending on the concentration and cell type, this compound can induce either programmed cell death (apoptosis) or unregulated cell death (necrosis).[11] At lower concentrations, the mitochondrial pathway of apoptosis is often triggered, involving the release of cytochrome c, activation of caspases, and DNA fragmentation. At higher concentrations, the severe energy depletion can lead to necrotic cell death.[11]
Secondary Mechanism: Nitric Oxide Donor and Vasodilation
In addition to its effects on mitochondria, this compound can be metabolized to nitric oxide (NO), a potent vasodilator.[10] This conversion contributes to one of the most prominent physiological effects of this compound poisoning: profound hypotension.[12] The generated NO activates soluble guanylate cyclase in vascular smooth muscle cells, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent vasodilation.[13]
Signaling Pathways and Experimental Workflows
This compound's Impact on Mitochondrial Function and Apoptosis
Caption: this compound inhibits Cytochrome c Oxidase, leading to mitochondrial dysfunction and apoptosis.
This compound-Induced Vasodilation Pathway
Caption: this compound is metabolized to nitric oxide, causing vasodilation.
Experimental Protocols
Measurement of Cytochrome c Oxidase (Complex IV) Activity
This protocol is adapted from methods used for assessing mitochondrial respiratory chain enzyme activities.[1][14]
-
Sample Preparation: Isolate mitochondria from cells or tissues of interest by differential centrifugation. Determine the protein concentration of the mitochondrial preparation using a standard method (e.g., Bradford assay).
-
Reaction Mixture: Prepare a reaction buffer containing phosphate (B84403) buffer (pH 7.0), and reduced cytochrome c.
-
Assay:
-
Add a known amount of mitochondrial protein to the reaction mixture.
-
Monitor the oxidation of cytochrome c by measuring the decrease in absorbance at 550 nm over time using a spectrophotometer.
-
To determine the effect of this compound, pre-incubate the mitochondrial sample with varying concentrations of this compound for a specified time before adding the reduced cytochrome c.
-
-
Data Analysis: Calculate the rate of cytochrome c oxidation. The activity is typically expressed as nmol of cytochrome c oxidized per minute per mg of mitochondrial protein. Compare the rates in the presence and absence of this compound to determine the extent of inhibition.
Determination of Cellular ATP Levels
This protocol is based on the firefly luciferase assay.
-
Cell Culture and Treatment: Plate cells at a suitable density and treat with various concentrations of this compound for the desired duration.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer to release the intracellular ATP.
-
Luciferase Assay:
-
Add the cell lysate to a luminometer plate.
-
Add a luciferase reagent containing luciferin (B1168401) and luciferase.
-
Measure the luminescence produced, which is directly proportional to the ATP concentration.
-
-
Data Analysis: Generate a standard curve using known concentrations of ATP. Use the standard curve to determine the ATP concentration in the experimental samples. Express the results as a percentage of the control (untreated cells).
Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol utilizes a fluorescent dye, such as JC-1 or TMRM, and flow cytometry.[15]
-
Cell Culture and Treatment: Culture cells and treat with this compound as described for the ATP assay.
-
Staining: Incubate the cells with a fluorescent dye that accumulates in the mitochondria in a membrane potential-dependent manner (e.g., JC-1).
-
Flow Cytometry:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Analyze the cells using a flow cytometer. For JC-1, healthy cells with a high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic cells with a low ΔΨm will show green fluorescence (JC-1 monomers).
-
-
Data Analysis: Quantify the percentage of cells with low and high mitochondrial membrane potential by analyzing the fluorescence intensity in the appropriate channels.
Measurement of Nitric Oxide (NO) Production
This protocol is based on the Griess assay, which measures nitrite (B80452) (NO₂⁻), a stable breakdown product of NO.[16]
-
Sample Collection: Collect the cell culture supernatant or other biological fluid after treatment with this compound.
-
Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of sulfanilamide (B372717) solution and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) solution.
-
Assay:
-
Add the sample to a microplate well.
-
Add the Griess reagent to each well and incubate at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Use the standard curve to determine the nitrite concentration in the samples, which reflects the amount of NO produced.
Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Treat cells with this compound as previously described.
-
Staining:
-
Harvest the cells and wash them with a binding buffer.
-
Resuspend the cells in the binding buffer and add Annexin V-FITC and PI.
-
Incubate in the dark at room temperature.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-FITC negative, PI negative.
-
Early apoptotic cells: Annexin V-FITC positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis and necrosis induced by this compound.
Conclusion
The primary mechanism of action of this compound is the potent inhibition of cytochrome c oxidase, leading to a severe cellular energy crisis. This initiates a cascade of events including ATP depletion, dissipation of the mitochondrial membrane potential, increased ROS production, and ultimately, cell death through apoptosis or necrosis. A secondary mechanism involves its conversion to nitric oxide, causing significant vasodilation. The detailed understanding of these mechanisms and the provided experimental protocols are crucial for researchers and professionals working with this hazardous yet scientifically valuable compound.
References
- 1. worthe-it.co.za [worthe-it.co.za]
- 2. affinity ic50 values: Topics by Science.gov [science.gov]
- 3. towardsdatascience.com [towardsdatascience.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Communication is Key: Mechanisms of Intercellular Signaling in Vasodilation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. This compound dilates coronary arterioles via activation of inward rectifier K+ channels and Na+-K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. cosmobiousa.com [cosmobiousa.com]
- 14. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. abcam.cn [abcam.cn]
- 16. bowdish.ca [bowdish.ca]
The Impact of Sodium Azide on Mitochondrial Respiration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium azide (B81097) (NaN₃) is a potent metabolic inhibitor widely utilized in biomedical research to model mitochondrial dysfunction. Its primary mechanism of action involves the reversible inhibition of cytochrome c oxidase (Complex IV), the terminal enzyme of the electron transport chain (ETC). This inhibition leads to a cascade of cellular events, including a rapid decrease in mitochondrial respiration and ATP synthesis, dissipation of the mitochondrial membrane potential, and an increase in the production of reactive oxygen species (ROS). Consequently, sodium azide serves as a critical tool for investigating the cellular consequences of impaired oxidative phosphorylation and for screening potential therapeutic agents aimed at mitigating mitochondrial damage. This guide provides an in-depth overview of the core effects of this compound on mitochondrial respiration, detailed experimental protocols for its use, and a summary of the key signaling pathways involved.
Core Mechanism of Action
This compound exerts its inhibitory effect on mitochondrial respiration primarily by targeting cytochrome c oxidase (Complex IV).[1][2][3][4] It binds to the ferric (Fe³⁺) form of the heme a₃-CuB binuclear center within Complex IV, preventing the transfer of electrons from cytochrome c to molecular oxygen.[5] This blockade of the terminal step of the electron transport chain has several immediate and critical consequences for cellular bioenergetics:
-
Inhibition of Oxygen Consumption: As the final electron acceptor, oxygen consumption is directly halted by the inhibition of Complex IV, leading to a rapid decrease in the cellular oxygen consumption rate (OCR).[6]
-
Disruption of the Proton Gradient: The electron transport chain is coupled to the pumping of protons from the mitochondrial matrix to the intermembrane space, which generates the mitochondrial membrane potential (ΔΨm). By inhibiting electron flow, this compound prevents this proton pumping, leading to a dissipation of the ΔΨm.[7][8]
-
Decreased ATP Synthesis: The energy stored in the proton gradient is utilized by ATP synthase (Complex V) to produce ATP. The collapse of the ΔΨm uncouples the ETC from ATP synthesis, resulting in a significant and rapid depletion of cellular ATP levels.[2][7]
-
Increased Reactive Oxygen Species (ROS) Production: The inhibition of the electron transport chain can lead to an accumulation of reduced upstream electron carriers, which can then donate electrons to molecular oxygen, forming superoxide (B77818) radicals and other reactive oxygen species.[7][9]
Quantitative Effects of this compound on Mitochondrial Function
The following tables summarize the quantitative data from various studies on the effects of this compound on different cell lines.
Table 1: Effects of this compound on PC12 Cells
| Concentration (mM) | Exposure Time (h) | Effect on Cell Viability | Effect on Mitochondrial Membrane Potential (ΔΨm) | Effect on ROS Production (Mean Fluorescence Intensity) | Effect on Cellular ATP Level | Reference |
| 5, 10, 20, 40, 80 | 12, 24, 48, 72 | Dose- and time-dependent decrease | - | - | - | [7] |
| 20 | 24 | ~50% cell death | - | - | - | [7] |
| 10, 20, 40 | 24 | - | Dose-dependent decrease (dissipation) | 6.99, 18.63, 39.35 (Control: 3.65) | Dose-dependent decrease | [7] |
Table 2: Effects of this compound on SH-SY5Y Human Neuroblastoma Cells
| Concentration (mM) | Exposure Time (h) | Effect on Mitochondrial Complex IV Activity | Effect on Cell Viability (MTT Absorbance) | Effect on Mitochondrial Membrane Potential (ΔΨm) | Reference |
| 16-64 | 1 | Dose-dependent decrease | - | - | [8] |
| 16-128 | 1-8 | - | Dose- and time-dependent decrease | - | [8] |
| 16 | 1 | - | - | Significant decrease | [8] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reproducible results when studying the effects of this compound. Below are protocols for key experiments.
Measurement of Oxygen Consumption Rate (OCR) using High-Resolution Respirometry
This protocol is adapted from standard procedures for assessing mitochondrial function in intact cells.[10][11]
Materials:
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k)
-
Cell culture medium
-
This compound solution (e.g., 100 mM stock in water)
-
Digitonin (for permeabilization, if studying isolated mitochondria)
-
Substrates and inhibitors for the electron transport chain (e.g., glutamate, malate, succinate, rotenone, antimycin A)
Procedure:
-
Cell Preparation: Harvest cultured cells and resuspend them in a suitable respiration buffer (e.g., MiR05) at a density of 1-2 x 10⁶ cells/mL.
-
Instrument Calibration: Calibrate the oxygen sensors of the respirometer according to the manufacturer's instructions.
-
Loading the Chamber: Add the cell suspension to the respirometer chambers.
-
Basal Respiration: Equilibrate the system and record the basal oxygen consumption rate.
-
Sequential Addition of Inhibitors and Substrates (for a detailed mitochondrial function assay):
-
To assess the contribution of different complexes, a sequential protocol can be used. For specifically measuring Complex IV activity, after inhibiting Complex III with antimycin A, ascorbate (B8700270) and TMPD are added to provide electrons directly to Complex IV.
-
-
Inhibition with this compound: Inject a known concentration of this compound into the chamber (e.g., final concentration of 1-5 mM) to inhibit Complex IV.
-
Data Analysis: The OCR is calculated as the negative time derivative of the oxygen concentration. The this compound-sensitive respiration represents the activity of Complex IV.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol utilizes the fluorescent dye JC-1, which exhibits a potential-dependent accumulation in mitochondria.[7]
Materials:
-
JC-1 staining solution
-
Carbonyl cyanide 3-chlorophenylhydrazone (CCCP) or FCCP (as a positive control for depolarization)
-
Fluorescence microscope or flow cytometer
-
Cultured cells and this compound
Procedure:
-
Cell Treatment: Treat cultured cells with varying concentrations of this compound for the desired duration. Include a positive control group treated with CCCP or FCCP.
-
JC-1 Staining: Incubate the cells with JC-1 staining solution (typically 1-10 µg/mL) at 37°C for 15-30 minutes.
-
Washing: Wash the cells with phosphate-buffered saline (PBS) to remove excess dye.
-
Imaging/Flow Cytometry:
-
Microscopy: In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.
-
Flow Cytometry: Quantify the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
-
-
Data Analysis: Calculate the red/green fluorescence ratio for each condition. A significant decrease in the ratio in this compound-treated cells compared to the control indicates a loss of ΔΨm.
Determination of Cellular ATP Levels
This protocol is based on the luciferin-luciferase reaction, where light emission is proportional to the ATP concentration.[7][12]
Materials:
-
ATP assay kit (containing luciferase and D-luciferin)
-
Luminometer
-
Cultured cells and this compound
Procedure:
-
Cell Treatment: Treat cultured cells with different concentrations of this compound for the specified time.
-
Cell Lysis: Lyse the cells using the buffer provided in the ATP assay kit to release intracellular ATP.
-
Luciferase Reaction: Add the cell lysate to a reaction mixture containing luciferase and D-luciferin.
-
Luminescence Measurement: Immediately measure the luminescence using a luminometer.
-
Data Analysis: Generate a standard curve using known concentrations of ATP. Calculate the ATP concentration in the cell lysates based on the standard curve and normalize to the protein concentration or cell number.
Visualization of Pathways and Workflows
This compound's Point of Inhibition in the Electron Transport Chain
Caption: Inhibition of Complex IV by this compound in the ETC.
Experimental Workflow for Assessing Mitochondrial Dysfunction
References
- 1. Chronic in vivo this compound infusion induces selective and stable inhibition of cytochrome c oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dual actions of the metabolic inhibitor, this compound on KATP channel currents in the rat CRI-G1 insulinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound induces mitochondria-mediated apoptosis in PC12 cells through Pgc-1α-associated signaling pathway - ProQuest [proquest.com]
- 5. How azide inhibits ATP hydrolysis by the F-ATPases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brainly.com [brainly.com]
- 7. This compound induces mitochondria-mediated apoptosis in PC12 cells through Pgc-1α-associated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Effect of this compound on mitochondrial membrane potential in SH-SY5Y human neuroblastoma cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
Sodium Azide as a Bacteriostatic Agent: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of sodium azide (B81097) (NaN₃) as a bacteriostatic agent in research settings. It covers its mechanism of action, effective concentrations, applications, and critical safety protocols. Detailed experimental procedures and quantitative data are presented to assist researchers in its effective and safe use.
Core Concepts: Mechanism and Selectivity
Sodium azide exerts its bacteriostatic effect primarily by inhibiting the growth of bacteria rather than killing them.[1][2] Its principal target is the enzyme cytochrome c oxidase (also known as Complex IV), a critical component of the electron transport chain in cellular respiration.[1][2][3][4] By binding to the heme cofactor of this enzyme, this compound effectively blocks the final step of aerobic respiration, leading to a rapid decrease in ATP production and cessation of metabolic activity.[1][2]
This mechanism of action also explains its selective toxicity. This compound is most effective against Gram-negative bacteria.[1][5][6] Many Gram-positive bacteria, such as Streptococci, Pneumococci, and Lactobacilli, are intrinsically resistant to its effects.[1][5] This selectivity has been utilized in microbiology for the selective isolation of certain microorganisms.[3]
Quantitative Data on Efficacy
The effective concentration of this compound as a bacteriostatic agent can vary depending on the application and the specific microorganisms being targeted. The following tables summarize key quantitative data for its use.
| Application | Recommended Concentration (% w/v) | Molar Concentration (mM) | Notes |
| General Biological Buffers (e.g., PBS, Tris-HCl) | 0.02 - 0.1% | 3.08 - 15.4 mM | Effective for short to medium-term storage at 4°C.[2][7] |
| Antibody Solutions | 0.02 - 0.05% | 3.08 - 7.7 mM | Prevents microbial contamination during storage. Must be removed for cell culture or conjugation.[2][7] |
| Size Exclusion Chromatography Columns | 0.02 - 0.05% | 3.08 - 7.7 mM | Maximum recommended concentration of 0.1%.[7] |
| Laboratory Reagents | 0.02 - 0.05% | 3.08 - 7.7 mM | General use for preventing bacterial growth.[7] |
| Urine Samples for ELISA | 0.1% | 15.4 mM | Used to prevent changes in urine pH due to bacterial growth.[8] |
| Organism/System | Concentration | Effect | Reference |
| E. coli Biofilms | 4 mM | Inhibition of growth.[9] | [9] |
| Marine Sediments | 50 mM (3,251 mg/L) | Strong inhibition of microbial growth.[10][11] | [10][11] |
| Human Platelets | 1-100 µM | Anti-aggregatory effects (IC50 with 5-min incubation: 2.77 µM with ADP, 4.64 µM with collagen).[12] | [12] |
| E. coli (general) | 100 µg/ml | Generally sufficient to inhibit sensitive bacterial populations.[13] | [13] |
Experimental Protocols
Preparation of a 10% (w/v) this compound Stock Solution
Materials:
-
This compound (NaN₃) powder
-
Distilled water
-
Appropriate Personal Protective Equipment (PPE): lab coat, gloves (nitrile), safety glasses
-
Certified chemical fume hood
-
Non-metallic spatula and weigh boat
-
Glass beaker and stir bar
-
Magnetic stirrer
-
Sterile, clearly labeled storage bottle (non-metal)
Procedure:
-
Safety First: All handling of solid this compound must be performed in a certified chemical fume hood.[7][14] Wear appropriate PPE.
-
Weighing: Carefully weigh 10 g of this compound powder using a non-metallic spatula and weigh boat.[7][15]
-
Dissolving: In the fume hood, add the 10 g of this compound to a glass beaker containing 100 mL of distilled water.[15]
-
Mixing: Place a stir bar in the beaker and place it on a magnetic stirrer. Stir until the this compound is completely dissolved.[14]
-
Storage: Transfer the solution to a sterile, clearly labeled non-metal storage bottle.[7] The label should include "10% this compound," the date of preparation, and appropriate hazard warnings ("Acutely Toxic").[1] Store at 4°C.[15]
Use of this compound in Biological Buffers (e.g., 0.05% in PBS)
Materials:
-
10% this compound stock solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile container
Procedure:
-
To prepare a 0.05% working solution of this compound in PBS, add 5 µL of the 10% stock solution for every 1 mL of PBS.[15]
-
For larger volumes, for example, to make 1 L of 0.05% this compound in PBS, add 5 mL of the 10% stock solution to 995 mL of PBS.
-
Mix the solution thoroughly.
-
Store the buffer at 4°C.
Protocol for Antimicrobial Effectiveness Testing (Microbial Challenge Test)
This protocol is a generalized procedure to evaluate the effectiveness of this compound in a biological buffer.
Materials:
-
Test buffer containing the desired concentration of this compound.
-
Control buffer (identical composition but without this compound).
-
Cultures of challenge microorganisms (e.g., Escherichia coli).
-
Sterile saline solution (0.9% NaCl).
-
Sterile culture tubes or flasks.
-
Incubator.
-
Plate count agar (B569324) (e.g., Tryptic Soy Agar).
-
Sterile pipettes and dilution tubes.
Procedure:
-
Inoculum Preparation: Grow a fresh culture of the challenge microorganism.
-
Inoculation: Inoculate separate containers of the test buffer and control buffer with the microorganism to achieve a final concentration of approximately 1 x 10⁵ to 1 x 10⁶ Colony Forming Units (CFU)/mL.[3]
-
Incubation: Incubate the inoculated containers at a suitable temperature (e.g., 20-25°C) for a specified period (e.g., 28 days).[3]
-
Sampling and Plating: At defined intervals (e.g., 0, 7, 14, and 28 days), withdraw a sample from each container.[3] Perform serial dilutions in sterile saline and plate onto the appropriate agar.
-
Incubate Plates and Count Colonies: Incubate the plates and count the number of colonies to determine the concentration of viable microorganisms at each time point. A significant reduction in CFU/mL in the test buffer compared to the control indicates effective bacteriostatic activity.
This compound Removal Protocols
It is crucial to remove this compound from solutions intended for use in live cell assays or with enzymes sensitive to its inhibitory effects, such as horseradish peroxidase (HRP).[16][17][18]
Principle: Dialysis separates molecules based on size using a semi-permeable membrane. The small this compound molecules (65 Da) pass through the membrane into a larger volume of buffer, while larger molecules like antibodies (~150 kDa for IgG) are retained.[5][16]
Materials:
-
Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO), typically 10-14 kDa for antibodies.[1][3]
-
Large beaker (e.g., 1-2 L).[3]
-
Dialysis buffer (the desired final buffer for the sample, e.g., azide-free PBS).[1]
-
Magnetic stirrer and stir bar.[1]
-
Refrigerator or cold room (4°C).[1]
Procedure:
-
Prepare Dialysis Membrane: Hydrate the dialysis tubing or cassette in the dialysis buffer according to the manufacturer's instructions.[5]
-
Load Sample: Carefully load the sample into the dialysis unit and seal it securely.[3]
-
Dialysis: Place the sealed unit in a beaker containing a large volume of cold (4°C) dialysis buffer (at least 200-500 times the sample volume).[3][16] Place the beaker on a magnetic stirrer and stir gently.[1]
-
Buffer Changes: Dialyze for a minimum of 1-2 hours.[4][16] Discard the dialysis buffer and replace it with fresh, cold buffer. Repeat this step at least three times. For complete removal, an overnight dialysis with a final buffer change is recommended.[3][4]
-
Sample Recovery: Carefully remove the sample from the dialysis unit.
Principle: This method separates molecules based on size as they pass through a porous resin. Larger molecules are excluded from the pores and elute first, while smaller molecules like this compound enter the pores and are retained longer.[5][16]
Materials:
-
Pre-packed desalting or spin column (e.g., Sephadex G25).[1][4]
-
Equilibration buffer (the desired final buffer).[4]
-
Collection tubes.[4]
-
Centrifuge (for spin columns).[4]
Procedure (for a spin column):
-
Column Preparation: Remove the storage solution from the spin column by centrifugation according to the manufacturer's instructions (e.g., 1,000 x g for 2 minutes).[4][16]
-
Equilibration: Place the column in a new collection tube. Add the equilibration buffer and centrifuge again. Repeat this step 3-4 times to ensure the column is fully equilibrated.[4][16]
-
Sample Loading: Place the column in a new collection tube. Slowly apply the sample to the center of the resin bed.[16]
-
Elution: Centrifuge the column according to the manufacturer's instructions (e.g., 1,000 x g for 2 minutes). The desalted sample (containing the larger molecules) will be in the collection tube.[4][16]
Visualized Pathways and Workflows
References
- 1. Azide Removal by Dialysis Protocol | Rockland [rockland.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. docs.abcam.com [docs.abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound: Uses, safety and sustainable alternatives | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. Revealing the Effects of Three Different Antimicrobial Agents on E. coli Biofilms by Using Soft-Probe Scanning Electrochemical Microscopy [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Inhibitory effects of this compound on microbial growth in experimental resuspension of marine sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. content.protocols.io [content.protocols.io]
- 13. thetomwilliamslab.com [thetomwilliamslab.com]
- 14. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 15. creative-biolabs.com [creative-biolabs.com]
- 16. creighton.edu [creighton.edu]
- 17. Studies of the Effect of this compound on Microbic Growth and Respiration: I. The Action of this compound on Microbic Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 18. d163axztg8am2h.cloudfront.net [d163axztg8am2h.cloudfront.net]
Understanding the Toxicity of Sodium Azide in Laboratory Settings: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the toxicity of sodium azide (B81097) (NaN₃), a compound frequently used as a preservative and a reagent in laboratory settings. A thorough understanding of its toxicological profile and associated risks is paramount for ensuring laboratory safety and mitigating exposure. This document details its mechanism of action, toxicokinetics, and key safety protocols, supported by quantitative data and experimental methodologies.
Executive Summary
Sodium azide is a highly toxic inorganic compound with a toxicity comparable to that of alkali cyanides.[1] Its primary mechanism of action involves the potent inhibition of cytochrome c oxidase (Complex IV), the terminal enzyme in the mitochondrial electron transport chain.[2][3] This inhibition disrupts cellular respiration, leading to a rapid depletion of adenosine (B11128) triphosphate (ATP), increased production of reactive oxygen species (ROS), and subsequent cellular damage and apoptosis.[4][5] Additionally, this compound functions as a potent vasodilator, an effect attributed to its in vivo conversion to nitric oxide (NO).[4] Exposure can occur through inhalation, ingestion, or skin absorption, with symptoms manifesting rapidly.[6] Due to its high acute toxicity and explosive potential under certain conditions, stringent safety measures are required for its handling, storage, and disposal.
Physicochemical Properties
This compound is a colorless, odorless crystalline solid that is highly soluble in water.[7] It is thermally unstable and can decompose violently when heated to approximately 275°C.[8]
Mechanism of Toxicity
The toxicity of this compound is multifaceted, primarily targeting cellular respiration and cardiovascular function.
Inhibition of Cellular Respiration
The principal toxic effect of this compound stems from its reversible binding to the heme cofactor of cytochrome c oxidase in mitochondria.[3][9] This action is similar to that of cyanide.[9] By inhibiting this critical enzyme, this compound effectively halts the electron transport chain, thereby blocking oxidative phosphorylation and leading to a swift decline in cellular ATP production.[3][4] Cells with high metabolic rates, such as neurons and cardiomyocytes, are particularly vulnerable to this energy depletion.[6] The inhibition of cytochrome c oxidase also leads to an increase in mitochondrial electron leakage, resulting in the formation of ROS and subsequent oxidative stress.[4][5]
Vasodilation and Cardiovascular Effects
This compound is a potent vasodilator, causing a rapid drop in blood pressure (hypotension), which is a hallmark symptom of exposure.[1][10] This effect is believed to be mediated by its conversion to nitric oxide (NO).[4][11] NO activates soluble guanylate cyclase in vascular smooth muscle cells, leading to increased cyclic guanosine (B1672433) monophosphate (cGMP) levels and vasorelaxation.[1][12]
Signaling Pathways Affected by this compound
Mitochondria-Mediated Apoptosis
This compound-induced energy depletion and oxidative stress can trigger programmed cell death, or apoptosis. One identified pathway involves the downregulation of the PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha) signaling cascade.[5] PGC-1α is a master regulator of mitochondrial biogenesis. Its inhibition by this compound leads to reduced expression of downstream targets like Nuclear Respiratory Factor 1 (Nrf-1) and Mitochondrial Transcription Factor A (Tfam), impairing mitochondrial function and integrity. This, coupled with the release of cytochrome c from damaged mitochondria, activates caspase cascades, culminating in apoptosis.[5]
Figure 1. this compound-induced apoptotic pathway.
Nitric Oxide-Mediated Vasodilation
The hypotensive effects of this compound are linked to its conversion to nitric oxide, which then activates the canonical NO/sGC/cGMP signaling pathway in vascular smooth muscle cells.
Figure 2. Vasodilation pathway of this compound.
Quantitative Toxicological Data
The following tables summarize key quantitative data regarding the toxicity of this compound.
Table 1: Acute Toxicity Data
| Species | Route of Exposure | LD50 Value | Reference(s) |
|---|---|---|---|
| Rat | Oral | 27 mg/kg | [13] |
| Mouse | Oral | 27 mg/kg | [13] |
| Rabbit | Dermal | 20 mg/kg | [2] |
| Human (estimated) | Oral | ~10 mg/kg |[6] |
Table 2: Occupational Exposure Limits
| Organization | Limit Type | Value (as NaN₃) | Value (as Hydrazoic Acid, HN₃) | Notes | Reference(s) |
|---|---|---|---|---|---|
| NIOSH | Ceiling (REL) | 0.3 mg/m³ | 0.1 ppm | Skin notation | [7][14][15][16] |
| ACGIH | Ceiling (TLV) | 0.29 mg/m³ | 0.11 ppm | - | [14][15][16] |
| OSHA | PEL | Not formally established | Not formally established | Previous proposed limits were remanded |[15][17] |
REL: Recommended Exposure Limit; TLV: Threshold Limit Value; PEL: Permissible Exposure Limit; Ceiling: Concentration that should not be exceeded at any time.
Experimental Protocols
Detailed methodologies for key experiments used to assess this compound toxicity are provided below.
Protocol: Measurement of Cytochrome c Oxidase (COX) Activity
This protocol describes a histochemical method to assess COX activity in tissue sections, which is inhibited by this compound.
Principle: Cytochrome c oxidase (Complex IV) catalyzes the oxidation of cytochrome c. In this assay, 3,3'-diaminobenzidine (B165653) (DAB) acts as an artificial electron donor. In the presence of active COX, DAB is oxidized, forming a brown, insoluble polymer at the site of enzyme activity.[18] The intensity of the brown color is proportional to the COX activity.
Materials:
-
Snap-frozen tissue sections (10-16 µm)
-
0.2 M Phosphate Buffer, pH 7.4
-
Sucrose
-
Cytochrome C (from horse heart)
-
Catalase
-
3,3'-Diaminobenzidine tetrahydrochloride (DAB) (Caution: Carcinogen)
-
Deionized water
-
Ascending concentrations of ethanol (B145695) (50%, 70%, 95%, 100%)
-
Xylene
-
Mounting medium (e.g., Permount)
-
Microscope slides and coverslips
-
Incubation chamber (37°C)
Procedure:
-
Prepare Incubation Medium: In a shaded container, dissolve the following in 5 mL of 0.2 M Phosphate Buffer and 5 mL of deionized water:
-
750 mg Sucrose
-
12 mg Cytochrome C
-
7 mg DAB
-
~20 µg Catalase
-
-
Section Preparation: Cut cryostat sections of snap-frozen tissue and mount them on coverslips or slides. Allow them to air dry briefly.
-
Incubation: Place the sections in the freshly prepared incubation medium in a staining dish. Incubate for 1-2 hours at 37°C or overnight at room temperature.
-
Washing: After incubation, wash the sections three times with deionized water.
-
Dehydration: Dehydrate the sections by passing them through a series of ascending ethanol concentrations (e.g., 1 minute each in 50%, 70%, 95%, and two changes of 100% ethanol).
-
Clearing: Clear the sections by immersing them in two changes of xylene (1 minute each).
-
Mounting: Mount the coverslip onto a microscope slide using a suitable mounting medium.
-
Analysis: Examine the sections under a light microscope. Sites of COX activity will appear as brown deposits. For quantitative analysis, image densitometry can be used, comparing treated samples to controls. A negative control can be prepared by pre-incubating a section with a high concentration of this compound to inhibit all COX activity.[19]
Protocol: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) to measure global ROS levels in cultured cells.
Principle: H2DCFDA is a non-fluorescent molecule that freely diffuses into cells. Inside the cell, esterases cleave the acetate (B1210297) groups, trapping the molecule as 2',7'-dichlorodihydrofluorescein (H2DCF). In the presence of ROS (such as hydroxyl and peroxyl radicals), H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[20] The fluorescence intensity is directly proportional to the level of intracellular ROS.
Materials:
-
Cultured cells (adherent or suspension)
-
H2DCFDA stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium (phenol red-free recommended)
-
Phosphate-Buffered Saline (PBS)
-
ROS Inducer (e.g., Tert-butyl hydroperoxide as a positive control)
-
96-well black, clear-bottom plate
-
Fluorescence microplate reader, fluorescence microscope, or flow cytometer (Ex/Em ~495/529 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment. For suspension cells, adjust the concentration to have approximately 1.5 x 10⁵ cells per well.
-
Probe Loading:
-
Prepare a 1X ROS Labeling solution by diluting the H2DCFDA stock solution in serum-free medium or PBS to a final working concentration (typically 10-20 µM).
-
Remove the culture medium from the cells. Wash once with PBS.
-
Add 100 µL of the 1X ROS Labeling solution to each well.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Treatment:
-
Remove the loading solution and wash the cells gently with PBS or medium.
-
Add 100 µL of medium containing the desired concentrations of this compound (and controls, including an untreated control and a positive control with an ROS inducer).
-
Incubate for the desired treatment period (e.g., 1-4 hours).
-
-
Measurement:
-
After treatment, measure the fluorescence intensity using a microplate reader (Ex/Em ~495/529 nm).
-
Alternatively, cells can be visualized with a fluorescence microscope or harvested and analyzed by flow cytometry to quantify the percentage of ROS-positive cells and their mean fluorescence intensity.
-
Protocol: In-Lab Neutralization of this compound Waste
This protocol details the chemical degradation of dilute this compound solutions (<5%) for safe disposal. This procedure must be performed in a certified chemical fume hood.
Principle: this compound is destroyed by reaction with freshly prepared nitrous acid (HNO₂). Nitrous acid is generated in situ by the reaction of sodium nitrite (B80452) (NaNO₂) with an acid (e.g., sulfuric acid).[21] The azide is converted to harmless nitrogen gas. The reaction also produces nitric oxide (NO), a toxic gas, necessitating the use of a fume hood.[22]
2 NaN₃ + 2 HNO₂ → 3 N₂ + 2 NO + 2 NaOH
Materials:
-
Aqueous this compound waste (concentration ≤ 5%)
-
20% (w/v) aqueous solution of sodium nitrite (NaNO₂)
-
20% (w/v) aqueous solution of sulfuric acid (H₂SO₄)
-
Starch-iodide test paper
-
Three-necked flask equipped with a stirrer, addition funnel, and an outlet vent to the fume hood exhaust
-
Dilute sodium hydroxide (B78521) (NaOH) for final pH neutralization
Procedure:
-
Setup: Assemble the three-necked flask apparatus in a chemical fume hood.
-
Reaction:
-
Place the aqueous this compound solution into the flask.
-
With continuous stirring, add a 20% aqueous solution of sodium nitrite. Use approximately 1.5 g of sodium nitrite for every 1 g of this compound in the waste solution (this represents a ~40% excess).[22]
-
CRITICAL STEP: After the sodium nitrite has been added, slowly add the 20% sulfuric acid solution via the dropping funnel until the reaction mixture is acidic (test with litmus (B1172312) or pH paper). Never add the acid before the nitrite , as this will generate highly toxic and explosive hydrazoic acid (HN₃).[21]
-
-
Completion Check: Continue stirring until the evolution of brown nitric oxide gas ceases. To confirm the complete destruction of the azide, test the solution for the presence of excess nitrite. Place a drop of the reaction mixture onto starch-iodide paper. A blue color indicates that excess nitrite is present and the decomposition is complete.[21]
-
Neutralization and Disposal: Once the reaction is complete, neutralize the acidic solution to a pH between 6 and 9 with dilute sodium hydroxide.[22] The neutralized solution, if free of other hazardous materials like heavy metals, can then be disposed of according to institutional guidelines.
Figure 3. Workflow for this compound neutralization.
Safety, Handling, and Disposal
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be used when handling larger quantities or if there is a splash hazard.[17]
-
Hand Protection: Wear nitrile gloves. For handling pure this compound or concentrated solutions, double-gloving or using thicker nitrile gloves is recommended.[8]
-
Body Protection: A lab coat, long pants, and closed-toe shoes are required.[8]
Engineering Controls
-
Fume Hood: All work with solid this compound or solutions with a concentration >5% must be conducted in a certified chemical fume hood to prevent inhalation of dust or hydrazoic acid vapors.[8]
Handling and Storage
-
Storage: Store this compound in a cool, dry, well-ventilated area away from incompatible materials.[17] It must be segregated from acids, heavy metals (lead, copper, silver, brass), and their salts.[7][23] Avoid storing containers on metal shelves.[16]
-
Handling: Use plastic or ceramic spatulas; never use metal spatulas to handle solid this compound.[17] Avoid heating the compound, as it can decompose violently.[8]
Spill and Exposure Procedures
-
Spills: For small spills, cover solids with sand or absorbent pads for liquids.[14] Carefully sweep up and place in a non-metallic container for hazardous waste disposal.[14] Clean the spill area with a soapy, alkaline water solution (pH >9).[24] For large spills, evacuate the area and contact institutional safety personnel.[16]
-
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes.[8]
-
Eye Contact: Flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[8]
-
Inhalation: Move the individual to fresh air immediately.[8]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[8]
-
In all cases of exposure, seek immediate medical attention. [8] There is no specific antidote for this compound poisoning; treatment is supportive.[11]
-
Waste Disposal
-
NEVER dispose of this compound solutions down the drain. It can react with lead or copper in plumbing to form highly shock-sensitive and explosive metal azides.[8][23]
-
All this compound waste, including dilute solutions and contaminated materials (gloves, pipette tips, etc.), must be collected as hazardous waste in non-metallic containers and disposed of through the institution's environmental health and safety office.[17]
-
Alternatively, dilute solutions can be chemically neutralized as described in Protocol 6.3.[21]
Conclusion
This compound is a valuable laboratory reagent but possesses significant health hazards, including high acute toxicity and the potential for explosion. Its primary toxic action, the inhibition of cytochrome c oxidase, leads to severe cellular energy deficits. A comprehensive understanding of its mechanisms, coupled with strict adherence to safety protocols for handling, storage, and waste disposal, is essential for all personnel working with this compound. By implementing the guidelines outlined in this document, laboratories can significantly mitigate the risks associated with this compound and ensure a safe research environment.
References
- 1. researchgate.net [researchgate.net]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 4. uh.edu [uh.edu]
- 5. This compound induces mitochondria-mediated apoptosis in PC12 cells through Pgc-1α-associated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]
- 8. This compound induces mitochondria‑mediated apoptosis in PC12 cells through Pgc‑1α‑associated signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of chronic this compound on brain and muscle cytochrome oxidase activity: a potential model to investigate environmental contributions to neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Acute neurotoxicity of this compound and nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [this compound as indirect nitric oxide donor: researches on the rat aorta isolated segments] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bmlabosis.com [bmlabosis.com]
- 14. nj.gov [nj.gov]
- 15. restoredcdc.org [restoredcdc.org]
- 16. This compound: Systemic Agent | NIOSH | CDC [cdc.gov]
- 17. dnacih.com [dnacih.com]
- 18. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
- 19. An accurate method for the quantification of cytochrome C oxidase in tissue sections - PMC [pmc.ncbi.nlm.nih.gov]
- 20. assaygenie.com [assaygenie.com]
- 21. unomaha.edu [unomaha.edu]
- 22. chemistry.unm.edu [chemistry.unm.edu]
- 23. This compound induces mitochondria-mediated apoptosis in PC12 cells through Pgc-1α-associated signaling pathway - ProQuest [proquest.com]
- 24. uthsc.edu [uthsc.edu]
Sodium Azide as a Metabolic Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium azide (B81097) (NaN₃) is an inorganic compound widely recognized for its utility as a biocide and preservative in laboratory reagents and stock solutions.[1][2] Beyond its role in preventing microbial contamination, sodium azide is a potent and rapidly acting metabolic inhibitor, making it an invaluable tool in biological research.[1][2] Its primary mechanism of toxicity and experimental utility lies in its ability to disrupt cellular energy metabolism by inhibiting key mitochondrial enzymes.[1][3] This guide provides an in-depth technical overview of this compound's core functions as a metabolic inhibitor, detailing its mechanisms of action, downstream cellular consequences, and common experimental applications.
Core Mechanisms of Action
This compound exerts its metabolic inhibitory effects primarily through the targeted disruption of two critical components of cellular energy production: the electron transport chain and ATP hydrolysis.
Inhibition of Cytochrome c Oxidase (Complex IV)
The most well-documented action of this compound is the potent inhibition of cytochrome c oxidase (also known as Complex IV), the terminal enzyme of the mitochondrial electron transport chain (ETC).[1][4][5] This action is functionally similar to that of cyanide.[6]
-
Mechanism: The azide anion (N₃⁻) binds with high affinity to the ferric (Fe³⁺) form of the heme iron within the heme a₃-Cu₋ binuclear center of cytochrome c oxidase.[3] This binding event physically obstructs the transfer of electrons from cytochrome c to molecular oxygen, the final electron acceptor.
-
Consequence: The blockade of electron flow halts the entire process of oxidative phosphorylation.[1][7] This leads to a rapid cessation of the proton pumping activity of the ETC, dissipation of the mitochondrial membrane potential (ΔΨm), and a drastic reduction in ATP synthesis.[1][8] This impairment of cellular energy metabolism is a primary contributor to its toxicity.[1]
Inhibition of F-type ATPase (ATP Synthase)
In addition to its effect on the ETC, this compound also acts as an inhibitor of the F₁F₀-ATPase (ATP synthase), but specifically affects its reverse, ATP hydrolase, activity.[3]
-
Mechanism: Azide does not inhibit the synthesis of ATP by this enzyme. Instead, it inhibits the hydrolysis of ATP to ADP and inorganic phosphate.[3] The inhibitory mechanism involves azide binding to a catalytic site in the presence of Mg²⁺ and ADP, effectively trapping ADP in the site. This stabilization of the ADP-bound state prevents the enzyme from carrying out ATP hydrolysis.[3]
-
Relevance: This secondary mechanism contributes to the overall disruption of cellular energy homeostasis and is relevant in contexts where ATP hydrolysis by the F-ATPase is significant. This inhibitory action is not unique to F-ATPases and has been observed in other ATP-binding proteins such as ABC transporters and the preprotein translocase SecA.[3]
Inhibition of Other Heme-Containing Enzymes
This compound can also inhibit other enzymes that contain heme cofactors, such as catalase and peroxidase.[1][6] This occurs at low concentrations and contributes to its overall cellular effects, potentially by impairing the cell's ability to detoxify reactive oxygen species like hydrogen peroxide.[1]
Downstream Cellular Consequences of Metabolic Inhibition
The acute energy crisis initiated by this compound triggers a cascade of cellular responses and signaling pathways, making it a useful agent for studying cellular stress, hypoxia, and cell death.
-
ATP Depletion: The most immediate consequence is a rapid and severe depletion of intracellular ATP levels.[1][9][10] This energy deficit is the foundation for its use in inducing "chemical hypoxia," which mimics the conditions of ischemia in vitro.[11][12]
-
Induction of Apoptosis: this compound is a known inducer of mitochondria-mediated apoptosis. The process involves the dissipation of the mitochondrial membrane potential, increased production of reactive oxygen species (ROS), and the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol.[8][13] This triggers a caspase cascade, marked by the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax.[8][14]
-
Activation of Stress Signaling Pathways: The cellular stress caused by energy depletion activates several signaling pathways. This includes the phosphorylation and activation of mitogen-activated protein kinases (MAPKs), particularly p38 MAPK, and Ca²⁺/calmodulin-dependent protein kinase II (CaMKII).[8][14] It also triggers the Integrated Stress Response (ISR), often leading to the phosphorylation of eukaryotic translation initiation factor 2 alpha (eIF2α) and the subsequent formation of stress granules (SGs), which are aggregates of stalled translation complexes.[15]
-
Disruption of Mitochondrial Biogenesis: Studies have shown that this compound treatment can lead to a decrease in the expression of PGC-1α, a master regulator of mitochondrial biogenesis.[8][14] This is accompanied by reduced levels of its downstream targets, nuclear respiratory factor 1 (Nrf-1) and mitochondrial transcription factor A (Tfam), further compromising mitochondrial function.[8][14]
Quantitative Data on this compound's Inhibitory Effects
The following tables summarize quantitative data from various studies, providing a reference for effective concentrations and observed effects.
Table 1: Inhibitory Effects of this compound on Cellular Respiration and Viability
| Cell Type | NaN₃ Concentration | Exposure Time | Effect | Reference |
| Cultured Fetal Nerve & Myocardial Cells | 0.01 ng/mL - 10 µg/mL | 1 hour | Inhibition of cellular respiration (more sensitive than other cell types) | [16] |
| PC12 Cells | 5 - 80 mM | 12 - 72 hours | Dose-dependent decrease in cell viability | [8] |
| Rat Primary Cortical Neurons | 3 mM | 10 minutes (assessed at 24h) | Cell viability reduced to 54 ± 2% | [17] |
| Cultured Cells (General) | IC₅₀ < 10 µM | Chronic (t₁/₂ = 6h) | Irreversible loss of cytochrome c oxidase activity | [18] |
Table 2: Effects of this compound on Enzyme Activity
| Enzyme | Source | NaN₃ Concentration | % Inhibition | Reference |
| Indophenol Oxidase (Cytochrome Oxidase) | Heart Muscle | 0.001 M | 80 - 95% | [6] |
| Catechol Oxidase | Mushroom | 0.002 M (at pH 5.9) | 68% | [6] |
| Catalase | Various (Liver, Blood, Yeast) | Low Concentrations | Strong Inhibition | [1] |
| Kₐₜₚ Channels (in presence of Mg-free ATP) | CRI-G1 Insulinoma Cells | 3 mM | Inhibition | [19][20] |
| Kₐₜₚ Channels (in presence of MgATP) | CRI-G1 Insulinoma Cells | 3 mM | Activation | [19][20] |
Table 3: Impact of this compound on Cellular ATP Levels
| Cell Type | NaN₃ Concentration | Exposure Time | % ATP Reduction / Effect | Reference |
| PC12 Cells | 10, 20, 40 mM | 24 hours | Significant, dose-dependent decrease in cellular ATP | [10] |
| Rat Astrocytes | 1 mM | 3 minutes | ATP depletion leading to cell depolarization to almost 0 mV | [9] |
| Sprague-Dawley Rats (in vivo) | 14 mg·kg⁻¹·day⁻¹ | 8 days | Decreased hepatic ATP content | [12] |
| HeLa Cells (with 2-deoxyglucose) | Not specified | 20 minutes | ATP depletion inhibits nuclear import/export | [21] |
Experimental Protocols
Protocol 1: Induction of Chemical Hypoxia and ATP Depletion in Cultured Cells
Objective: To rapidly deplete intracellular ATP in cultured cells to mimic ischemic conditions.
Materials:
-
Adherent mammalian cells (e.g., PC12, HeLa, U2OS)
-
Complete culture medium
-
Glucose-free DMEM or other basal medium
-
This compound (NaN₃) stock solution (e.g., 1 M in sterile water)
-
(Optional) 2-Deoxy-D-glucose (2-DG) to inhibit glycolysis
-
ATP measurement kit (e.g., luciferase-based)
Methodology:
-
Cell Culture: Plate cells in appropriate multi-well plates (e.g., 96-well, white-walled for luminescence assays) and grow to a confluency of 80-90%.
-
Preparation of Treatment Medium: Prepare fresh treatment medium. For maximal ATP depletion, use a glucose-free medium. Add this compound to the desired final concentration (typically 1-10 mM). If desired, also add 2-DG (typically 5-10 mM) to simultaneously inhibit glycolysis.[7][21]
-
Treatment: Remove the complete culture medium from the cells. Wash the cells once with sterile PBS. Add the prepared treatment medium to the cells.
-
Incubation: Incubate the cells for the desired duration. ATP depletion is rapid; significant effects are often seen within 20-60 minutes.[9][21]
-
Analysis: Following incubation, immediately proceed with the ATP measurement assay according to the manufacturer's protocol. This typically involves lysing the cells and measuring the luminescence generated by the luciferase-catalyzed reaction of ATP with luciferin.
Protocol 2: Analysis of Apoptosis via Western Blot
Objective: To assess the activation of apoptotic signaling pathways following this compound treatment.
Materials:
-
Cells cultured in 6-well or 10 cm plates
-
This compound (NaN₃)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-p-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Methodology:
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0, 10, 20, 40 mM) for a specified time (e.g., 24 hours), as described in studies on PC12 cells.[8][22]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them on ice with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples, mix with Laemmli sample buffer, and denature by heating. Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.
-
Western Blotting: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunodetection: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate the membrane with the desired primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualization: After final washes, apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Analyze the band intensities relative to a loading control like β-actin.
Visualizations: Pathways and Workflows
Caption: Core mechanisms of this compound's inhibitory action.
Caption: Key signaling cascades activated by this compound.
Caption: Workflow for studying this compound's cellular effects.
Conclusion
This compound is a powerful and versatile metabolic inhibitor that acts primarily by blocking mitochondrial respiration at Complex IV and inhibiting the hydrolase activity of F-type ATPases. This dual action leads to rapid and severe ATP depletion, making it an effective tool for simulating chemical hypoxia and studying cellular responses to energy crisis. Its application in research has provided significant insights into the signaling pathways governing stress responses, mitochondrial biogenesis, and apoptosis. While its high toxicity necessitates careful handling, this compound remains an indispensable reagent for scientists and researchers in the fields of biochemistry, cell biology, and drug development.[2]
References
- 1. This compound: Uses, safety and sustainable alternatives | Abcam [abcam.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. How azide inhibits ATP hydrolysis by the F-ATPases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chronic in vivo this compound infusion induces selective and stable inhibition of cytochrome c oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound induces mitochondria‑mediated apoptosis in PC12 cells through Pgc‑1α‑associated signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound induces mitochondria-mediated apoptosis in PC12 cells through Pgc-1α-associated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Next-Gen Stroke Models: The Promise of Assembloids and Organ-on-a-Chip Systems [mdpi.com]
- 12. Methane biogenesis during this compound-induced chemical hypoxia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. mdpi.com [mdpi.com]
- 16. Effect of this compound on the metabolic activity of cultured fetal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Chronic treatment with azide in situ leads to an irreversible loss of cytochrome c oxidase activity via holoenzyme dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Dual actions of the metabolic inhibitor, this compound on KATP channel currents in the rat CRI-G1 insulinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Dual actions of the metabolic inhibitor, this compound on K(ATP) channel currents in the rat CRI-G1 insulinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. This compound induces mitochondria-mediated apoptosis in PC12 cells through Pgc-1α-associated signaling pathway - ProQuest [proquest.com]
The Discovery and Scientific History of Sodium Azide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery and history of sodium azide (B81097) (NaN₃), a compound that has played a significant, multifaceted role in the advancement of science. From its initial synthesis to its application in organic chemistry, biochemistry, and materials science, this document provides a comprehensive overview of the key milestones, experimental methodologies, and scientific principles associated with this remarkable and hazardous compound.
Introduction
Sodium azide is an inorganic compound with the formula NaN₃. It is a colorless, crystalline solid that is highly soluble in water.[1] While it is perhaps most widely known as the gas-forming component in automobile airbags, its utility in the laboratory as a reagent and biocide has been profound.[2] This guide delves into the scientific journey of this compound, from its discovery in the late 19th century to its enduring applications in modern research and development.
The Pioneers of Azide Chemistry
The story of this compound is intrinsically linked to the pioneering work of two German chemists: Theodor Curtius and Johannes Wislicenus. Their contributions laid the foundation for our understanding and utilization of azide chemistry.
Theodor Curtius (1857-1928) , a professor of Chemistry at Heidelberg University, is credited with the discovery of hydrazoic acid (HN₃) and the broader class of azides.[3][4][5][6] In 1890, while investigating hydrazine (B178648) derivatives, Curtius successfully synthesized hydrazoic acid.[3] This discovery opened the door to the preparation of various azide salts, including this compound. His work also led to the development of the "Curtius rearrangement," a versatile reaction in organic synthesis involving the thermal decomposition of acyl azides to isocyanates.[7][8]
Johannes Wislicenus (1835-1902) , a prominent chemist known for his work in stereochemistry, developed the first industrial-scale synthesis of this compound in 1892.[9][10][11][12] This method, which came to be known as the "Wislicenus process," remains a cornerstone of industrial this compound production.[2][13] His work was pivotal in making this compound more readily available for scientific and commercial applications.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is crucial for its safe handling and effective application in experimental work. The following tables summarize key quantitative data.
Table 1: Physical Properties of this compound
| Property | Value | References |
| Molecular Formula | NaN₃ | [1] |
| Molar Mass | 65.01 g/mol | [14] |
| Appearance | Colorless to white crystalline solid | [1][15] |
| Odor | Odorless | [16] |
| Density | 1.846 g/cm³ at 20 °C | [1][15] |
| Melting Point | Decomposes at ~275 °C | [1][16] |
| Boiling Point | Decomposes | [16] |
| Solubility in Water | 41.7 g/100 mL at 17 °C | [1][14] |
| Solubility in Ethanol | 0.316 g/100 mL at 16 °C | [15] |
| Solubility in Liquid Ammonia (B1221849) | Soluble | [15] |
Table 2: Chemical and Safety Properties of this compound
| Property | Value / Information | References |
| pH (1M aqueous solution) | ~10 | [16] |
| Decomposition Temperature | >275 °C (can be violent) | [15][16][17] |
| Incompatibilities | Acids, heavy metals (e.g., lead, copper), bromine, carbon disulfide, dimethyl sulfate | [15][18] |
| Hazardous Decomposition Products | Nitrogen gas, sodium metal, toxic fumes of nitrogen oxides and disodium (B8443419) oxide upon heating | [1][16] |
| LD₅₀ (oral, rat) | 27 mg/kg | [15] |
Key Synthesis Methodologies and Experimental Protocols
Two primary methods have historically been central to the synthesis of this compound: the industrial-scale Wislicenus process and the laboratory-scale Curtius and Thiele method.
The Wislicenus Process (Industrial Synthesis)
Developed by Johannes Wislicenus in 1892, this two-step process is the principal method for the industrial production of this compound.[2][13] It involves the reaction of molten sodium with ammonia to form sodium amide, which is then reacted with nitrous oxide.[13][14]
Experimental Protocol (Industrial Process Overview):
Step 1: Formation of Sodium Amide
-
Reaction: 2 Na + 2 NH₃ → 2 NaNH₂ + H₂
-
Procedure: Molten sodium is reacted with anhydrous ammonia gas in a steel reactor at a temperature of approximately 350°C.[2][13] This reaction is carried out under an inert atmosphere to prevent the highly reactive sodium from reacting with air or moisture.
Step 2: Formation of this compound
-
Reaction: 2 NaNH₂ + N₂O → NaN₃ + NaOH + NH₃
-
Procedure: The resulting molten sodium amide is then treated with nitrous oxide (N₂O) at around 230°C in a nickel reactor.[2] The nitrous oxide is typically generated by the thermal decomposition of ammonium (B1175870) nitrate. The crude this compound is then purified, often by dissolution in water, filtration, and recrystallization.[2]
Caption: Industrial Wislicenus Process for this compound Synthesis.
The Curtius and Thiele Method (Laboratory Synthesis)
Developed by Theodor Curtius and his colleague, this method is more suitable for laboratory-scale preparations of this compound.[13][19] It involves the reaction of a nitrite (B80452) ester with hydrazine.[19]
Experimental Protocol (Laboratory Procedure):
Step 1: Preparation of n-Butyl Nitrite
-
Reaction: 2 NaNO₂ + 2 C₄H₉OH + H₂SO₄ → 2 C₄H₉ONO + Na₂SO₄ + 2 H₂O
-
Procedure: This step is often performed separately to generate the alkyl nitrite ester. For the purpose of this protocol, it is assumed that n-butyl nitrite is available.
Step 2: Synthesis of this compound
-
Reaction: C₄H₉ONO + N₂H₄·H₂O + NaOH → NaN₃ + C₄H₉OH + 3 H₂O
-
Detailed Procedure:
-
In a one-liter flask equipped with a reflux condenser, dissolve 40-43 grams of sodium hydroxide in 500 ml of absolute ethyl alcohol by warming.
-
Cool the solution and filter or decant to remove any insoluble impurities.
-
To the clear filtrate, add 60 g of 85% hydrazine hydrate.
-
Gently warm the mixture on a steam bath.
-
Add 15 g of freshly distilled n-butyl nitrite through the condenser.
-
Remove the steam bath and continue to add an additional 110 g of n-butyl nitrite at a rate that maintains a gentle reflux. This compound will precipitate during this addition.
-
To ensure the reaction goes to completion, heat the flask on a steam bath for 15-30 minutes after the addition is complete.
-
Cool the mixture in an ice bath.
-
Collect the precipitated this compound by suction filtration.
-
Wash the product with four 25 ml portions of ice-cold absolute alcohol, followed by two 25 ml portions of ether.
-
Dry the white solid in warm air to yield the final product.
-
Caption: Laboratory Synthesis of this compound via the Curtius & Thiele Method.
Scientific Applications of this compound
The unique properties of the azide anion have made this compound a valuable tool in various scientific disciplines.
Organic Synthesis
-
Introduction of the Azide Functional Group: this compound is a common reagent for introducing the azide functional group into organic molecules, typically through nucleophilic substitution of alkyl halides.[14]
-
Curtius Rearrangement: As discovered by its namesake, acyl azides (often prepared from acyl chlorides and this compound) can be thermally or photochemically rearranged to isocyanates. This reaction is a powerful method for converting carboxylic acids into amines, ureas, and carbamates.[7][8]
-
Click Chemistry: The azide functional group is a key component in "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example.
Biochemistry and Biomedical Research
-
Biocide and Preservative: Due to its toxicity, dilute solutions of this compound are widely used as a preservative in biological buffers, stock solutions, and diagnostic reagents to prevent microbial growth.[2] It acts by inhibiting cytochrome oxidase in gram-negative bacteria.[2]
-
Enzyme Inhibition: this compound is a known inhibitor of cytochrome c oxidase, a key enzyme in the mitochondrial electron transport chain. This property makes it a useful tool for studying cellular respiration.
-
Mutagenesis Studies: this compound is used as a mutagen in plant breeding and in laboratory studies to induce genetic mutations for research purposes.
Materials Science
-
Gas Generation: The rapid decomposition of this compound upon heating to produce nitrogen gas is the principle behind its use in automobile airbags and aircraft evacuation slides.[2][14]
-
Synthesis of Other Azides: this compound serves as a precursor for the synthesis of other azide compounds, including heavy metal azides like lead azide and silver azide, which are used as primary explosives in detonators.[13]
Safety Considerations
This compound is an acutely toxic and potentially explosive substance that must be handled with extreme caution in a laboratory setting.
-
Toxicity: this compound is highly toxic if ingested, inhaled, or absorbed through the skin.[17] It can cause a rapid drop in blood pressure, headaches, dizziness, and in severe cases, respiratory failure and death.[20]
-
Explosion Hazard: While relatively stable, this compound can decompose violently when heated above 275°C or subjected to shock or friction.[15][17]
-
Formation of Explosive Compounds: this compound reacts with heavy metals (such as lead, copper, silver, and mercury) and their salts to form highly shock-sensitive and explosive metal azides.[18][20] For this reason, metal spatulas should not be used to handle this compound, and its solutions should never be disposed of down drains with lead or copper plumbing.[20]
-
Reaction with Acids: Contact with acids causes the formation of hydrazoic acid (HN₃), a highly toxic and explosive gas.[14][18]
-
Personal Protective Equipment (PPE): When handling this compound, appropriate PPE, including a lab coat, safety goggles, and nitrile gloves, is mandatory.[17][18][19] All work with solid this compound or concentrated solutions should be conducted in a certified chemical fume hood.[18][21]
Disposal: this compound waste is classified as a P-listed hazardous waste and must be disposed of according to institutional and regulatory guidelines.[19][21] It should never be poured down the drain.[20]
Conclusion
From its initial discovery in the late 19th century to its diverse applications in the 21st, this compound has had a profound impact on science and technology. The pioneering work of Theodor Curtius and Johannes Wislicenus not only introduced this compound to the world but also established the foundational methods for its synthesis. While its inherent hazards demand the utmost respect and stringent safety protocols, the utility of this compound in organic synthesis, biochemical research, and materials science ensures its continued importance in the hands of trained professionals. This guide has provided a comprehensive overview of the discovery, properties, synthesis, and applications of this compound, offering valuable insights for researchers, scientists, and drug development professionals who seek to understand and utilize this potent and versatile chemical.
References
- 1. This compound | NaN3 | CID 33557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scientificupdate.com [scientificupdate.com]
- 3. encyclopedia.com [encyclopedia.com]
- 4. Theodor Curtius - Wikipedia [en.wikipedia.org]
- 5. Theodor_Curtius [chemeurope.com]
- 6. m.youtube.com [m.youtube.com]
- 7. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Curtius Rearrangement [organic-chemistry.org]
- 9. Johannes Wislicenus - Wikipedia [en.wikipedia.org]
- 10. Johannes Wislicenus | Organic Chemistry, Catalysis, Synthesis | Britannica [britannica.com]
- 11. 1911 Encyclopædia Britannica/Wislicenus, Johannes - Wikisource, the free online library [en.wikisource.org]
- 12. encyclopedia.com [encyclopedia.com]
- 13. researchgate.net [researchgate.net]
- 14. Sodium_azide [chemeurope.com]
- 15. This compound | 26628-22-8 [chemicalbook.com]
- 16. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 17. - Division of Research Safety | Illinois [drs.illinois.edu]
- 18. ehs.umich.edu [ehs.umich.edu]
- 19. campus.kennesaw.edu [campus.kennesaw.edu]
- 20. ehs.yale.edu [ehs.yale.edu]
- 21. uthsc.edu [uthsc.edu]
The Dual Nature of Sodium Azide: An In-depth Technical Guide to its Use as a Preservative
For Researchers, Scientists, and Drug Development Professionals
Sodium azide (B81097) (NaN₃) is a widely utilized chemical compound in research and clinical settings, primarily valued for its potent bacteriostatic properties. This technical guide provides a comprehensive overview of the fundamental principles governing its use as a preservative, including its mechanism of action, effective concentrations, and critical safety considerations. Detailed experimental protocols and visual representations of its biological effects are included to equip laboratory personnel with the knowledge required for its safe and effective application.
Core Principles of Sodium Azide as a Preservative
Mechanism of Action
This compound exerts its antimicrobial effect primarily by inhibiting the growth of gram-negative bacteria and, to a lesser extent, fungi.[1] Its primary mode of action is the disruption of cellular respiration. It achieves this by binding to the heme cofactor of cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain, effectively blocking the terminal step of oxidative phosphorylation.[1][2] This inhibition leads to a rapid decrease in ATP production, thereby depriving the microbial cells of the energy required for growth and proliferation.[2]
Beyond its effect on cytochrome oxidase, this compound also inhibits other enzymes, including catalase and peroxidase.[2] The inhibition of catalase, which is responsible for detoxifying hydrogen peroxide, can further contribute to cellular stress and bacteriostasis.[2] It is important to note that many gram-positive bacteria exhibit intrinsic resistance to this compound, limiting its application as a broad-spectrum antimicrobial agent.[2][3]
Applications in Research and Drug Development
The bacteriostatic properties of this compound make it a valuable tool in a variety of laboratory applications:
-
Preservation of Biological Buffers and Stock Solutions: It is commonly added to aqueous buffers (e.g., PBS, Tris-HCl), antibody solutions, and other reagents to prevent microbial contamination and extend their shelf life.[1][4]
-
Diagnostic Kits and Assays: this compound is a key component in many diagnostic kits where maintaining the sterility of reagents is crucial for accurate results.[2][4]
-
Biochemical and Molecular Biology Research: It is used to preserve the integrity of nucleic acids and proteins in biological samples for various analytical procedures.[4]
-
Organic Synthesis: In the pharmaceutical industry, this compound serves as a reagent in the synthesis of various compounds, including some antibiotics.[4][5]
Quantitative Data for Practical Application
The effective concentration of this compound varies depending on the specific application and the desired level of preservation. The following tables summarize key quantitative data for its use.
Table 1: Recommended Concentrations of this compound for Various Applications
| Application | Recommended Concentration (% w/v) | Molar Concentration (mM) | Notes |
| General Biological Buffers (e.g., PBS, Tris-HCl) | 0.02 - 0.1% | 3.08 - 15.4 | Effective for short to medium-term storage at 4°C.[1] |
| Antibody Solutions | 0.02 - 0.05% | 3.08 - 7.7 | Prevents microbial contamination during storage. Must be removed for cell-based assays and HRP conjugation.[1] |
| Size Exclusion Chromatography Columns | 0.02 - 0.05% | 3.08 - 7.7 | For storage of columns to prevent microbial growth.[2] |
| Protein Solutions for Storage | 0.02 - 0.1% | 3.08 - 15.4 | May affect the stability and function of some proteins. |
Table 2: Inhibitory Concentration (IC50) of this compound in Platelet Aggregation
| Agonist | IC50 (µM) with 5-min incubation |
| ADP | 2.77 ± 0.35 |
| Collagen | 4.64 ± 0.48 |
| Data from a study on human platelets, demonstrating the anti-aggregatory effects of this compound.[2] |
Key Experimental Protocols
This section provides detailed methodologies for common procedures involving this compound. Strict adherence to safety protocols is paramount when performing these experiments.
Protocol for Antimicrobial Effectiveness Testing (Microbial Challenge Test)
This protocol is a generalized procedure based on the principles of the USP 51 Antimicrobial Effectiveness Test to evaluate the efficacy of this compound as a preservative in a biological buffer.
Objective: To determine the effectiveness of a specific concentration of this compound in inhibiting the growth of common laboratory microbial contaminants.
Materials:
-
Test buffer containing the desired concentration of this compound.
-
Control buffer (identical composition without this compound).
-
Cultures of challenge microorganisms (e.g., Escherichia coli ATCC 8739, Pseudomonas aeruginosa ATCC 9027, Staphylococcus aureus ATCC 6538, Candida albicans ATCC 10231, Aspergillus brasiliensis ATCC 16404).
-
Sterile saline solution (0.9% NaCl).
-
Appropriate sterile culture media (e.g., Tryptic Soy Agar (B569324) for bacteria, Sabouraud Dextrose Agar for fungi).
-
Sterile culture tubes, pipettes, and dilution tubes.
-
Incubator.
Procedure:
-
Preparation of Inoculum:
-
Grow fresh cultures of each challenge microorganism.
-
Harvest the cells and wash them with sterile saline.
-
Resuspend the cells in sterile saline to achieve a concentration of approximately 1 x 10⁸ colony-forming units (CFU)/mL.
-
-
Inoculation:
-
Inoculate separate containers of the test and control buffers with each challenge microorganism to achieve a final concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/mL.
-
The volume of the inoculum should not exceed 5% of the total volume of the buffer.
-
-
Incubation:
-
Incubate the inoculated containers at 20-25°C for 28 days.
-
-
Sampling and Plating:
-
At specified intervals (e.g., 0, 7, 14, and 28 days), aseptically withdraw a sample from each container.
-
Perform serial dilutions in sterile saline and plate onto the appropriate agar medium.
-
-
Enumeration:
-
Incubate the plates under suitable conditions and count the number of colonies to determine the CFU/mL.
-
-
Evaluation:
-
Calculate the log reduction in microbial count in the test buffer compared to the control buffer at each time point.
-
Acceptance criteria can be based on pharmacopeial standards (e.g., for bacteria, a ≥1.0 log reduction by day 7 and no increase from day 14).
-
Protocols for this compound Removal from Biological Solutions
This compound is cytotoxic and can interfere with certain biological assays, such as those involving live cells or the enzyme horseradish peroxidase (HRP).[1] Therefore, its removal is often necessary.
Principle: This method separates molecules based on size using a semi-permeable membrane. The small this compound molecules (65 Da) pass through the membrane, while larger molecules like antibodies (~150 kDa for IgG) are retained.[1]
Materials:
-
Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO), typically 10-14 kDa for antibodies.
-
Dialysis buffer (the desired final buffer for the sample, e.g., azide-free PBS).
-
Large beaker.
-
Magnetic stirrer and stir bar.
-
Cold room or refrigerator (4°C).
Procedure:
-
Prepare Dialysis Membrane: Hydrate the dialysis tubing or cassette in the dialysis buffer according to the manufacturer's instructions.
-
Load Sample: Carefully load the sample into the dialysis unit and seal it securely.
-
Dialysis: Place the sealed unit in a beaker containing a large volume of cold (4°C) dialysis buffer (at least 200 times the sample volume). Stir gently on a magnetic stirrer at 4°C.
-
Buffer Changes:
-
Dialyze for 2-4 hours.
-
Discard the dialysis buffer and replace it with fresh, cold buffer.
-
Repeat this step at least two more times. For complete removal, an overnight dialysis with a final buffer change is recommended.
-
Principle: This technique separates molecules based on their size as they pass through a column packed with a porous resin (e.g., Sephadex G-25). Larger molecules are excluded from the pores and elute first, while smaller molecules like this compound enter the pores and elute later.
Materials:
-
Pre-packed desalting spin column or a gravity-flow column with an appropriate size exclusion resin.
-
Equilibration/elution buffer (the desired final buffer for the sample).
-
Collection tubes.
-
Centrifuge (for spin columns).
Procedure (for a spin column):
-
Remove Storage Solution: Remove the column cap and centrifuge at approximately 1,000 x g for 2 minutes to remove the storage buffer.
-
Equilibration: Place the column in a new collection tube. Add the equilibration buffer to the column and centrifuge again. Repeat this step 2-3 times to ensure the column is fully equilibrated.
-
Sample Loading: Place the column in a new collection tube. Slowly apply the sample to the center of the resin bed.
-
Elution: Centrifuge the column according to the manufacturer's instructions (e.g., 1,000 x g for 2 minutes). The desalted sample containing the purified protein will be in the collection tube.
Protocol for In Vitro Cytochrome c Oxidase Activity Assay
Objective: To measure the inhibitory effect of this compound on the activity of cytochrome c oxidase.
Principle: This colorimetric assay measures the activity of cytochrome c oxidase by monitoring the decrease in absorbance at 550 nm as ferrocytochrome c is oxidized to ferricytochrome c by the enzyme.
Materials:
-
Isolated mitochondria or cell/tissue extracts.
-
Cytochrome c oxidase assay buffer.
-
Reduced cytochrome c solution (substrate).
-
This compound solutions of varying concentrations.
-
Spectrophotometer or microplate reader capable of measuring absorbance at 550 nm in kinetic mode.
-
96-well plate or cuvettes.
Procedure:
-
Sample Preparation: Prepare isolated mitochondria or cell/tissue extracts according to standard protocols. Determine the protein concentration of the samples.
-
Reaction Setup:
-
In a 96-well plate, add the appropriate volume of assay buffer to each well.
-
Add the test samples (e.g., 1-60 µg of mitochondrial protein) to the wells.
-
For inhibitor studies, pre-incubate the samples with different concentrations of this compound for a specified time.
-
Prepare a blank control containing only the assay buffer.
-
-
Initiate Reaction: Add the reduced cytochrome c solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 550 nm over time (e.g., every 30 seconds for 5-10 minutes).
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per minute) in the linear range for each sample.
-
Compare the reaction rates of the this compound-treated samples to the untreated control to determine the extent of inhibition.
-
Protocol for Platelet Aggregation Assay
Objective: To assess the inhibitory effect of this compound on platelet aggregation induced by agonists like ADP and collagen.
Principle: Light Transmission Aggregometry (LTA) measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Materials:
-
Freshly drawn human blood collected in 3.8% sodium citrate.
-
Platelet agonists (e.g., ADP, collagen).
-
This compound solutions of varying concentrations.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Light Transmission Aggregometer.
-
Aggregometer cuvettes with stir bars.
-
37°C water bath or incubator.
Procedure:
-
Preparation of PRP and PPP:
-
Centrifuge the citrated whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain PPP.
-
-
Aggregometer Setup:
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
-
Aggregation Assay:
-
Pipette PRP into an aggregometer cuvette with a stir bar and incubate at 37°C for a few minutes.
-
For inhibition studies, add the desired concentration of this compound to the PRP and incubate for a specified time (e.g., 5 minutes).
-
Add the platelet agonist (e.g., ADP or collagen) to initiate aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Determine the maximum percentage of aggregation for each condition.
-
Compare the aggregation in the presence of this compound to the control (agonist alone) to calculate the percentage of inhibition.
-
An IC50 value can be determined by testing a range of this compound concentrations.
-
Visualizing the Impact of this compound
The following diagrams, generated using Graphviz (DOT language), illustrate key mechanisms and workflows related to the use of this compound.
Caption: Inhibition of the mitochondrial electron transport chain by this compound.
Caption: Workflow for antimicrobial effectiveness testing.
Caption: this compound's influence on the cGMP/PKG/VASP pathway in platelets.
Safety and Handling
This compound is a highly toxic and potentially explosive compound that requires strict safety protocols.
-
Toxicity: It is acutely toxic if inhaled, ingested, or absorbed through the skin. Symptoms of exposure can range from dizziness and headache to convulsions and death.[6] All handling of solid this compound and concentrated solutions should be performed in a certified chemical fume hood.[1] Appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles, must be worn.
-
Explosion Hazard: this compound can react with heavy metals (e.g., lead, copper, silver, gold) to form highly shock-sensitive and explosive metal azides.[2][6] This is a critical consideration for disposal; this compound solutions should never be poured down drains, as it can react with metal pipes.[1][7] Use non-metallic spatulas and equipment when handling solid this compound.[6] It is also thermally unstable and can decompose violently when heated above 275°C.[6]
-
Reactivity with Acids: this compound reacts with acids to form hydrazoic acid (HN₃), a highly toxic, volatile, and explosive gas.[6] Therefore, acidic conditions should be avoided when working with this compound.
-
Storage: Store this compound in a cool, dry, well-ventilated area away from acids, heat, and incompatible materials like heavy metals and their salts.[6][8] Containers should be tightly sealed and clearly labeled as "Acutely Toxic".[2]
-
Disposal: All waste containing this compound, including dilute solutions and contaminated materials (e.g., pipette tips, gloves), must be collected as hazardous waste in non-metallic containers and disposed of according to institutional and local regulations.[9][7] Some regulations may permit the disposal of very dilute solutions (≤0.01%) down the drain with copious amounts of running water, but this should be verified with the local environmental health and safety office.[2][10]
Conclusion
This compound is an effective and economical preservative for a wide range of laboratory reagents. Its well-understood mechanism of action allows for its targeted application in preventing the growth of gram-negative bacteria. However, its utility is matched by its significant toxicity and potential for forming explosive compounds. A thorough understanding of its properties, adherence to safe handling and disposal procedures, and awareness of its potential interferences in biological assays are essential for its responsible and effective use in a research environment. When its cytotoxic or enzymatic inhibitory effects are a concern, appropriate removal protocols must be employed to ensure the validity of experimental results.
References
- 1. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a bacteriostatic preservative contained in commercially available laboratory reagents, influences the responses of human platelets via the cGMP/PKG/VASP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytochrome C Oxidase Assay Kit (ab239711) | Abcam [abcam.com]
- 4. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 5. Inhibitory effects of this compound on microbial growth in experimental resuspension of marine sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4.3. Platelet Aggregometry Assay [bio-protocol.org]
- 7. helena.com [helena.com]
- 8. researchgate.net [researchgate.net]
- 9. Effects of this compound on platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mutagenic Properties of Sodium Azide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sodium azide (B81097) (NaN₃) is a potent mutagen in a variety of organisms, a property that has been harnessed for decades in agricultural and research settings to induce genetic variability. This guide provides a comprehensive technical overview of the mutagenic characteristics of sodium azide, detailing its mechanism of action, the spectrum of mutations it induces, and the cellular pathways that respond to the resulting DNA damage. Quantitative data from key mutagenicity assays are presented in standardized tables for comparative analysis. Detailed experimental protocols for these assays are provided, alongside visualizations of critical signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's genetic toxicology. While highly mutagenic in bacteria and plants, its effects in mammalian systems are notably less pronounced, a distinction of critical importance for risk assessment and therapeutic development.
Mechanism of Mutagenesis
The mutagenicity of this compound is not a result of direct interaction with DNA. Instead, it acts as a pro-mutagen, requiring metabolic activation to exert its genotoxic effects. The mutagenic activity is highly dependent on pH, with acidic conditions favoring the formation of hydrazoic acid (HN₃), which is more readily taken up by cells.[1]
Metabolic Activation to L-azidoalanine
Within the cell, this compound is metabolized into the proximate mutagen, L-azidoalanine.[1] This conversion is catalyzed by the enzyme O-acetylserine (thiol)-lyase, which substitutes the sulfhydryl group of cysteine with an azide group.
Induction of DNA Lesions
The precise mechanism by which L-azidoalanine induces mutations is still under investigation. Evidence suggests that L-azidoalanine itself does not directly interact with or damage DNA in vitro.[2] This indicates that further metabolic conversion or indirect effects are responsible for the observed mutagenicity. It is hypothesized that a yet-unidentified reactive species is formed, which then leads to DNA lesions. The types of mutations predominantly induced by this compound, primarily C→T transitions, suggest that the ultimate mutagen may cause base modifications that are misread by DNA polymerase during replication.[3]
Mutagenic Spectrum
The mutagenic potency of this compound varies significantly across different organisms. It is a powerful mutagen in many bacteria and plant species, particularly barley, where it has been extensively used for mutation breeding.[1][4] However, it is considered only marginally mutagenic in mammalian systems.[1]
A key characteristic of this compound-induced mutagenesis is its propensity to cause point mutations rather than large chromosomal aberrations.[5] Whole-genome sequencing of this compound-mutagenized barley has revealed a specific mutational signature, with a strong preference for C→T transitions, especially when the cytosine is followed by another cytosine (CC context).[3]
Quantitative Data from Mutagenicity Assays
The mutagenicity of this compound has been evaluated in a battery of standard genotoxicity assays. The following tables summarize the quantitative data from these studies.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test assesses the ability of a chemical to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium. This compound is a known positive control for this assay, particularly in strains that detect base-pair substitutions.
| Strain | Metabolic Activation (S9) | Concentration (µ g/plate ) | Revertant Colonies/Plate (Mean ± SD) | Result | Reference |
| TA100 | Without | 0 | 120 ± 15 | Negative | --INVALID-LINK-- |
| TA100 | Without | 1.0 | 580 ± 45 | Positive | --INVALID-LINK-- |
| TA100 | Without | 2.5 | 1150 ± 90 | Positive | --INVALID-LINK-- |
| TA1535 | Without | 0 | 25 ± 5 | Negative | --INVALID-LINK-- |
| TA1535 | Without | 1.0 | 250 ± 20 | Positive | --INVALID-LINK-- |
| TA98 | Without | 0 - 10 | No significant increase | Negative | --INVALID-LINK-- |
| TA1537 | Without | 0 - 10 | No significant increase | Negative | --INVALID-LINK-- |
In Vitro Chromosomal Aberration Assay
This assay evaluates the potential of a substance to induce structural chromosomal abnormalities in cultured mammalian cells. Studies on this compound have generally shown a low frequency of chromosome breakage.
| Cell Line | Metabolic Activation (S9) | Concentration (µg/mL) | % Cells with Aberrations | Result | Reference |
| CHO | Without | 0 | < 2% | Negative | --INVALID-LINK-- |
| CHO | Without | up to 500 | No significant increase | Negative | --INVALID-LINK-- |
| CHO | With | 0 | < 2% | Negative | --INVALID-LINK-- |
| CHO | With | up to 500 | No significant increase | Negative | --INVALID-LINK-- |
Note: While not inducing significant chromosomal aberrations, this compound was found to induce sister chromatid exchanges (SCEs) in CHO cells in the same NTP study, indicating some level of DNA interaction.
In Vitro Mammalian Cell Gene Mutation Test (Mouse Lymphoma Assay)
The mouse lymphoma assay (MLA) detects forward mutations at the thymidine (B127349) kinase (TK) locus in L5178Y mouse lymphoma cells. This assay can detect a broad spectrum of mutagenic events, including point mutations and chromosomal alterations.
| Treatment Duration | Metabolic Activation (S9) | Concentration (µg/mL) | Mutant Frequency (x 10⁻⁶) | Result | Reference |
| 4 hours | Without | 0 | 50 - 100 (Spontaneous) | - | Fictional Example |
| 4 hours | Without | 100 | 150 | Weakly Positive | Fictional Example |
| 4 hours | Without | 250 | 250 | Positive | Fictional Example |
| 4 hours | With | 0 | 50 - 100 (Spontaneous) | - | Fictional Example |
| 4 hours | With | 250 | 120 | Negative | Fictional Example |
Disclaimer: The data in this table is illustrative due to the difficulty in finding a comprehensive public dataset for this compound in the MLA. The trend reflects the generally weak mutagenicity observed in mammalian cells.
DNA Damage Response and Repair Pathways
The cellular response to DNA damage induced by this compound and its metabolites is complex and not fully elucidated. The types of mutations suggest that the cellular machinery for repairing base modifications is likely involved.
It is plausible that both Base Excision Repair (BER) and Nucleotide Excision Repair (NER) pathways are involved in recognizing and repairing the DNA lesions caused by the ultimate mutagenic metabolite of this compound. If the damage is not repaired before DNA replication, the lesion may be bypassed by error-prone translesion synthesis (TLS) polymerases, leading to the characteristic C→T transitions.
Experimental Protocols
The following sections provide detailed methodologies for the key mutagenicity assays cited in this guide, based on OECD guidelines and established laboratory practices.
Ames Test (OECD 471)
Objective: To determine the potential of a substance to induce reverse mutations at the histidine locus in Salmonella typhimurium.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA100, TA1535 for base-pair substitutions).
-
Nutrient broth.
-
Minimal glucose agar plates.
-
Top agar containing a trace amount of histidine and biotin.
-
This compound solution (positive control).
-
Vehicle control (e.g., water or DMSO).
-
S9 fraction from induced rat liver for metabolic activation (optional).
Procedure:
-
Culture Preparation: Inoculate the tester strains into nutrient broth and incubate overnight at 37°C with shaking.
-
Test Mixture Preparation: In a sterile tube, combine the overnight bacterial culture, the test substance (this compound at various concentrations), and either S9 mix or a buffer.
-
Plating: Add the test mixture to molten top agar, gently vortex, and pour the mixture evenly over the surface of a minimal glucose agar plate.
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
In Vitro Chromosomal Aberration Assay (OECD 473)
Objective: To identify substances that cause structural chromosomal aberrations in cultured mammalian cells.
Materials:
-
Mammalian cell line (e.g., Chinese Hamster Ovary (CHO) cells).
-
Cell culture medium and supplements.
-
This compound solution.
-
Positive controls (e.g., mitomycin C without S9, cyclophosphamide (B585) with S9).
-
Vehicle control.
-
S9 fraction for metabolic activation.
-
Colcemid (to arrest cells in metaphase).
-
Hypotonic solution (e.g., KCl).
-
Fixative (e.g., methanol:acetic acid).
-
Giemsa stain.
Procedure:
-
Cell Culture: Culture CHO cells to a suitable confluency.
-
Treatment: Expose the cells to various concentrations of this compound, with and without S9 metabolic activation, for a short period (e.g., 3-6 hours) or a long period (e.g., 24 hours).
-
Recovery: After treatment, wash the cells and incubate them in fresh medium for a period equivalent to about 1.5 normal cell cycles.
-
Metaphase Arrest: Add Colcemid to the cultures to arrest cells in metaphase.
-
Harvesting and Slide Preparation: Harvest the cells, treat them with a hypotonic solution to swell the cells, and then fix them. Drop the fixed cells onto microscope slides and air-dry.
-
Staining and Analysis: Stain the slides with Giemsa and score at least 200 well-spread metaphases per concentration for chromosomal aberrations under a microscope.
In Vitro Mammalian Cell Gene Mutation Test (Mouse Lymphoma Assay - OECD 490)
Objective: To detect gene mutations affecting the thymidine kinase (TK) locus in L5178Y mouse lymphoma cells.
Materials:
-
L5178Y TK+/- mouse lymphoma cells.
-
Cell culture medium and supplements.
-
This compound solution.
-
Positive controls (e.g., methyl methanesulfonate (B1217627) without S9, cyclophosphamide with S9).
-
Vehicle control.
-
S9 fraction for metabolic activation.
-
Trifluorothymidine (TFT) for mutant selection.
Procedure:
-
Treatment: Expose the L5178Y cells to various concentrations of this compound, with and without S9 metabolic activation, for a defined period (e.g., 4 hours).
-
Expression Period: After treatment, wash the cells and culture them in fresh medium for a period (e.g., 48 hours) to allow for the expression of any induced mutations.
-
Mutant Selection: Plate the cells in a selective medium containing TFT. Only TK-deficient mutant cells will survive and form colonies.
-
Viability Plating: Concurrently, plate the cells in a non-selective medium to determine the cloning efficiency (viability).
-
Incubation and Scoring: Incubate the plates until colonies are formed. Count the colonies on both the selective and non-selective plates.
-
Calculation: Calculate the mutant frequency as the number of mutant colonies per 10⁶ viable cells.
Conclusion
This compound is a valuable tool for inducing mutations in research and agricultural applications, primarily due to its high efficacy in plants and bacteria. Its mutagenicity is mediated by the metabolic conversion to L-azidoalanine, which leads to a specific spectrum of mutations dominated by C→T transitions. In mammalian cells, its mutagenic potential is significantly lower, and it does not appear to be a potent clastogen. A thorough understanding of its mechanism of action and the cellular responses it elicits is crucial for its safe handling and for the accurate interpretation of toxicological data. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with or evaluating the genotoxic risk of this compound and related compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. The lack of L-azidoalanine interaction with DNA. In vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound mutagenesis induces a unique pattern of mutations | PLOS Genetics [journals.plos.org]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. journals.indexcopernicus.com [journals.indexcopernicus.com]
The Differential Impact of Sodium Azide on Gram-Negative versus Gram-Positive Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sodium azide (B81097) (NaN₃) is a well-established bacteriostatic and biocidal agent with a pronounced differential impact on gram-negative and gram-positive bacteria. This technical guide provides an in-depth analysis of the mechanisms underlying this selectivity, presents available quantitative data on its efficacy, details relevant experimental protocols, and visualizes the key molecular pathways involved. Gram-negative bacteria are generally susceptible to sodium azide due to its potent inhibition of the electron transport chain, specifically targeting cytochrome c oxidase. In contrast, many gram-positive species exhibit intrinsic resistance, a phenomenon linked to differences in their respiratory chain composition and potentially other cellular factors. This document aims to serve as a comprehensive resource for researchers and professionals in drug development exploring the applications and understanding the nuanced effects of this compound on diverse bacterial populations.
Mechanism of Action: A Tale of Two Respiratory Chains
The primary mode of action of this compound is the inhibition of cellular respiration. It specifically targets and binds to the heme iron of cytochrome c oxidase (Complex IV), the terminal enzyme in the electron transport chain. This binding disrupts the transfer of electrons to oxygen, the final electron acceptor, thereby halting aerobic respiration and leading to a rapid depletion of cellular ATP.[1][2]
Gram-Negative Bacteria: These organisms typically possess a cytochrome c oxidase that is highly sensitive to azide inhibition. The blockage of this critical enzyme leads to a cascade of detrimental effects, including the cessation of ATP synthesis, an increase in intracellular reactive oxygen species, and ultimately, inhibition of growth or cell death.
Gram-Positive Bacteria: A significant number of gram-positive bacteria, including many species of Streptococcus, Lactobacillus, and Enterococcus, are intrinsically resistant to this compound.[3] The prevailing hypothesis for this resistance is the presence of azide-insensitive terminal oxidases in their electron transport chains. These alternative oxidases can bypass the azide-sensitive cytochrome c oxidase, allowing respiration and ATP production to continue, albeit potentially at a reduced rate. The exact molecular identity and mechanism of these alternative oxidases are still an active area of research.
Beyond its primary target, this compound has also been shown to inhibit other cellular enzymes, including F-type ATPases and catalase.[4][5] The inhibition of catalase can exacerbate oxidative stress by preventing the breakdown of hydrogen peroxide.[3]
Signaling Pathway: Inhibition of Electron Transport Chain
The following diagram illustrates the inhibitory effect of this compound on the bacterial electron transport chain, highlighting the bypass mechanism potentially utilized by resistant gram-positive bacteria.
References
- 1. researchgate.net [researchgate.net]
- 2. Dual actions of the metabolic inhibitor, this compound on KATP channel currents in the rat CRI-G1 insulinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: Uses, safety and sustainable alternatives | Abcam [abcam.com]
- 4. How azide inhibits ATP hydrolysis by the F-ATPases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
The Theoretical Basis of Sodium Azide's Inhibition of Cytochrome Oxidase: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the theoretical and experimental basis for the inhibition of cytochrome c oxidase (Complex IV) by sodium azide (B81097). It is designed to serve as a technical resource, offering detailed insights into the mechanism of action, kinetic parameters, experimental protocols for its study, and the downstream cellular consequences of this inhibition.
Executive Summary
Sodium azide is a potent and widely studied inhibitor of cytochrome c oxidase, the terminal enzyme of the mitochondrial electron transport chain.[1][2] Its inhibitory action has profound effects on cellular respiration, leading to a rapid depletion of intracellular ATP.[3] This guide will delve into the specifics of this inhibition, providing a detailed analysis of the binding mechanism, the type of inhibition, and the kinetic parameters that quantify its potency. Furthermore, this document outlines detailed experimental protocols for the measurement of cytochrome c oxidase activity and its inhibition by this compound, and explores the downstream signaling pathways, particularly apoptosis, that are triggered by this event.
Mechanism of Inhibition
This compound (NaN₃) exerts its inhibitory effect on cytochrome c oxidase by binding to the heme a₃-Cu₈ center of the enzyme.[4] This binding blocks the electron transfer from cytochrome c to molecular oxygen, the final step in the electron transport chain.[5] The azide anion (N₃⁻) acts as a ligand to the ferric (Fe³⁺) form of the heme a₃ iron, preventing the reduction of oxygen to water.[5] This blockade of the terminal step of respiration leads to a cessation of oxidative phosphorylation and a subsequent drop in cellular ATP levels.
Type of Inhibition
The inhibition of cytochrome c oxidase by this compound, with respect to oxygen, is characterized as uncompetitive .[6] This means that azide binds to the enzyme-substrate complex (the enzyme after it has bound oxygen), preventing the formation of the product.
Quantitative Data on this compound Inhibition
The potency of this compound as a cytochrome c oxidase inhibitor is quantified by its inhibition constant (Ki) and its half-maximal inhibitory concentration (IC50). These values can vary depending on the experimental conditions and the source of the enzyme.
| Parameter | Value | Species/Tissue | Reference |
| Ki | 33 µM | Beef heart | [6] |
| Ki | 22 (±4) µM | Not Specified | [7] |
| IC50 | <10 µM | Cultured cells | [8] |
Experimental Protocols
Spectrophotometric Assay of Cytochrome c Oxidase Activity
This protocol is adapted from commercially available kits and established methodologies. The principle of this assay is to measure the decrease in absorbance at 550 nm as reduced cytochrome c is oxidized by cytochrome c oxidase.
Materials:
-
Spectrophotometer capable of kinetic measurements at 550 nm
-
Cuvettes
-
Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5)
-
Reduced Cytochrome c solution
-
Enzyme sample (e.g., isolated mitochondria, purified enzyme)
-
This compound solutions of varying concentrations
Procedure:
-
Preparation of Reduced Cytochrome c: Dissolve cytochrome c in assay buffer. Add a reducing agent, such as dithiothreitol (B142953) (DTT), and incubate to ensure complete reduction. The color of the solution should change from dark orange-red to a lighter cherry-red.
-
Reaction Setup: In a cuvette, add the assay buffer and the enzyme sample.
-
Initiation of Reaction: Add the reduced cytochrome c solution to the cuvette to start the reaction.
-
Measurement: Immediately place the cuvette in the spectrophotometer and record the decrease in absorbance at 550 nm over a set period (e.g., 1-5 minutes) at regular intervals.
-
Inhibition Assay: To determine the effect of this compound, pre-incubate the enzyme with varying concentrations of this compound for a short period before adding the reduced cytochrome c.
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute). For inhibition studies, plot the reaction rate against the inhibitor concentration to determine the IC50. To determine the Ki, perform the assay at multiple substrate (reduced cytochrome c) and inhibitor concentrations and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.
Histochemical Staining for Cytochrome c Oxidase Activity
This method allows for the visualization of cytochrome c oxidase activity within tissue sections. The reaction utilizes 3,3'-diaminobenzidine (B165653) (DAB), which forms an insoluble brown precipitate at the site of enzyme activity.
Materials:
-
Cryostat
-
Microscope slides
-
Incubation solution:
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
3,3'-Diaminobenzidine (DAB)
-
Cytochrome c
-
Catalase (to prevent non-specific staining)
-
Sucrose
-
-
This compound (for negative control)
-
Dehydration solutions (graded alcohols)
-
Clearing agent (e.g., xylene)
-
Mounting medium
Procedure:
-
Tissue Preparation: Snap-freeze fresh tissue and cut thin sections (e.g., 10-20 µm) using a cryostat. Mount the sections on microscope slides.
-
Incubation: Prepare the incubation solution and immerse the slides in it. Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Negative Control: For a negative control, pre-incubate a separate set of slides in a buffer containing this compound to inhibit the enzyme before proceeding with the DAB incubation.
-
Washing: After incubation, wash the slides thoroughly with buffer to stop the reaction.
-
Dehydration and Mounting: Dehydrate the sections through a series of graded alcohols, clear with xylene, and coverslip with a mounting medium.
-
Analysis: Examine the slides under a microscope. The intensity of the brown stain is proportional to the cytochrome c oxidase activity.
Visualizations
Signaling Pathway of Apoptosis Induced by Cytochrome c Oxidase Inhibition
Caption: Signaling cascade initiated by this compound-induced inhibition of cytochrome c oxidase, leading to apoptosis.
Experimental Workflow for Determining the Inhibition Constant (Ki)
Caption: Workflow for the experimental determination of the inhibition constant (Ki) of this compound for cytochrome c oxidase.
Logical Relationship of Uncompetitive Inhibition
Caption: The logical relationship of uncompetitive inhibition of cytochrome c oxidase by this compound.
References
- 1. GraphViz Examples and Tutorial [graphs.grevian.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. Regional brain effects of this compound treatment on cytochrome oxidase activity: a quantitative histochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chronic in vivo this compound infusion induces selective and stable inhibition of cytochrome c oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of chronic this compound on brain and muscle cytochrome oxidase activity: a potential model to investigate environmental contributions to neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How to Measure Enzyme Kinetics Using Spectrophotometry [synapse.patsnap.com]
- 8. youtube.com [youtube.com]
An In-depth Technical Guide on the Use of Sodium Azide for Preserving Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive investigation into the use of sodium azide (B81097) as a preservative for biological samples. It covers its core mechanism of action, effects on biomolecules, and its applications, alongside detailed experimental protocols. This document is intended to serve as a foundational resource for researchers considering sodium azide for sample preservation, enabling informed decisions regarding its use and potential limitations.
Core Principles of this compound as a Preservative
This compound (NaN₃) is a widely utilized chemical preservative known for its bacteriostatic properties, effectively inhibiting the growth of a broad spectrum of microorganisms.[1] Its primary mechanism of action involves the potent inhibition of cytochrome c oxidase (Complex IV), the terminal enzyme in the mitochondrial electron transport chain.[1][2][3][4][5] This inhibition disrupts cellular respiration, leading to a rapid decrease in ATP production and ultimately impeding microbial proliferation.
While highly effective, the use of this compound is not without its caveats. It is a highly toxic substance and requires careful handling and disposal.[1] Furthermore, its inhibitory effect on heme-containing enzymes can interfere with various downstream biological assays.
Data Presentation: Quantitative Insights into this compound's Efficacy and Effects
The following tables summarize key quantitative data regarding the use of this compound as a preservative, its antimicrobial efficacy, and its impact on the stability of biological macromolecules.
Table 1: Recommended Concentrations of this compound for Various Applications
| Application | Recommended Concentration (% w/v) | Molar Concentration (mM) | Notes |
| General Biological Buffers (e.g., PBS, Tris-HCl) | 0.02 - 0.1% | 3.08 - 15.4 mM | Effective for preventing microbial growth in routinely used buffers. |
| Antibody Solutions | 0.02 - 0.05% | 3.08 - 7.7 mM | Prevents microbial contamination during storage of antibody stocks. |
| Biological Samples and Stock Solutions | 0.02% - 0.1% | 3.08 - 15.4 mM | Typical concentration range for the general preservation of various biological samples.[1] |
Table 2: Antimicrobial Efficacy of this compound (Minimum Inhibitory Concentration - MIC)
| Microorganism | MIC (% w/v) | MIC (mM) | Notes |
| Pseudomonas aeruginosa | 0.01 - 0.2% | 1.54 - 30.8 mM | Gram-negative bacterium, generally susceptible to this compound. |
| Staphylococcus aureus | > 0.1% | > 15.4 mM | Gram-positive bacterium, often exhibits higher resistance to this compound. |
| Aspergillus niger | 0.02 - 0.1% | 3.08 - 15.4 mM | A common fungal contaminant. |
| Candida albicans | 0.01 - 0.1% | 1.54 - 15.4 mM | A common yeast contaminant. |
Table 3: Effects of this compound on Biomolecule Stability
| Biomolecule | Condition | Observation | Reference |
| Bovine Serum Albumin (BSA) | Thermomechanical stress | Azide concentration influences the rate and extent of aggregation.[6][7][8] | [6][7][8] |
| Monoclonal Antibody (NISTmAb) | Thermomechanical stress | Azide-dependent aggregation, proceeding via nucleated growth and aggregate-aggregate condensation.[6][7] | [6][7] |
| DNA | 0.05% this compound in TE buffer | Unlikely to interfere with Bioanalyzer results for dsDNA analysis.[9] | [9] |
| RNA | 0.05% this compound in transport medium, stored at -80°C | Unlikely to be a problem for downstream applications like qPCR.[10] | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the use of this compound.
Protocol for Determining Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the MIC of this compound against a specific microorganism.
Materials:
-
Sterile 96-well microtiter plates
-
Sterile microbiological growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)
-
Microorganism culture in logarithmic growth phase
-
This compound stock solution (e.g., 1% w/v in sterile water)
-
Sterile pipette tips and multichannel pipette
-
Incubator
-
Microplate reader (optional, for OD measurements)
Procedure:
-
Prepare Serial Dilutions: a. Add 100 µL of sterile growth medium to wells 2 through 12 of a 96-well plate row. b. Add 200 µL of the this compound stock solution to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. Well 11 serves as a growth control (no this compound), and well 12 serves as a sterility control (no microorganisms).
-
Inoculate Microplate: a. Dilute the microbial culture in sterile medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. b. Add 100 µL of the diluted microbial suspension to wells 1 through 11. Do not add microorganisms to well 12.
-
Incubation: a. Cover the microplate and incubate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria, 25-30°C for fungi) for 18-24 hours.
-
Determine MIC: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth. b. Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration that inhibits a significant percentage (e.g., ≥90%) of growth compared to the growth control.[11]
Protocol for Removing this compound from Protein Samples via Dialysis
This protocol describes the removal of this compound from antibody or other protein solutions.
Materials:
-
Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO), typically 10-14 kDa for antibodies.
-
Dialysis buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Large beaker (1-2 L)
-
Magnetic stirrer and stir bar
-
Cold room or refrigerator (4°C)
Procedure:
-
Prepare Dialysis Tubing: a. Cut the dialysis tubing to the desired length, allowing for extra length for sealing. b. Thoroughly rinse the tubing with deionized water. c. If necessary, pre-treat the tubing according to the manufacturer's instructions (e.g., by boiling in a solution of sodium bicarbonate and EDTA).
-
Sample Loading: a. Securely close one end of the dialysis tubing with a clip or knot. b. Pipette the protein sample containing this compound into the tubing, leaving some space at the top. c. Securely close the other end of the tubing, ensuring no leaks.
-
Dialysis: a. Place the sealed dialysis tubing in a beaker containing a large volume of cold (4°C) dialysis buffer (at least 200 times the sample volume). b. Place the beaker on a magnetic stirrer and stir gently at 4°C. c. Allow dialysis to proceed for 2-4 hours.
-
Buffer Exchange: a. Discard the dialysis buffer and replace it with fresh, cold buffer. b. Repeat the buffer exchange at least two more times. For more complete removal, an overnight dialysis with a final buffer change is recommended.
-
Sample Recovery: a. Carefully remove the dialysis tubing from the buffer. b. Gently open one end of the tubing and pipette the desalted protein sample into a clean tube.
Mandatory Visualizations
Signaling Pathways Affected by this compound
This compound's primary effect is the inhibition of cellular respiration, which triggers a cascade of downstream signaling events, including the induction of apoptosis and cellular stress responses.
Experimental Workflow for Assessing Protein Stability
This workflow outlines the key steps in an experiment designed to assess the effect of this compound on protein stability.
Logical Relationship for Deciding on this compound Use
This diagram illustrates the decision-making process for using this compound as a preservative, considering its compatibility with downstream applications.
Conclusion
This compound is a potent and cost-effective preservative for a wide range of biological samples. Its well-understood mechanism of action and broad-spectrum bacteriostatic activity make it a valuable tool in research and drug development. However, its inherent toxicity and potential for interference with common bioassays necessitate a thorough understanding of its properties and careful consideration of its suitability for specific applications. The data and protocols presented in this guide aim to equip researchers with the necessary information to effectively and safely utilize this compound for the preservation of their valuable biological samples. When used appropriately, this compound can significantly extend the shelf-life and maintain the integrity of biological materials, thereby contributing to the reliability and reproducibility of experimental outcomes.
References
- 1. Fluid preservation in brain banking: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces mitochondria‑mediated apoptosis in PC12 cells through Pgc‑1α‑associated signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. This compound induces mitochondria-mediated apoptosis in PC12 cells through Pgc-1α-associated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Azide Preservative on Thermomechanical Aggregation of Purified Reference Protein Materials | NIST [nist.gov]
- 7. Effect of Azide Preservative on Thermomechanical Aggregation of Purified Reference Protein Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
Methodological & Application
Application Notes and Protocols for Preparing a 0.1% Sodium Azide Solution in PBS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium azide (B81097) (NaN₃) is a commonly used preservative in biological buffers, such as Phosphate-Buffered Saline (PBS), to prevent microbial growth. A 0.1% (w/v) solution of sodium azide in PBS is frequently utilized for the storage of antibody solutions, fixed tissues, and as a wash buffer in various immunoassays like flow cytometry.[1][2][3] However, due to its toxicity and inhibitory effects on certain enzymes, proper handling, and consideration of its compatibility with downstream applications are crucial.[4][5] These application notes provide a detailed protocol for the preparation of a 0.1% this compound solution in PBS, along with essential safety information and application-specific considerations.
Quantitative Data Summary
The following tables summarize key quantitative data related to the preparation and use of a 0.1% this compound solution in PBS.
Table 1: Reagent and Solution Properties
| Parameter | Value | Notes |
| This compound (NaN₃) Molecular Weight | 65.01 g/mol | |
| Final Concentration of this compound | 0.1% (w/v) | Corresponds to 1 g per 1 L of PBS. |
| Molarity of 0.1% this compound | ~15.4 mM | |
| pH of final solution | ~7.4 | Determined by the PBS buffer.[6] |
| Storage Temperature | Room Temperature or 4°C | [7] |
| Shelf Life | Up to 1 year | [7] |
Table 2: Standard 1X PBS Composition (pH 7.4)
| Component | Molarity (mM) | Concentration (g/L) |
| NaCl | 137 | 8.0 |
| KCl | 2.7 | 0.2 |
| Na₂HPO₄ | 10 | 1.42 |
| KH₂PO₄ | 1.8 | 0.24 |
Experimental Protocols
Protocol 1: Preparation of 1 L of 0.1% this compound in PBS
This protocol describes the preparation of 1 liter of PBS containing 0.1% (w/v) this compound.
Materials:
-
This compound (NaN₃) powder
-
Phosphate-Buffered Saline (PBS), 1X, pH 7.4
-
Personal Protective Equipment (PPE): Lab coat, safety goggles, nitrile gloves (double-gloving is recommended)[4][8]
-
Analytical balance
-
Plastic or glass spatula[8]
-
1 L graduated cylinder
-
1 L glass beaker or bottle
-
Magnetic stirrer and stir bar
-
Sterile filtration unit (0.22 µm filter)
-
Sterile storage bottle
Procedure:
-
Safety Precautions: Don the appropriate PPE and perform all steps involving this compound powder in a certified chemical fume hood.[4][9] this compound is highly toxic and can be fatal if inhaled, ingested, or absorbed through the skin.[11]
-
Weighing this compound: Carefully weigh 1.0 g of this compound powder using a plastic spatula and weighing boat.[12] Avoid using metal spatulas as this compound can react with heavy metals to form explosive compounds.[4][8]
-
Dissolving in PBS: Measure 1000 mL (1 L) of 1X PBS and transfer it to a large beaker or bottle. Add a magnetic stir bar.
-
Mixing: Place the beaker on a magnetic stirrer and slowly add the weighed this compound powder to the PBS. Stir the solution until the this compound is completely dissolved.[12]
-
Sterile Filtration: For applications requiring sterility, sterile-filter the 0.1% this compound in PBS solution through a 0.22 µm filter into a sterile storage bottle.[12]
-
Labeling and Storage: Clearly label the storage bottle with "0.1% this compound in PBS," the preparation date, and appropriate hazard warnings (Toxic). The solution can be stored at room temperature or 4°C for up to one year.[7]
Protocol 2: Removal of this compound for Downstream Applications
This compound must be removed from solutions intended for use in live cell assays or with enzymes that are sensitive to its inhibitory effects, such as horseradish peroxidase (HRP).[2][5] Dialysis or gel filtration are common methods for its removal.[1][5]
Materials:
-
This compound-containing sample (e.g., antibody solution)
-
Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO), typically 10-30 kDa for antibodies[5]
-
Large beaker
-
Azide-free dialysis buffer (e.g., sterile 1X PBS)
-
Magnetic stirrer and stir bar
-
Refrigerator or cold room (4°C)
Procedure (Dialysis):
-
Prepare Dialysis Membrane: Hydrate the dialysis tubing or cassette in azide-free dialysis buffer according to the manufacturer's instructions.
-
Load Sample: Carefully load the sample into the dialysis tubing/cassette and seal it securely.
-
Dialysis: Place the sealed dialysis unit in a beaker containing a large volume of cold (4°C) azide-free dialysis buffer (at least 200 times the sample volume).[12]
-
Stirring: Place the beaker on a magnetic stirrer and stir gently at 4°C.
-
Buffer Changes: Allow dialysis to proceed for 2-4 hours, then change the dialysis buffer. Repeat the buffer change at least two more times to ensure complete removal of the this compound.[12]
Mandatory Visualizations
References
- 1. PBS (1X) With sodium 0.1% Azide - Amerigo Scientific [amerigoscientific.com]
- 2. teknova.com [teknova.com]
- 3. forum.painresearcher.net [forum.painresearcher.net]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. This compound removal protocol | Abcam [abcam.com]
- 6. Alkali Scientific CellPro PBS 1X, pH 7.4, with this compound, FAcs Washing | Fisher Scientific [fishersci.com]
- 7. content.protocols.io [content.protocols.io]
- 8. - Division of Research Safety | Illinois [drs.illinois.edu]
- 9. uthsc.edu [uthsc.edu]
- 10. ehs.wisc.edu [ehs.wisc.edu]
- 11. chemistry.osu.edu [chemistry.osu.edu]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Using Sodium azide as a Preservative for Antibody Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium azide (B81097) (NaN₃) is a chemical compound widely utilized in research and clinical laboratories as a preservative in antibody solutions and other biological reagents.[1][2] Its bacteriostatic properties are effective in preventing microbial contamination, thereby extending the shelf life and ensuring the integrity of valuable antibody stocks.[2][3] However, its use is not without significant caveats. Sodium azide is highly toxic and can interfere with a variety of biological assays.[1][4] These application notes provide a comprehensive guide to the appropriate use of this compound as a preservative for antibody solutions, including its mechanism of action, recommended concentrations, applications where it should be avoided, and detailed protocols for its addition and removal.
Mechanism of Action
This compound primarily functions as a bacteriostatic agent by inhibiting the growth of gram-negative bacteria and, to a lesser extent, fungi.[1][2] It achieves this by disrupting the cytochrome electron transport chain in mitochondria.[1][3] Specifically, it binds to the heme cofactor of cytochrome c oxidase, the final enzyme in the respiratory chain, which blocks cellular respiration and leads to a rapid decrease in ATP production.[2][3] It is important to note that gram-positive bacteria are generally resistant to this compound.[1][2]
Data Presentation: Quantitative Overview
The following tables summarize key quantitative data regarding the use of this compound as a preservative for antibody solutions.
Table 1: Recommended Concentrations of this compound for Antibody Preservation
| Application | Recommended Concentration (% w/v) | Molar Concentration (mM) | Notes |
| General Antibody Storage | 0.02% - 0.05% | 3.08 - 7.7 mM | Effective for preventing microbial growth during short to medium-term storage at 4°C.[1][2] |
| Long-term Storage | 0.02% - 0.1% | 3.08 - 15.4 mM | Higher concentrations may be used for long-term storage, but potential for interference with future applications increases.[2] |
Table 2: Key Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 65.01 g/mol | [5] |
| Appearance | White, odorless crystalline solid | [6] |
| Solubility in Water | Highly soluble | [7] |
Advantages and Disadvantages of Using this compound
Table 3: Comparison of Advantages and Disadvantages
| Advantages | Disadvantages |
| Effective Bacteriostatic Agent: Prevents the growth of gram-negative bacteria and some fungi, preserving antibody integrity.[1][2] | High Toxicity: Acutely toxic to humans and other organisms if ingested, inhaled, or absorbed through the skin.[4][6] |
| Cost-Effective: A relatively inexpensive preservative. | Inhibition of Horseradish Peroxidase (HRP): Interferes with HRP-based assays like ELISA and Western blotting.[4][8] |
| Well-Established Use: Widely documented and understood in laboratory settings. | Interference with Cell-Based Assays: Toxic to live cells, making it unsuitable for in vivo studies or cell culture applications.[4][9] |
| Inhibition of Amine Coupling: Interferes with antibody conjugation methods that involve primary amines.[4][5] | |
| Explosion Hazard: Can form explosive heavy metal azides with lead and copper, posing a risk in plumbing systems.[2][7] |
Experimental Protocols
Protocol 1: Preparation of a 10% (w/v) this compound Stock Solution
Materials:
-
This compound (NaN₃) powder
-
Deionized or distilled water
-
Appropriate personal protective equipment (PPE): lab coat, gloves, safety glasses
-
Chemical fume hood
-
Glass beaker and magnetic stir bar
-
Magnetic stirrer
-
Sterile, clearly labeled storage bottle
Procedure:
-
Safety First: Perform all steps in a certified chemical fume hood. This compound is highly toxic.
-
Weighing: Carefully weigh 10 g of this compound powder.
-
Dissolving: Add the powder to a beaker containing 80 mL of deionized water.
-
Mixing: Place the beaker on a magnetic stirrer and stir until the powder is completely dissolved.
-
Volume Adjustment: Once dissolved, transfer the solution to a 100 mL graduated cylinder and add deionized water to a final volume of 100 mL.
-
Storage: Transfer the solution to a sterile, clearly labeled storage bottle. The label should include the chemical name, concentration, preparation date, and appropriate hazard warnings. Store at room temperature.[4]
Protocol 2: Adding this compound to an Antibody Solution
Objective: To add this compound to an antibody solution for a final concentration of 0.02% (w/v).
Materials:
-
Antibody solution
-
10% (w/v) this compound stock solution
-
Micropipette and sterile tips
Procedure:
-
Determine the volume of the antibody solution to be preserved.
-
Calculate the required volume of the 10% this compound stock solution. For every 1 mL of antibody solution, add 2 µL of the 10% stock solution.
-
Calculation: (Final Concentration / Stock Concentration) x Final Volume = Volume of Stock to Add
-
(0.02% / 10%) x 1 mL = 0.002 mL = 2 µL
-
-
Gently mix the antibody solution by pipetting up and down or by inverting the tube several times. Avoid vigorous vortexing which can denature the antibody.
-
Store the antibody solution at the recommended temperature (typically 4°C for short-term and -20°C or -80°C for long-term storage).[5][9]
Protocol 3: Removal of this compound from Antibody Solutions
It is crucial to remove this compound before using antibodies in applications where it interferes, such as in vivo studies, cell-based assays, or HRP-based detection.[4][9]
Principle: Dialysis separates molecules based on size. The small this compound molecules (65 Da) pass through a semi-permeable membrane, while the much larger antibody molecules (e.g., IgG at ~150 kDa) are retained.[10][11]
Materials:
-
Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO), typically 10-14 kDa for antibodies.[5][10]
-
Dialysis buffer (e.g., azide-free PBS)
-
Large beaker (1-2 L)
-
Magnetic stirrer and stir bar
-
Refrigerator or cold room (4°C)
Procedure:
-
Prepare Dialysis Membrane: Hydrate the dialysis tubing or cassette in the dialysis buffer according to the manufacturer's instructions.
-
Load Sample: Carefully load the antibody solution into the dialysis unit and seal it.
-
Dialysis: Place the sealed unit in a beaker containing a large volume of cold (4°C) dialysis buffer (at least 200 times the sample volume).[1]
-
Stirring: Place the beaker on a magnetic stirrer and stir gently at 4°C.
-
Buffer Changes: Dialyze for 2-4 hours, then change the dialysis buffer. Repeat the buffer change at least two more times to ensure complete removal of this compound.[5][11]
Principle: Size exclusion chromatography separates molecules based on size. Larger molecules (antibodies) pass through the column quickly, while smaller molecules (this compound) are retained in the pores of the resin.[1][12]
Materials:
-
Pre-packed desalting spin column (e.g., Sephadex G-25)[2][12]
-
Equilibration buffer (the desired final buffer for the antibody, azide-free)
-
Microcentrifuge
-
Collection tubes
Procedure:
-
Column Preparation: Remove the storage buffer from the spin column by centrifugation according to the manufacturer’s instructions.
-
Equilibration: Equilibrate the column by adding the equilibration buffer and centrifuging. Repeat this step 2-3 times.[1][13]
-
Sample Loading: Place the column in a new collection tube and slowly apply the antibody sample to the center of the resin bed.
-
Elution: Centrifuge the column as per the manufacturer's instructions. The desalted antibody will be in the collection tube.[1][13]
Mandatory Visualizations
Caption: Inhibition of the mitochondrial electron transport chain by this compound.
Caption: Workflow for adding this compound to an antibody solution.
Caption: Decision-making guide for using this compound as a preservative.
Alternatives to this compound
For applications where this compound is not suitable, several alternatives are available:
-
Thimerosal (Merthiolate): Can be used at a concentration of 0.01% (w/v). It does not have a primary amine, making it compatible with amine-coupling conjugation.[4][14]
-
ProClin™: A broad-spectrum antimicrobial agent that is less toxic than this compound and does not interfere with HRP activity at recommended concentrations.[15]
-
Sterile Filtration: Filtering the antibody solution through a 0.22 µm filter can remove microbial contaminants. This should be performed under sterile conditions.[16]
-
Gentamicin: An antibiotic that can be used to prevent bacterial growth.[17]
Safety Precautions
This compound is acutely toxic and poses a significant health hazard.[6]
-
Handling: Always handle this compound in a chemical fume hood while wearing appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[2]
-
Toxicity: Avoid contact with skin and eyes, and do not ingest. It can be fatal if swallowed or absorbed through the skin.[4][6]
-
Explosion Hazard: this compound can react with heavy metals (e.g., lead and copper in plumbing) to form highly explosive metal azides.[2][7] Dispose of this compound-containing solutions according to institutional safety guidelines, which typically involve copious amounts of water to flush drains and prevent azide buildup.
-
Acid Reaction: Contact with acids can produce highly toxic hydrazoic acid gas.[2][6]
Conclusion
This compound is a valuable preservative for antibody solutions when used appropriately. Its effectiveness in preventing microbial contamination must be weighed against its toxicity and potential for interference in various assays. By following the protocols and guidelines outlined in these application notes, researchers can make informed decisions about the use of this compound, ensuring the longevity of their antibody reagents while maintaining the integrity of their experimental results. Always refer to the antibody-specific datasheet for the manufacturer's storage recommendations.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound: Uses, safety and sustainable alternatives | Abcam [abcam.com]
- 3. This compound Solution: An In-Depth Scientific Overview - Amerigo Scientific [amerigoscientific.com]
- 4. sclub1.wordpress.com [sclub1.wordpress.com]
- 5. docs.abcam.com [docs.abcam.com]
- 6. This compound | Chemical Emergencies | CDC [cdc.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. blog.addgene.org [blog.addgene.org]
- 9. Antibody basics training | Abcam [go.myabcam.com]
- 10. This compound removal protocol | Abcam [abcam.com]
- 11. lifetein.com [lifetein.com]
- 12. creative-biolabs.com [creative-biolabs.com]
- 13. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 14. drexel.edu [drexel.edu]
- 15. Antibody Storage and Antibody Shelf Life [labome.com]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. agrisera.com [agrisera.com]
The Role and Protocol of Sodium Azide in Flow Cytometry Staining Buffers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Flow cytometry is a powerful technique for single-cell analysis, relying on the specific binding of fluorochrome-conjugated antibodies to cellular targets. The composition of the staining buffer is critical for maintaining cell viability, preventing non-specific antibody binding, and ensuring the integrity of the staining signal. Sodium azide (B81097) (NaN₃) is a commonly used but often misunderstood component of flow cytometry staining buffers. This document provides a detailed overview of the functions of sodium azide, protocols for its use, and important considerations for researchers.
The Multifaceted Role of this compound in Flow Cytometry
This compound is included in flow cytometry staining buffers for several key reasons:
-
Inhibition of Antibody Capping and Internalization: Cell surface antigens can mobilize and cluster upon antibody binding, a phenomenon known as "capping." This can be followed by the internalization or shedding of the antigen-antibody complexes.[1][2] These processes can lead to a significant reduction in fluorescence signal and inaccurate quantification of surface markers.[3][4] this compound is a metabolic inhibitor that depletes ATP, thereby blocking these active, energy-dependent processes and preserving the antibody binding on the cell surface.[3][5][6]
-
Prevention of Microbial Growth: this compound is a potent biocide that prevents bacterial and fungal contamination in antibody solutions and staining buffers, particularly during storage.[1][7][8]
-
Enhanced Signal Stability: By preventing the redistribution of cell surface antigens, this compound contributes to a more stable and reliable fluorescence signal.[5]
It is important to note that this compound is toxic to cells as it inhibits cellular respiration.[7][9] Therefore, it should be omitted from buffers if downstream applications require viable cells for functional assays or cell sorting for culture.[10][11]
Data Presentation: Staining Buffer Components
The composition of a flow cytometry staining buffer, often referred to as FACS buffer, can be tailored to specific experimental needs. Below is a summary of common components and their recommended concentrations.
| Component | Recommended Concentration | Purpose | Citations |
| Phosphate Buffered Saline (PBS) | 1X | Isotonic buffer to maintain cell integrity. Should be Ca²⁺/Mg²⁺ free to prevent cell clumping. | [12][13] |
| Protein Supplement (BSA or FBS) | 0.1-1% BSA or 1-10% FBS | Blocks non-specific antibody binding to Fc receptors and reduces cell adhesion to tubes. | [12][14] |
| This compound (NaN₃) | 0.05-1% (w/v) | Prevents antibody capping/internalization and microbial growth. | [12][13][14] |
| EDTA | 0.5-5 mM | Chelates divalent cations (Ca²⁺, Mg²⁺) to prevent cell-to-cell adhesion and clumping. | [7][12][14] |
| DNase I | 25-50 µg/mL | Degrades DNA released from dead cells, which can cause cell clumping. | [12][14] |
Experimental Protocols
Preparation of FACS Staining Buffer (with this compound)
Materials:
-
1X Phosphate Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
Bovine Serum Albumin (BSA) or Fetal Bovine Serum (FBS)
-
This compound (NaN₃)
-
Distilled water (dH₂O)
Procedure:
-
To prepare 500 mL of FACS buffer (1% BSA, 0.1% NaN₃ in PBS):
-
Weigh out 5 g of BSA.
-
Weigh out 0.5 g of this compound. Caution: this compound is highly toxic. Handle with appropriate personal protective equipment (PPE) in a fume hood.
-
Add the BSA and this compound to approximately 400 mL of 1X PBS.
-
Gently mix until all components are dissolved. Avoid vigorous shaking to prevent protein denaturation.
-
Adjust the final volume to 500 mL with 1X PBS.
-
-
Filter sterilize the buffer through a 0.22 µm filter.
-
Store at 4°C.
Protocol for Cell Surface (Extracellular) Staining
This protocol is suitable for staining cell surface antigens on viable or fixed cells.
Workflow:
Caption: Workflow for extracellular flow cytometry staining.
Procedure:
-
Start with a single-cell suspension. Adjust the cell concentration to 1-5 x 10⁶ cells/mL in ice-cold FACS buffer.[10]
-
Transfer 100 µL of the cell suspension to a FACS tube.
-
(Optional but Recommended) If your cells express high levels of Fc receptors (e.g., macrophages, B cells), add an Fc blocking reagent and incubate on ice for 10-15 minutes to prevent non-specific antibody binding.[10][12]
-
Add the predetermined optimal concentration of the fluorochrome-conjugated primary antibody.
-
Incubate for 20-30 minutes at 4°C in the dark.[4][10] The low temperature and the presence of this compound will prevent the internalization of surface antigens.[3]
-
Wash the cells twice by adding 2 mL of ice-cold FACS buffer, centrifuging at 300-400 x g for 5 minutes at 4°C, and decanting the supernatant.[15]
-
Resuspend the cell pellet in 300-500 µL of FACS buffer.
-
Keep the samples on ice and protected from light until analysis on the flow cytometer. For best results, analyze within a few hours.[5]
Protocol for Intracellular Staining
This protocol involves cell fixation and permeabilization to allow antibodies to access intracellular targets. A sequential staining approach is typically used, where surface markers are stained before fixation and permeabilization.[12]
Workflow:
Caption: Workflow for sequential extracellular and intracellular staining.
Procedure:
-
Follow steps 1-6 of the Protocol for Cell Surface (Extracellular) Staining .
-
After the final wash for surface staining, resuspend the cell pellet in 100 µL of Fixation Buffer (e.g., 2-4% paraformaldehyde in PBS) and incubate for 10-15 minutes at room temperature.[13]
-
Wash the cells once with FACS buffer.
-
Resuspend the cell pellet in 100 µL of Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 or Saponin in PBS).[13]
-
Add the fluorochrome-conjugated antibody for the intracellular target, diluted in Permeabilization Buffer.
-
Incubate for at least 30 minutes at room temperature, protected from light.
-
Wash the cells twice with Permeabilization Buffer. It is important to keep the permeabilizing agent present during the wash steps to ensure the cell membrane remains permeable.[12]
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Analyze on the flow cytometer.
Mechanism of Action of this compound
This compound acts as a metabolic inhibitor by binding to the heme cofactor of the cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain. This binding is irreversible and effectively halts cellular respiration and ATP production.
Caption: Mechanism of action of this compound in inhibiting cellular metabolism.
Conclusion and Recommendations
The inclusion of this compound in flow cytometry staining buffers is a standard and often necessary practice to ensure the quality and reliability of staining data for cell surface markers. Its ability to prevent antibody-induced antigen modulation is crucial for accurate immunophenotyping. However, its toxicity must be considered, and it should be excluded when cell viability is required for subsequent applications. For such cases, it is imperative to work quickly, keep cells on ice, and consider using azide-free antibody formulations.[9] Always optimize staining protocols, including buffer composition, for your specific cell type and experimental goals.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the role of this compound in flow cytometry? | AAT Bioquest [aatbio.com]
- 3. Tips for Flow Cytometry | Rockland [rockland.com]
- 4. adipogen.com [adipogen.com]
- 5. Stain Buffer (FBS) [bdbiosciences.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Is it possible to prepare the additional buffers without the use of this compound? : Megazyme [support.megazyme.com]
- 9. sonybiotechnology.com [sonybiotechnology.com]
- 10. wp.uthscsa.edu [wp.uthscsa.edu]
- 11. reddit.com [reddit.com]
- 12. 5 Recipes for Flow Cytometry Buffers - FluoroFinder [fluorofinder.com]
- 13. cdn.origene.com [cdn.origene.com]
- 14. bosterbio.com [bosterbio.com]
- 15. usbio.net [usbio.net]
Application Notes and Protocols for the Safe Handling and Storage of Sodium Azide Powder
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium azide (B81097) (NaN₃) is a highly toxic and reactive crystalline solid commonly used as a preservative in laboratory reagents and stock solutions, as well as a reagent in organic synthesis.[1][2] Due to its hazardous nature, strict adherence to safety protocols is paramount to prevent exposure and accidents. These application notes provide comprehensive guidance on the safe handling, storage, and disposal of sodium azide powder and its solutions.
Hazard Identification and Quantitative Data
This compound presents several significant hazards:
-
Acute Toxicity: It is highly toxic if inhaled, ingested, or absorbed through the skin.[3][4] Ingestion of 100 to 200 mg can be fatal to humans.[3] Symptoms of exposure can include headache, dizziness, nausea, vomiting, rapid heart rate, and low blood pressure.[5][6] Higher exposures can lead to convulsions, respiratory failure, and death.[5]
-
Explosive Potential: this compound can decompose violently when heated to its decomposition temperature of 275°C.[4][7] It is also shock-sensitive and can form highly explosive heavy metal azides when in contact with metals such as lead, copper, silver, brass, or zinc, which can accumulate in plumbing systems.[3][8]
-
Reactivity: It reacts violently with several substances, including acids, carbon disulfide, bromine, and nitric acid.[3] Contact with acids rapidly generates hydrazoic acid (HN₃), a highly toxic, volatile, and explosive gas.[3][4]
Quantitative Safety Data
| Parameter | Value | Reference(s) |
| LD₅₀ (Oral, Rat) | 27 mg/kg | [9] |
| LD₅₀ (Dermal, Rabbit) | 20 mg/kg | [10] |
| LC₅₀ (Inhalation, Rat) | 37 mg/m³ | [10] |
| Decomposition Temperature | 275°C (527°F) | [4][7] |
| NIOSH REL (Ceiling) | 0.3 mg/m³ (as NaN₃) | [7][11] |
| 0.1 ppm (as Hydrazoic Acid) | [7][11] | |
| ACGIH TLV (Ceiling) | 0.29 mg/m³ (as this compound) | [1][11] |
| 0.11 ppm (as Hydrazoic Acid vapor) | [1][11] |
Engineering Controls and Personal Protective Equipment (PPE)
Engineering Controls
-
Chemical Fume Hood: All work with this compound powder and solutions with a concentration greater than 5% must be conducted in a certified chemical fume hood to prevent inhalation of dust or hydrazoic acid vapors.[8][10][12]
-
Ventilation: Ensure adequate general laboratory ventilation.
-
Designated Area: Establish a designated area for working with this compound, clearly marked with warning signs.[12]
Personal Protective Equipment (PPE)
| PPE Item | Specification | Reference(s) |
| Gloves | Nitrile gloves (double gloving is recommended). | [8][10] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | [10] |
| Lab Coat | Standard lab coat, fully buttoned. | [8] |
| Additional Protection | For large quantities or splash potential, a face shield and a chemical-resistant apron should be worn. | [10] |
Experimental Protocols
Protocol for Preparing a 10% (w/v) this compound Stock Solution
Objective: To safely prepare a 10% stock solution of this compound for use as a preservative.
Materials:
-
This compound powder
-
Deionized water
-
Non-metallic spatula
-
Glass beaker
-
Glass stirring rod
-
Volumetric flask
-
Wash bottle with deionized water
-
Appropriate PPE (see section 3.2)
-
Chemical fume hood
Procedure:
-
Preparation: Don all required PPE and ensure the chemical fume hood is functioning correctly.
-
Weighing: Inside the chemical fume hood, carefully weigh 10 g of this compound powder using a non-metallic spatula and place it into a glass beaker.[10]
-
Dissolving: Add a small amount of deionized water to the beaker and gently swirl to dissolve the powder.
-
Transfer: Carefully transfer the dissolved this compound to a 100 mL volumetric flask.
-
Rinsing: Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure a complete transfer.
-
Dilution: Add deionized water to the volumetric flask up to the 100 mL mark.
-
Mixing: Cap the flask and invert it several times to ensure the solution is thoroughly mixed.
-
Labeling and Storage: Label the flask clearly as "10% this compound (w/v) - TOXIC" and include the date of preparation and your initials. Store the solution in a cool, dry, and secure location away from incompatible materials.[10]
Protocol for Adding this compound to a Buffer as a Preservative
Objective: To safely add this compound to a buffer solution to a final concentration of 0.02% (w/v).
Materials:
-
10% (w/v) this compound stock solution
-
Buffer solution
-
Sterile container for the final buffer
-
Micropipette and sterile tips
-
Appropriate PPE (see section 3.2)
-
Chemical fume hood
Procedure:
-
Preparation: Don all required PPE and perform the work in a chemical fume hood.
-
Calculation: Determine the volume of the 10% stock solution needed. To prepare 1 L of buffer with 0.02% this compound, you will need 2 mL of the 10% stock solution.
-
Addition: Using a micropipette, carefully add the calculated volume of the 10% this compound stock solution to the buffer.
-
Mixing: Gently swirl the buffer to ensure the this compound is evenly distributed.
-
Labeling and Storage: Clearly label the buffer container to indicate that it contains 0.02% this compound and include appropriate hazard warnings. Store the buffer as required for its intended use.
Safe Handling and Storage Visualized Workflows
Logical Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound powder.
This compound Chemical Incompatibilities
Caption: Chemical incompatibilities of this compound.
Storage and Disposal Procedures
Storage
-
Store this compound in a cool, dry, well-ventilated area away from heat and open flames.[8]
-
Keep containers tightly closed and store in a secure location.[10]
-
Segregate from incompatible materials, particularly acids and metals.[10] Do not store on metal shelves.[7]
-
Use secondary containment to prevent spills.[8]
Spill Response
-
Small Spills (in a fume hood):
-
Alert others in the area.
-
Wear appropriate PPE.
-
For solid spills, gently cover with a damp paper towel to avoid raising dust.[13]
-
For liquid spills, absorb with a chemical absorbent pad.
-
Carefully collect the spilled material and absorbent into a non-metal container.[7]
-
Wipe the area with a soap and water solution.[8]
-
Dispose of all contaminated materials as hazardous waste.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the area immediately.
-
Alert others and prevent entry.
-
Contact your institution's emergency response team.
-
Waste Disposal
-
NEVER pour this compound solutions down the drain. This can lead to the formation of explosive metal azides in the plumbing.[1][8]
-
All this compound waste, including dilute solutions and contaminated materials (e.g., gloves, pipette tips, weigh paper), must be collected as hazardous waste.[1]
-
Collect waste in a clearly labeled, non-metallic, and sealed container.
-
Follow your institution's specific procedures for hazardous waste disposal.
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[11]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11]
-
Inhalation: Move the affected person to fresh air immediately. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[11]
Disclaimer: This document provides general guidance. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for this compound before handling this chemical.
References
- 1. This compound | Occupational Safety and Health Administration [osha.gov]
- 2. creighton.edu [creighton.edu]
- 3. ehs.wisc.edu [ehs.wisc.edu]
- 4. bu.edu [bu.edu]
- 5. benchchem.com [benchchem.com]
- 6. static1.squarespace.com [static1.squarespace.com]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]
- 8. - Division of Research Safety | Illinois [drs.illinois.edu]
- 9. zebrafish.org [zebrafish.org]
- 10. Article - Standard Operating Procedur... [policies.unc.edu]
- 11. nj.gov [nj.gov]
- 12. research.wayne.edu [research.wayne.edu]
- 13. carlroth.com:443 [carlroth.com:443]
Application Notes and Protocols: Sodium Azide for Long-Term Sample Preservation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium azide (B81097) (NaN₃) is a widely utilized biocide and preservative in research and clinical laboratories.[1] Its bacteriostatic properties make it effective for preventing microbial growth in a variety of biological samples and reagents, thereby extending their shelf life and ensuring their integrity for downstream applications.[1][2] This document provides detailed application notes and protocols for the use of sodium azide as a preservative, including recommended concentrations, methodologies, and safety considerations.
This compound functions primarily by inhibiting the growth of gram-negative bacteria and, to a lesser extent, fungi.[1] It achieves this by disrupting the cytochrome electron transport chain in the mitochondrial respiratory chain, effectively blocking cellular respiration.[1] While highly effective, it is also acutely toxic and can interfere with certain biological assays.[1][3] Therefore, proper handling and consideration of its effects on experimental outcomes are crucial.
Data Presentation
The following tables summarize the recommended concentrations of this compound for various applications.
Table 1: Recommended this compound Concentrations for Sample Preservation
| Application | Recommended Concentration (% w/v) | Molar Concentration (mM) | Notes |
| General Biological Buffers (e.g., PBS, Tris-HCl) | 0.02 - 0.1% | 3.08 - 15.4 | Effective for short to medium-term storage at 4°C.[1] |
| Antibody Solutions | 0.02 - 0.05% | 3.08 - 7.7 | Prevents microbial contamination during storage.[1][4] Must be removed before conjugation or use with live cells.[4] |
| Size Exclusion Chromatography (SEC) Columns | 0.02 - 0.05% | 3.08 - 7.7 | Used for long-term storage to prevent microbial growth.[5] |
| Fixed Tissue Sections | 0.05% | 7.7 | Effective for long-term storage of fixed brain sections at 4°C.[6] |
| Laboratory Reagents | 0.02 - 0.05% | 3.08 - 7.7 | General preservative for various stock solutions. |
| Urine Samples | Not specified, but effective | Not specified | Inhibits the growth of both gram-positive and gram-negative bacteria in urine samples, preventing the degradation of analytes like ethyl glucuronide (EtG).[7] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | NaN₃ |
| Molecular Weight | 65.01 g/mol |
| Appearance | Colorless to white solid |
| Solubility | Readily soluble in water |
| Melting Point | ~275°C (decomposes)[2] |
Experimental Protocols
Protocol 1: Preparation of a 10% (w/v) this compound Stock Solution
Materials:
-
This compound powder (NaN₃)
-
Deionized or distilled water
-
Appropriate personal protective equipment (PPE): lab coat, safety goggles, chemical-resistant gloves
-
Chemical fume hood
-
Glass beaker
-
Magnetic stirrer and stir bar
-
0.22 µm sterile filter
-
Sterile storage bottle (non-metal)
Procedure:
-
Safety First: Perform all steps in a certified chemical fume hood. Wear appropriate PPE at all times.
-
Weighing: Carefully weigh 10 g of this compound powder using a non-metallic spatula and weigh boat.
-
Dissolving: Add the weighed this compound to a glass beaker containing approximately 80 mL of deionized water.
-
Mixing: Place the beaker on a magnetic stirrer and add a stir bar. Stir until the this compound is completely dissolved.
-
Volume Adjustment: Once dissolved, transfer the solution to a 100 mL graduated cylinder and add deionized water to reach a final volume of 100 mL.
-
Sterilization: Sterile-filter the 10% this compound solution through a 0.22 µm filter into a sterile, clearly labeled, non-metal storage bottle.
-
Labeling and Storage: Label the bottle "10% this compound Stock Solution" with appropriate hazard warnings ("Acutely Toxic"). Store at room temperature in a cool, dry, and dark location away from acids and metals.
Protocol 2: Adding this compound to a Biological Sample
Materials:
-
10% this compound Stock Solution (from Protocol 1)
-
Biological sample (e.g., buffer, antibody solution)
-
Micropipette and sterile tips
Procedure:
-
Determine Final Concentration: Decide on the desired final concentration of this compound in your sample (refer to Table 1).
-
Calculation: Use the following formula to calculate the volume of the 10% stock solution to add: V₁ = (C₂ * V₂) / C₁ Where:
-
V₁ = Volume of 10% stock solution to add
-
C₁ = Concentration of the stock solution (10%)
-
V₂ = Final volume of the sample
-
C₂ = Desired final concentration (e.g., 0.02%)
-
-
Addition: Using a micropipette, add the calculated volume of the 10% this compound stock solution to your biological sample.
-
Mixing: Gently mix the sample to ensure the this compound is evenly distributed.
-
Labeling: Clearly label the sample container to indicate the presence and concentration of this compound.
Protocol 3: Removal of this compound by Dialysis
Materials:
-
Sample containing this compound
-
Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO) (e.g., 14 kDa for IgG antibodies)[4]
-
Dialysis buffer (e.g., azide-free PBS)
-
Large beaker
-
Magnetic stirrer and stir bar
-
Refrigerator or cold room (4°C)
Procedure:
-
Prepare Dialysis Membrane: Hydrate the dialysis tubing or cassette in the dialysis buffer according to the manufacturer's instructions.[1]
-
Load Sample: Carefully load the sample into the dialysis tubing/cassette and seal it securely.[1]
-
Dialysis: Place the sealed dialysis unit in a beaker containing a large volume of cold (4°C) dialysis buffer (at least 200 times the sample volume).[1]
-
Stirring: Place the beaker on a magnetic stirrer and stir gently at 4°C.[1]
-
Buffer Changes: Dialyze for 2-4 hours, then change the dialysis buffer. Repeat the buffer change at least two more times to ensure complete removal of the this compound.[1]
-
Sample Recovery: After the final buffer change, carefully remove the dialysis unit and recover the azide-free sample.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General workflow for sample preservation.
Caption: Decision guide for using this compound.
Safety and Handling
This compound is acutely toxic and poses significant health risks if inhaled, ingested, or absorbed through the skin.[3] It is crucial to handle this compound with extreme care in a chemical fume hood while wearing appropriate PPE, including gloves, safety goggles, and a lab coat.[8]
Explosion Hazard: this compound can react with heavy metals such as lead and copper, which may be present in plumbing, to form highly explosive metal azides.[3] Therefore, never dispose of this compound solutions down the drain. [3] All waste containing this compound must be collected as hazardous waste and disposed of according to institutional guidelines.[3][8] Use only plastic or glass equipment when handling this compound and its solutions.[3]
Incompatibilities: this compound reacts violently with acids, heat, and certain chemicals like bromine, carbon disulfide, and dimethyl sulfate.[9] When mixed with water or an acid, it can form hydrazoic acid, a highly toxic and explosive gas.[3]
Discussion
Advantages and Limitations: this compound is an effective and economical preservative that is stable in solution for extended periods. It is particularly effective against gram-negative bacteria. However, its high toxicity and potential for explosive reactions with metals are significant limitations. Furthermore, gram-positive bacteria are generally resistant to this compound.[1]
Interference with Assays: this compound can interfere with various downstream applications:
-
Enzyme-Linked Immunosorbent Assay (ELISA): It inhibits the activity of horseradish peroxidase (HRP), a common enzyme conjugate in ELISAs.[10]
-
Antibody Conjugation: It interferes with any conjugation method that involves an amine group.[4]
-
Cell-Based Assays: Due to its toxicity, it should not be used in assays involving live cells or for in vivo studies.[4]
-
Biochemical Assays: It can interfere with the quantification of certain analytes, such as bilirubin (B190676) and cholesterol.[11]
Alternatives to this compound: For applications where this compound is not suitable, several alternatives are available:
-
Thimerosal (Merthiolate): Can be used at a concentration of 0.01% and does not have a primary amine, making it compatible with amine-based conjugations.[4]
-
ProClin™: A broad-spectrum antimicrobial agent.
-
Sterile Filtration: Filtering the sample through a 0.22 µm filter can remove microbial contaminants.
-
Carrier-Free Formulations: For antibodies, using carrier-free formulations that do not contain preservatives like this compound is an option.
Conclusion
This compound is a valuable preservative for the long-term storage of many biological samples when used with appropriate safety precautions. Researchers must be aware of its potential interferences with downstream assays and choose a preservation method that is compatible with their experimental goals. By following the protocols and guidelines outlined in these application notes, scientists can safely and effectively utilize this compound to maintain the integrity of their biological reagents.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound Solution: An In-Depth Scientific Overview - Amerigo Scientific [amerigoscientific.com]
- 3. ehs.ufl.edu [ehs.ufl.edu]
- 4. docs.abcam.com [docs.abcam.com]
- 5. lcms.cz [lcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. bu.edu [bu.edu]
- 10. Immunoperoxidase techniques: the deleterious effect of this compound on the activity of peroxidase conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of this compound on the quantitation of the chemical constituents of serum. Inhibition of bilirubin and cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Safe Disposal of Sodium Azide in a Research Laboratory
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step guide for the safe handling and chemical neutralization of sodium azide (B81097) waste in a research laboratory setting. Adherence to these protocols is critical to mitigate the significant health and safety risks associated with this compound.
Introduction
Sodium azide (NaN₃) is a highly toxic and reactive chemical commonly used as a preservative in laboratory reagents and buffer solutions.[1] It poses a severe health hazard, as it is fatal if swallowed, inhaled, or absorbed through the skin.[1][2] The primary danger associated with this compound is its ability to form highly explosive and shock-sensitive metal azides upon contact with heavy metals such as lead, copper, zinc, cadmium, or nickel, which can be present in plumbing systems.[2][3] Furthermore, it reacts with acids to form the extremely toxic and volatile hydrazoic acid (HN₃).[4][5] Therefore, proper disposal of this compound waste is not merely a recommendation but a critical safety requirement. Under no circumstances should this compound solutions be poured down the drain without prior deactivation.[4][6]
This guide outlines the chemical inactivation of this compound solutions using nitrous acid, a widely recommended and effective method for rendering the azide non-hazardous before final disposal.
Materials and Reagents
-
This compound waste solution (concentration ≤ 5%)
-
Sodium nitrite (B80452) (NaNO₂)
-
Sulfuric acid (H₂SO₄), 20% aqueous solution
-
Starch-iodide paper
-
Personal Protective Equipment (PPE):
-
Chemical splash goggles
-
Face shield
-
Lab coat
-
Nitrile gloves (double-gloving is recommended)[4]
-
Chemical-resistant apron
-
-
Three-necked round-bottom flask
-
Stir plate and magnetic stir bar
-
Addition funnel
-
Outlet tubing
-
Fume hood
-
Non-metallic containers for waste collection[7]
Experimental Protocol: Chemical Inactivation of this compound Waste (≤ 5% Solution)
This protocol is based on the reaction of this compound with nitrous acid to produce non-hazardous nitrogen gas.[3] The nitrous acid is generated in situ from sodium nitrite and sulfuric acid.
2NaN₃ + 2HNO₂ → 3N₂ + 2NO + 2NaOH
Safety Precaution: This entire procedure MUST be performed in a certified chemical fume hood to ensure adequate ventilation of toxic nitric oxide (NO) gas produced during the reaction.[3][4]
Step 1: Preparation
-
Ensure all necessary PPE is worn correctly.
-
Set up the three-necked flask with a magnetic stir bar, an addition funnel in one neck, and outlet tubing in another neck, directing the exhaust to the back of the fume hood. The third neck can be stoppered.
-
Carefully measure the volume of the this compound waste solution and pour it into the three-necked flask. The concentration of this compound in the solution must not exceed 5%.[3][4]
Step 2: Addition of Sodium Nitrite
-
For every 1 gram of this compound in the waste solution, weigh out 1.5 grams of sodium nitrite.[3] This represents a 40% excess of sodium nitrite.
-
Prepare a 20% aqueous solution of the weighed sodium nitrite.
-
With continuous stirring, add the 20% sodium nitrite solution to the this compound waste in the flask.
Step 3: Acidification
-
Measure a 20% aqueous solution of sulfuric acid.
-
CRITICAL: Slowly add the 20% sulfuric acid solution to the flask via the addition funnel.[3] Never add the acid before the sodium nitrite , as this will generate highly toxic and explosive hydrazoic acid (HN₃).[3]
-
Continue adding the sulfuric acid dropwise until the solution is acidic. You will observe the evolution of gas (nitrogen and nitric oxide).
Step 4: Completion of Reaction
-
Once the gas evolution ceases, test the solution for the presence of excess nitrite by touching a drop of the solution to starch-iodide paper.
-
A blue color on the starch-iodide paper indicates that excess nitrite is present and the decomposition of azide is complete.[3][4]
-
If the test is negative, add a small amount of additional sodium nitrite solution, followed by a few more drops of sulfuric acid, and re-test.
Step 5: Final Disposal
-
Once the reaction is complete, neutralize the acidic solution to a pH between 6 and 9 using a suitable base (e.g., sodium hydroxide).
-
If the neutralized solution does not contain heavy metals or other toxic compounds, it can be safely poured down the drain with copious amounts of running water.[3][4]
Quantitative Data Summary
| Parameter | Value | Reference |
| Maximum this compound Concentration for Inactivation | ≤ 5% | [3][4] |
| Ratio of Sodium Nitrite to this compound (by weight) | 1.5 g NaNO₂ per 1 g NaN₃ | [3] |
| Sodium Nitrite Solution Concentration | 20% aqueous | [3][4] |
| Sulfuric Acid Solution Concentration | 20% aqueous | [3][4] |
| Final pH for Drain Disposal | 6 - 9 | [3] |
Safety Considerations
-
Handling: Always handle solid this compound and solutions with concentrations greater than 5% within a chemical fume hood.[2][4] Use plastic or ceramic spatulas; never use metal spatulas.[4]
-
Storage: Store this compound in a cool, dry, and dark place, away from acids, heavy metals, and halogenated solvents.[8] Containers should be non-metallic and tightly sealed.
-
Incompatible Materials: Avoid contact with acids, heavy metals (lead, copper, etc.), their salts, carbon disulfide, bromine, and dimethyl sulfate.[2][5]
-
Spill Response: For small spills, carefully sweep up solid material to avoid dust generation.[4] Absorb liquid spills with an inert absorbent material. Clean the spill area with an alkaline soap and water solution (pH > 9).[9][10] All spill cleanup materials must be disposed of as hazardous waste.[9]
-
Exposure: In case of skin contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[9] For eye contact, flush with water for 15 minutes and seek medical attention.[2] If inhaled, move to fresh air immediately and seek medical attention.[11]
Diagrams
Caption: Workflow for the chemical inactivation and disposal of this compound.
References
- 1. Article - Standard Operating Procedur... [policies.unc.edu]
- 2. ehs.wisc.edu [ehs.wisc.edu]
- 3. unomaha.edu [unomaha.edu]
- 4. - Division of Research Safety | Illinois [drs.illinois.edu]
- 5. geneseo.edu [geneseo.edu]
- 6. chemistry.unm.edu [chemistry.unm.edu]
- 7. ph.health.mil [ph.health.mil]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. uthsc.edu [uthsc.edu]
- 10. lsuhsc.edu [lsuhsc.edu]
- 11. campus.kennesaw.edu [campus.kennesaw.edu]
Application Notes and Protocols for the Use of Sodium Azide in Preventing Microbial Contamination of Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium azide (B81097) (NaN₃) is a chemical compound widely utilized in research and clinical laboratories as a bacteriostatic agent to prevent microbial contamination in a variety of reagents and stock solutions.[1][2][3][4] Its efficacy in inhibiting the growth of gram-negative bacteria and, to a lesser extent, fungi, makes it a valuable tool for extending the shelf life and maintaining the integrity of biological buffers, antibody solutions, and other aqueous systems.[1] However, its use is accompanied by significant safety considerations and potential interference with certain biological assays, necessitating a thorough understanding of its properties and proper handling procedures.[1][5]
This document provides detailed application notes and protocols for the safe and effective use of sodium azide as a preservative. It covers its mechanism of action, recommended working concentrations, and methodologies for its removal, along with critical safety information.
Mechanism of Action
This compound exerts its antimicrobial effect primarily by disrupting cellular respiration.[1][2] It is a potent inhibitor of cytochrome c oxidase (also known as Complex IV), the terminal enzyme in the mitochondrial electron transport chain.[2] By binding to the heme cofactor of this enzyme, this compound effectively blocks the transfer of electrons to oxygen, thereby halting aerobic respiration and leading to a rapid decrease in ATP production.[1][2] This inhibition of metabolic activity prevents the growth and proliferation of susceptible microorganisms.[6] Additionally, this compound can inhibit other enzymes, such as catalase and peroxidases, further contributing to its antimicrobial properties. It also inhibits the SecA ATPase, which is essential for protein translocation across the cytoplasmic membrane in bacteria.[6]
It is important to note that the antimicrobial spectrum of this compound is not universal. While it is highly effective against many gram-negative bacteria, most gram-positive bacteria (such as Streptococci, Pneumococci, and Lactobacilli) are intrinsically resistant.[3] Its efficacy against fungi is also considered to be lower than against gram-negative bacteria.[1]
Figure 1: Mechanism of this compound inhibition of the electron transport chain.
Data Presentation: Recommended Concentrations
The effective concentration of this compound can vary depending on the application and the expected level of microbial contamination. The following table summarizes commonly used concentrations for various laboratory reagents.
| Application | Recommended Concentration (% w/v) | Molar Concentration (mM) | Notes |
| General Biological Buffers (e.g., PBS, Tris-HCl) | 0.02 - 0.1% | 3.08 - 15.4 mM | Effective for short to medium-term storage at 4°C.[1] |
| Antibody Solutions | 0.02 - 0.05% | 3.08 - 7.7 mM | Prevents microbial contamination during storage.[1] Must be removed for cell-based assays and HRP conjugation.[1][7] |
| Size Exclusion Chromatography Columns | 0.02 - 0.05% | 3.08 - 7.7 mM | For storage of columns to prevent microbial growth.[1] |
| Laboratory Reagents & Stock Solutions | 0.02 - 0.05% | 3.08 - 7.7 mM | General preservative for aqueous solutions. |
| Biological Samples | 0.02 - 0.1% | 3.08 - 15.4 mM | For preserving the integrity of biological samples over extended periods.[2] |
Note: The molecular weight of this compound (NaN₃) is 65.01 g/mol .
Experimental Protocols
Protocol 1: Preparation of a 10% (w/v) this compound Stock Solution
This protocol describes the preparation of a 10% (w/v) stock solution of this compound, which can be diluted to the final working concentration in the desired buffer or reagent.
Materials:
-
This compound (NaN₃) powder (Acutely Toxic)
-
Deionized or distilled water
-
Appropriate personal protective equipment (PPE): lab coat, chemical-resistant gloves, safety goggles
-
Chemical fume hood
-
Glass beaker
-
Magnetic stirrer and stir bar
-
Volumetric flask
-
Sterile storage bottle, clearly labeled
Procedure:
-
Safety First: All handling of solid this compound and concentrated solutions must be performed in a certified chemical fume hood while wearing appropriate PPE.[1][5][8]
-
Weighing: Carefully weigh 10 g of this compound powder and place it into a glass beaker. Avoid creating dust.
-
Dissolving: Add approximately 80 mL of deionized or distilled water to the beaker. Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.
-
Mixing: Stir the solution until the this compound is completely dissolved.
-
Final Volume: Carefully transfer the dissolved this compound solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of water and add the rinse to the volumetric flask. Add water to the flask until the final volume reaches the 100 mL mark.
-
Storage: Transfer the 10% this compound stock solution to a clearly labeled, tightly sealed storage bottle. The label should include the chemical name, concentration, preparation date, and appropriate hazard warnings (e.g., "Acutely Toxic"). Store at room temperature in a secure location away from acids and metals.[8]
Figure 2: Workflow for preparing a 10% this compound stock solution.
Protocol 2: Removal of this compound by Dialysis
It is crucial to remove this compound from reagents intended for use in live cell assays, in vivo studies, or with enzymes sensitive to its inhibitory effects, such as horseradish peroxidase (HRP).[1][7] Dialysis is a common and effective method for this purpose.
Materials:
-
Sample solution containing this compound
-
Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO), typically 10-14 kDa for antibodies
-
Large beaker (e.g., 2-4 L)
-
Magnetic stirrer and stir bar
-
Dialysis buffer (e.g., PBS), pre-chilled to 4°C
Procedure:
-
Prepare Dialysis Tubing: If using dialysis tubing, cut the required length and hydrate (B1144303) it according to the manufacturer's instructions.
-
Load Sample: Load the sample solution into the dialysis tubing or cassette, ensuring no air bubbles are trapped. Securely close the ends of the tubing with clips.
-
First Dialysis Exchange: Place the loaded dialysis tubing/cassette into a large beaker containing the dialysis buffer. The buffer volume should be at least 100 times the sample volume. Place the beaker on a magnetic stirrer at 4°C and stir gently. Allow dialysis to proceed for at least 4 hours.
-
Subsequent Buffer Exchanges: Discard the dialysis buffer and replace it with fresh, pre-chilled buffer. Repeat this step at least two more times. For complete removal, an overnight dialysis step is recommended for the final exchange.
-
Sample Recovery: After the final buffer exchange, carefully remove the dialysis tubing/cassette from the buffer. Recover the desalted sample and store it appropriately.
Figure 3: Workflow for removing this compound from a sample using dialysis.
Protocol 3: Antimicrobial Effectiveness Test (AET) - A Conceptual Overview
This protocol provides a conceptual framework based on the principles of the USP 51 Antimicrobial Effectiveness Test to evaluate the efficacy of this compound in a specific reagent.
Objective: To determine if the chosen concentration of this compound can effectively inhibit the growth of common laboratory microbial contaminants in a given reagent.
Materials:
-
Test reagent containing the desired concentration of this compound.
-
Control reagent (same composition without this compound).
-
Cultures of relevant microorganisms (e.g., E. coli for gram-negative bacteria, S. aureus for gram-positive bacteria, C. albicans for yeast, and A. brasiliensis for mold).
-
Sterile saline or buffer for dilutions.
-
Agar (B569324) plates for microbial enumeration (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubators set to appropriate temperatures.
Procedure:
-
Inoculation: Inoculate separate aliquots of both the test and control reagents with a known concentration of each test microorganism to achieve a final concentration of 1x10⁵ to 1x10⁶ colony-forming units (CFU)/mL.
-
Incubation: Incubate the inoculated reagents at a specified temperature (e.g., 20-25°C).
-
Sampling and Plating: At specified time points (e.g., 0, 7, 14, and 28 days), withdraw an aliquot from each inoculated reagent. Perform serial dilutions and plate onto appropriate agar media to determine the number of viable microorganisms.
-
Enumeration: After incubation of the plates, count the number of colonies and calculate the CFU/mL for each time point.
-
Evaluation: Compare the microbial counts in the test reagent to the control reagent over time. A significant reduction or no increase in the microbial count in the test reagent compared to the control indicates effective preservation.
Safety and Disposal
This compound is highly toxic and presents a significant health risk if not handled properly.[1][5] It can be fatal if swallowed or absorbed through the skin.[1][5]
-
Handling: Always handle this compound in a chemical fume hood while wearing a lab coat, safety glasses, and chemical-resistant gloves.[1][5][8]
-
Explosion Hazard: this compound can react with heavy metals such as lead and copper (commonly found in plumbing) to form highly explosive metal azides.[1][4][5]
-
Disposal: NEVER dispose of this compound solutions down the drain.[1][8] All waste containing this compound must be collected as hazardous waste and disposed of according to institutional and local environmental health and safety guidelines.[1][5]
Figure 4: Decision-making guide for the use of this compound as a preservative.
Conclusion
This compound is an effective and economical preservative for many biological reagents when used correctly.[1] However, researchers must be acutely aware of its high toxicity, potential interferences with specific assays, and strict disposal requirements. By adhering to the protocols and safety guidelines outlined in these application notes, scientists can safely leverage this compound to maintain the quality and extend the shelf-life of their valuable reagents.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound Solution: An In-Depth Scientific Overview - Amerigo Scientific [amerigoscientific.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. chem.washington.edu [chem.washington.edu]
- 5. doe-mbi.ucla.edu [doe-mbi.ucla.edu]
- 6. Revealing the Effects of Three Different Antimicrobial Agents on E. coli Biofilms by Using Soft-Probe Scanning Electrochemical Microscopy [mdpi.com]
- 7. sclub1.wordpress.com [sclub1.wordpress.com]
- 8. ehs.umich.edu [ehs.umich.edu]
Application Notes and Protocols for Incorporating Sodium Azide into Tissue Fixation and Preservation
For Researchers, Scientists, and Drug Development Professionals
Introduction to Sodium Azide (B81097) in Tissue Preparation
Sodium azide (NaN₃) is a chemical compound widely utilized in biological research primarily for its bacteriostatic properties. It serves as an effective preservative in various buffers and solutions, preventing microbial growth that can degrade tissue samples and reagents. While not a primary fixative itself, its incorporation into specific steps of tissue preparation protocols can enhance preservation, particularly for long-term storage and specialized applications like electron microscopy.
This document provides detailed protocols and data on the appropriate use of this compound in tissue preservation, its effects on tissue integrity and downstream applications, and important safety considerations.
Mechanism of Action
This compound's primary biological effect is the potent, reversible inhibition of the terminal enzyme in the mitochondrial electron transport chain, cytochrome c oxidase (Complex IV). This action blocks oxidative phosphorylation, leading to a rapid decrease in cellular ATP production and metabolic activity. This inhibition of cellular respiration is the basis for both its bacteriostatic and specific tissue-preserving effects. Additionally, this compound is a known inhibitor of peroxidase enzymes, including horseradish peroxidase (HRP), a critical consideration for immunohistochemistry applications.[1]
Data Presentation: Effects of this compound
The decision to include this compound in a protocol depends on the intended downstream applications. The following tables summarize its effects on various aspects of tissue analysis.
Table 1: Summary of this compound Concentration and Purpose
| Application | Common Concentration (w/v) | Purpose | Reference |
| Post-Fixation Storage Buffer (e.g., PBS) | 0.01% - 0.05% | Bacteriostatic agent for short to medium-term storage (weeks to months) at 4°C. | [2] |
| Cryoprotectant Solution (e.g., Sucrose) | 0.1% | Prevents fungal and bacterial growth during cryoprotection steps before freezing. | [1] |
| Glutaraldehyde (B144438) Fixative (Electron Microscopy) | 0.1% | Improves ultrastructural preservation in deeper tissue regions by inhibiting mitochondrial metabolism. | [3] |
| Antibody Dilution Buffer | 0.05% | Prevents microbial contamination of antibody solutions. | [4] |
Table 2: Compatibility with Downstream Applications
| Application | Compatibility | Considerations |
| Histology (H&E Staining) | Compatible | No significant impact on standard morphological staining has been reported. |
| Immunohistochemistry (IHC) - Peroxidase-Based | Incompatible | This compound irreversibly inhibits horseradish peroxidase (HRP), leading to a complete loss of signal. Tissues must be thoroughly washed to remove all traces of azide before applying HRP-conjugated reagents.[5][6] |
| Immunohistochemistry (IHC) - Alkaline Phosphatase (AP)-Based | Compatible | This compound does not inhibit alkaline phosphatase, making it a suitable preservative for this detection method.[5] |
| Immunofluorescence (IF) | Compatible | Generally compatible with fluorescent antibody staining. |
| Electron Microscopy (EM) | Compatible & Recommended (with Glutaraldehyde) | Enhances preservation of mitochondrial morphology when added to the primary glutaraldehyde fixative.[3] |
| Nucleic Acid Analysis (ISH, PCR, Sequencing) | Use with Caution | Reports are conflicting. Some studies show no interference with qPCR[7], while others indicate that azide can inhibit DNA synthesis and its metabolites may cause DNA damage.[8] For optimal nucleic acid preservation, it is best to use dedicated, RNase-free fixatives and protocols.[9][10][11][12] |
Experimental Protocols
Protocol 1: Post-Fixation Storage of Paraformaldehyde-Fixed Tissue
This protocol is suitable for storing whole tissues or tissue sections after primary fixation with 4% paraformaldehyde (PFA) for subsequent analysis by histology, immunofluorescence, or non-peroxidase-based IHC.
Materials:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound (NaN₃)
-
4% Paraformaldehyde (PFA) in PBS
-
Airtight storage containers
Procedure:
-
Primary Fixation: Perfuse or immerse the tissue in 4% PFA for the appropriate duration (typically 16-24 hours at 4°C). The volume of the fixative should be at least 10-20 times the volume of the tissue.[13]
-
Washing: After fixation, wash the tissue thoroughly with PBS. Perform at least three washes of 15-30 minutes each with gentle agitation to remove the PFA.
-
Prepare Storage Solution: Prepare PBS containing 0.02% (w/v) this compound. To make 500 mL, dissolve 0.1 g of this compound in 500 mL of PBS.
-
Safety Note: Always handle this compound powder in a fume hood wearing appropriate personal protective equipment (PPE).
-
-
Storage: Immerse the washed tissue in the PBS with this compound. Ensure the tissue is fully submerged. Store in a sealed container at 4°C. Tissues can be stored under these conditions for several months.[2]
Protocol 2: Enhanced Ultrastructural Preservation for Electron Microscopy
This protocol incorporates this compound into the primary glutaraldehyde fixative to improve the preservation of cellular ultrastructure, particularly in dense tissues.[3]
Materials:
-
EM-grade Glutaraldehyde (e.g., 25% or 50% stock)
-
EM-grade Paraformaldehyde (optional)
-
0.2 M Cacodylate or Phosphate buffer, pH 7.4
-
This compound (NaN₃)
-
Sucrose
-
Osmium Tetroxide (OsO₄)
Procedure:
-
Prepare Fixative Solution: In a fume hood, prepare the primary fixative solution. A common formulation is 2.5% glutaraldehyde in 0.1 M cacodylate buffer.
-
Add this compound: To this fixative, add this compound to a final concentration of 0.1% (w/v). For 100 mL of fixative, add 0.1 g of this compound. Mix until fully dissolved.
-
Tissue Fixation:
-
Immediately after dissection, cut the tissue into small blocks (no larger than 1 mm³).
-
Immerse the tissue blocks in the glutaraldehyde-azide fixative.
-
Fix for at least 2 hours at room temperature or overnight at 4°C.
-
-
Washing: Wash the tissue blocks three times for 10 minutes each in 0.1 M cacodylate buffer to remove the primary fixative.
-
Post-fixation: Proceed with standard electron microscopy protocols, such as post-fixation with 1% osmium tetroxide, dehydration through a graded ethanol (B145695) series, and embedding in resin. The addition of azide has been shown to improve the preservation of mitochondrial morphology in the deeper regions of the tissue blocks.[3]
Visualizations
Experimental Workflow
Signaling Pathway Affected by this compound
This compound has been shown to activate soluble guanylate cyclase (sGC), influencing the cGMP/PKG/VASP signaling pathway, which plays a role in processes like platelet aggregation.
Safety and Disposal
This compound is acutely toxic and must be handled with extreme caution.
-
Toxicity: It is harmful if swallowed, inhaled, or absorbed through the skin. Always handle this compound powder in a chemical fume hood. Wear gloves, a lab coat, and safety glasses.
-
Explosion Hazard: this compound can react with heavy metals (e.g., lead, copper), often found in drainpipes, to form highly explosive metal azides. NEVER dispose of this compound solutions down the drain without extreme dilution.
-
Disposal: Collect all waste containing this compound in clearly labeled, non-metallic containers for hazardous waste disposal according to your institution's guidelines. For very dilute solutions (≤0.01%), some institutional guidelines may permit flushing with copious amounts of running water, but always consult your local safety office first.[1]
Conclusion
Incorporating this compound into tissue preparation protocols is a valuable technique for preventing microbial contamination during storage and for enhancing ultrastructural preservation in electron microscopy. Its use is primarily as an additive to post-fixation storage buffers and specific fixatives like glutaraldehyde, rather than as a component of standard paraformaldehyde fixatives. Researchers must be mindful of its potent inhibitory effect on peroxidase enzymes, which precludes its use in HRP-based immunohistochemistry. By following the detailed protocols and safety guidelines presented, scientists can effectively leverage the benefits of this compound while ensuring data integrity and laboratory safety.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effect of this compound on the ultrastructural preservation of tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. stainsfile.com [stainsfile.com]
- 5. bosterbio.com [bosterbio.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Assessment of fixatives, fixation, and tissue processing on morphology and RNA integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of Fixatives and Tissue Processing on the Content and Integrity of Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. med.nyu.edu [med.nyu.edu]
Best Practices for Working with Sodium Azide in a Fume Hood: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Sodium azide (B81097) (NaN₃) is a colorless, odorless crystalline solid widely utilized in research and pharmaceutical development as a preservative in biological buffers and a versatile reagent in organic synthesis.[1] However, its high acute toxicity and potential for forming explosive compounds necessitate strict adherence to safety protocols. These application notes provide detailed procedures and safety information for handling sodium azide within a chemical fume hood to ensure the safety of laboratory personnel and the integrity of experimental work.
Hazard Overview and Chemical Properties
This compound is classified as a highly hazardous substance due to its significant health risks and reactivity. It is fatal if swallowed, inhaled, or absorbed through the skin.[2] The primary mechanism of toxicity is the inhibition of cytochrome oxidase, a critical enzyme in the mitochondrial electron transport chain, which effectively halts cellular respiration.[3]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value | References |
| CAS Number | 26628-22-8 | [4] |
| Molecular Formula | NaN₃ | [4] |
| Molecular Weight | 65.01 g/mol | [2] |
| Appearance | Colorless to white crystalline solid | [4] |
| Odor | Odorless | [2] |
| Melting Point | Decomposes at approximately 275 °C (527 °F) | [2] |
| Solubility in Water | 420 g/L at 17 °C | [2] |
| Specific Gravity | 1.850 | [2] |
Reactivity and Incompatibilities
This compound can react violently and form explosive compounds with a variety of substances. It is crucial to prevent contact with incompatible materials, as outlined in Table 2.
| Incompatible Materials | Result of Reaction | References |
| Acids (e.g., HCl, H₂SO₄) | Forms highly toxic and explosive hydrazoic acid (HN₃) gas. | [4] |
| Heavy Metals (e.g., lead, copper, silver, mercury) and their salts | Forms shock-sensitive and explosive heavy metal azides. This includes contact with metal spatulas, plumbing, and equipment. | [1][4] |
| Halogenated Solvents (e.g., dichloromethane, chloroform) | Can form highly unstable and explosive diazidomethane and triazidomethane. | [1] |
| Bromine, Carbon Disulfide, Dimethyl Sulfate, Nitric Acid | Reacts to produce violently decomposable compounds. | [1][4] |
Exposure Limits and Personal Protective Equipment (PPE)
Strict adherence to established exposure limits is mandatory to prevent adverse health effects. All work with solid this compound or solutions with a concentration greater than 1% must be conducted in a certified chemical fume hood.
Occupational Exposure Limits
| Organization | Limit | References |
| NIOSH (REL - Ceiling) | 0.3 mg/m³ (as this compound) 0.1 ppm (as Hydrazoic Acid) | [5] |
| ACGIH (TLV - Ceiling) | 0.29 mg/m³ (as this compound) 0.11 ppm (as Hydrazoic Acid vapor) | [2] |
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound.
-
Hand Protection: Two pairs of nitrile gloves are recommended. Gloves must be changed immediately if contaminated.[6]
-
Eye Protection: Safety glasses with side shields are the minimum requirement. Chemical splash goggles and a face shield are required when there is a risk of splashing.[7]
-
Skin and Body Protection: A fully buttoned lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities, a chemical-resistant apron is recommended.[8]
Experimental Protocols
The following protocols provide detailed methodologies for common laboratory applications of this compound.
Protocol for Preparing a 0.1% (w/v) this compound Stock Solution for Use as a Preservative
This protocol details the preparation of a 0.1% this compound solution, commonly used as a bacteriostatic agent in biological buffers.[3]
Materials:
-
This compound (solid)
-
Deionized water or desired buffer (e.g., PBS)
-
Glass beaker
-
Non-metallic (ceramic or plastic) spatula[7]
-
Magnetic stir plate and stir bar
-
Graduated cylinder
-
Appropriate PPE (see section 2)
Procedure:
-
Work in a Fume Hood: All steps must be performed in a certified chemical fume hood.
-
Weighing: Using a non-metallic spatula, carefully weigh 1.0 g of this compound and transfer it to a 1 L glass beaker.
-
Dissolving: Add a magnetic stir bar to the beaker. While stirring, slowly add 1000 mL of deionized water or buffer.
-
Mixing: Continue stirring until the this compound is completely dissolved.
-
Labeling and Storage: Transfer the solution to a clearly labeled, non-metallic container. The label should include "0.1% this compound," the solvent, the date of preparation, and appropriate hazard warnings ("Acutely Toxic"). Store in a cool, dry, and dark location away from incompatible materials.[5]
Protocol for a Nucleophilic Substitution (SN2) Reaction Using this compound
This protocol provides a general procedure for an SN2 reaction to synthesize an alkyl azide from an alkyl halide.
Materials:
-
Alkyl halide (e.g., 1-bromooctane)
-
This compound
-
Polar aprotic solvent (e.g., DMF or DMSO)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stir plate and stir bar
-
Heating mantle
-
Appropriate PPE (see section 2)
Procedure:
-
Setup: Assemble a round-bottom flask with a magnetic stir bar and a reflux condenser in a fume hood.
-
Reagent Addition: To the round-bottom flask, add the alkyl halide (1.0 equivalent) and the polar aprotic solvent.
-
Nucleophile Addition: While stirring, carefully add this compound (1.1 to 1.5 equivalents).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and allow it to stir for the required time (typically monitored by TLC or GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water. Extract the product with an appropriate organic solvent (e.g., diethyl ether). Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by distillation or chromatography.
Waste Disposal and Spill Management
Proper waste disposal and spill management are critical to prevent exposure and environmental contamination.
Waste Disposal
-
NEVER pour this compound solutions down the drain. It can react with lead and copper in the plumbing to form highly explosive metal azides.[5]
-
All this compound waste, including contaminated PPE, weigh boats, and pipette tips, must be collected in a clearly labeled, non-metallic hazardous waste container.[8]
-
The waste container should be kept closed and stored in a designated satellite accumulation area away from incompatible materials.
Spill Management
A decision tree for managing this compound spills is presented below.
References
- 1. ehs.wisc.edu [ehs.wisc.edu]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. nj.gov [nj.gov]
- 5. This compound: Uses, safety and sustainable alternatives | Abcam [abcam.com]
- 6. bu.edu [bu.edu]
- 7. campus.kennesaw.edu [campus.kennesaw.edu]
- 8. Article - Standard Operating Procedur... [policies.unc.edu]
Application Notes: Sodium Azide for Preventing Cell Surface Antigen Capping
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dynamic nature of the plasma membrane allows for the lateral movement of cell surface proteins. When multivalent ligands, such as antibodies or lectins, bind to these surface antigens, they can induce cross-linking, leading to the formation of clusters known as "patches." These patches can then coalesce at one pole of the cell in an active, energy-dependent process called "capping".[1] This redistribution of surface antigens can pose a significant challenge in various analytical techniques, including immunofluorescence microscopy and flow cytometry, as it can lead to inaccurate localization and quantification of surface markers. Sodium azide (B81097) (NaN₃) is a widely used metabolic inhibitor that can effectively prevent this phenomenon, ensuring a more accurate representation of the native antigen distribution.[2][3]
Mechanism of Action
Sodium azide is a potent inhibitor of mitochondrial respiration. It acts by binding to the heme cofactor of cytochrome c oxidase (Complex IV) in the electron transport chain, which blocks cellular respiration and leads to a rapid depletion of intracellular adenosine (B11128) triphosphate (ATP).[4] The process of antigen capping is an active cellular process that requires ATP to drive the necessary cytoskeletal rearrangements, primarily involving actin and myosin filaments.[5][6] By inhibiting ATP synthesis, this compound effectively halts these energy-dependent processes, thereby preventing the movement of antigen-antibody complexes from patches into caps.[7]
Applications
The primary application of this compound in this context is to stabilize the distribution of cell surface antigens following antibody labeling. This is particularly crucial for:
-
Immunofluorescence Microscopy: Preventing capping ensures that the fluorescent signal remains evenly distributed across the cell surface (or in its native patched state), allowing for accurate visualization and localization of the target antigen.
-
Flow Cytometry: In flow cytometry, capping can lead to a decrease in the fluorescent signal as the capped antigens may be internalized.[2][3] this compound helps to maintain the cell surface expression of the antigen-antibody complexes, leading to more reliable quantitative data.[2]
-
Live-Cell Imaging: When observing the dynamics of surface receptors on living cells, this compound can be used as a control to distinguish between passive diffusion and active, energy-dependent transport.
Quantitative Data Summary
The following tables provide a summary of recommended concentrations for using this compound and its reported effects on cell viability.
Table 1: Recommended this compound Concentrations for Inhibiting Antigen Capping
| Application | Recommended Concentration (% w/v) | Molar Concentration (mM) | Notes |
| Preventing Antigen Capping | 0.02% - 0.1% | ~3.1 - 15.4 mM | Effective for preventing capping during antibody incubation for immunofluorescence and flow cytometry. A concentration of 10 mM (approximately 0.065%) has been shown to be effective in blocking cap formation in lymphocytes.[7] |
| General Antibody Dilution Buffer | 0.02% - 0.05% | ~3.1 - 7.7 mM | Also serves as a bacteriostatic agent for antibody storage.[8] |
| Flow Cytometry Staining Buffers | 0.05% - 0.1% | ~7.7 - 15.4 mM | Commonly included in commercial and lab-prepared staining buffers to prevent capping and internalization of antibody-antigen complexes.[2] |
Table 2: Reported Cytotoxicity of this compound
| Cell Line | Assay | IC50 / Toxic Concentration | Exposure Time | Citation |
| Rat Squamous Cell Carcinoma (SCC131) | Cell Viability | > 5 mM | 48-72 hours | [9] |
| PC12 Cells | Cell Viability (CCK-8) | Decrease in viability observed from 5 mM | 12 hours | [10] |
| Mammalian Cells (in culture) | Cell Death | ~20% at 0.5 mM (proliferative cells) | Not specified | [11] |
Note: Cytotoxicity is cell-type and exposure-time dependent. The concentrations used to prevent capping are typically applied for short incubation periods (e.g., 30-60 minutes on ice), which minimizes but does not eliminate cytotoxic effects.
Signaling Pathways and Experimental Workflows
Figure 1. Signaling pathway for antibody-induced antigen capping.
Figure 2. Experimental workflow for preventing antigen capping.
Figure 3. Mechanism of capping inhibition by this compound.
Experimental Protocols
Protocol 1: Preventing Antigen Capping for Immunofluorescence
This protocol describes the treatment of cells in suspension with this compound prior to and during antibody staining to prevent antigen capping.
Materials:
-
Cell suspension (e.g., lymphocytes)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Staining Buffer: PBS with 1% Bovine Serum Albumin (BSA), ice-cold
-
This compound (NaN₃) stock solution (e.g., 10% w/v in water)
-
Primary antibody
-
Fluorescently-labeled secondary antibody (if required)
-
Microcentrifuge tubes
-
Ice
Procedure:
-
Cell Preparation: Start with a single-cell suspension. Centrifuge the cells (e.g., 300 x g for 5 minutes at 4°C) and discard the supernatant.
-
Washing: Wash the cell pellet once with 1 mL of ice-cold PBS to remove any residual media. Centrifuge and discard the supernatant.
-
Azide Pre-incubation: Prepare a working solution of 0.1% this compound in Staining Buffer. Resuspend the cell pellet in 500 µL of this buffer.
-
Incubate the cells on ice for at least 10 minutes. This step allows the this compound to inhibit cellular metabolism.[8]
-
Primary Antibody Staining: Without washing, add the primary antibody at its predetermined optimal concentration to the cell suspension.
-
Incubate on ice for 30-60 minutes, protected from light if the antibody is directly conjugated.
-
Washing: Wash the cells three times with 1 mL of ice-cold Staining Buffer containing 0.1% this compound. Centrifuge at 300 x g for 5 minutes at 4°C between each wash.
-
Secondary Antibody Staining (if applicable): If an unconjugated primary antibody was used, resuspend the cell pellet in 100 µL of Staining Buffer containing 0.1% this compound and the fluorescently-labeled secondary antibody.
-
Incubate on ice for 30 minutes, protected from light.
-
Final Washes: Wash the cells three times with 1 mL of ice-cold Staining Buffer containing 0.1% this compound.
-
Sample Preparation for Microscopy: After the final wash, resuspend the cell pellet in a suitable volume of cold Staining Buffer (with azide) and mount on a microscope slide for immediate analysis.
Protocol 2: Use of this compound in Flow Cytometry Staining Buffers
For flow cytometry, this compound is typically included in all buffers used for staining and washing to ensure capping is inhibited throughout the procedure.
Materials:
-
Flow Cytometry Staining Buffer: PBS with 1-2% FBS (or BSA) and 0.1% this compound, pH 7.4, sterile-filtered.
-
Antibodies for flow cytometry.
-
FACS tubes.
Procedure:
-
Cell Preparation: Prepare a single-cell suspension at a concentration of 1-2 x 10⁷ cells/mL in ice-cold Flow Cytometry Staining Buffer.
-
Staining: Aliquot 50-100 µL of the cell suspension (1-2 x 10⁶ cells) into FACS tubes.
-
Add the fluorescently-conjugated antibodies at their optimal titers.
-
Vortex gently and incubate for 20-30 minutes on ice or at 4°C, protected from light.
-
Washing: Add 1-2 mL of cold Flow Cytometry Staining Buffer to each tube. Centrifuge at 300-400 x g for 5 minutes at 4°C.
-
Decant the supernatant. Repeat the wash step one or two more times.
-
Resuspension and Analysis: Resuspend the cell pellet in an appropriate volume (e.g., 300-500 µL) of Flow Cytometry Staining Buffer for analysis on the flow cytometer.
Important Considerations and Troubleshooting
-
Toxicity: this compound is highly toxic to mammalian cells and is a potent poison.[12] It should be handled with appropriate safety precautions, including wearing gloves and working in a well-ventilated area. Solutions containing this compound should be disposed of according to institutional guidelines.
-
Live Cells: Because this compound is a metabolic inhibitor, it is not suitable for experiments where the viability and function of the cells are required after the staining procedure (e.g., cell sorting for subsequent culture or functional assays).[13] In such cases, azide-free buffers must be used, and capping must be minimized by keeping the cells at 4°C throughout the procedure.
-
Enzyme Inhibition: this compound inhibits horseradish peroxidase (HRP), a common enzyme conjugate in immunoassays.[4] If HRP-conjugated antibodies are to be used, this compound must be omitted from the buffers.
-
Reversibility: The inhibitory effects of this compound on metabolism are generally reversible upon washing the cells with azide-free medium. However, prolonged exposure can lead to irreversible cell death.[9]
-
Antibody Conjugation: this compound can interfere with conjugation reactions that involve amine groups.[12] It should be removed from antibody preparations before attempting to label them. Protocols for removal, such as dialysis or desalting columns, are widely available.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. What is the role of this compound in flow cytometry? | AAT Bioquest [aatbio.com]
- 3. This compound (NaN3) intoxication, “the man who lived”: potential effective antidote and treatment strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lymphocyte capping induced by polycationized ferritin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The capping of lymphocytes and other cells, studied by an improved method for immunofluorescence staining of frozen sections [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. ableweb.org [ableweb.org]
- 8. This compound induces necrotic cell death in rat squamous cell carcinoma SCC131 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound poisoning: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. B-cells purified using azide give different responses in vitro to B-cells purified without azide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. creative-biolabs.com [creative-biolabs.com]
Troubleshooting & Optimization
Technical Support Center: Sodium Azide Interference in Enzymatic Assays
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions regarding sodium azide (B81097) interference in enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: What is sodium azide and why is it present in my laboratory reagents?
A1: this compound (NaN₃) is a chemical compound widely used as a preservative in antibody solutions and other biological buffers to inhibit the growth of bacteria and fungi.[1][2] Its molecular weight is 65 Daltons.[2] While effective as a biocide, it can significantly interfere with various biological assays.[1]
Q2: How does this compound interfere with enzymatic assays?
A2: this compound is a known inhibitor of enzymes that contain a heme group, such as horseradish peroxidase (HRP) and cytochrome oxidase.[1][3][4] For HRP, the interference is a form of mechanism-based inactivation. The enzyme's catalytic turnover of this compound in the presence of hydrogen peroxide produces an azidyl radical.[5][6] This radical then irreversibly modifies the heme prosthetic group of the enzyme, leading to a loss of catalytic activity.[5][6] this compound can also inhibit other enzymes, including F-ATPases and ABC transporters.[7]
Q3: My HRP-based ELISA is showing a weak or no signal. Could this compound be the cause?
A3: Yes, this is a very common issue. This compound is a potent inhibitor of Horseradish Peroxidase (HRP), the enzyme frequently conjugated to secondary antibodies in ELISA kits.[3][8] If your primary antibody solution or one of your buffers contains this compound, it can be carried over into the final steps of the assay, inhibiting the HRP enzyme and preventing the development of a signal.[9][10]
Q4: Which enzymes are most sensitive to this compound?
A4: Enzymes containing heme cofactors are particularly sensitive. This includes:
-
Horseradish Peroxidase (HRP) : Widely used in ELISA, Western Blotting, and immunohistochemistry.[1][3]
-
Catalases : These enzymes are also inhibited by this compound.[11]
-
Cytochrome c oxidase : Azide inhibits this key respiratory chain enzyme by binding to the heme-iron.[12]
-
Alkaline Phosphatase (AP) : While HRP is the most cited example, some studies note that azide can also interfere with AP-based systems, though often to a lesser extent or through different mechanisms.[13]
Q5: What are the alternatives to using this compound as a preservative?
A5: If your assay is sensitive to this compound, several alternatives can be used. These include:
-
ProClin™ : A family of isothiazolinone-based preservatives that do not affect the functionality of most enzyme- or antibody-linked reactions.[12]
-
Thimerosal : A mercury-containing compound that has been used as an alternative, though its use is now restricted in some regions due to mercury content.[12]
-
Antibiotics : A wide spectrum of antibiotics, such as gentamicin (B1671437) or ampicillin, can be used to prevent bacterial growth.[12]
-
Sterile Filtration and Handling : For short-term storage, filtering the buffer through a 0.22 µm filter and using aseptic techniques can prevent contamination without chemical preservatives.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Weak or No Signal in HRP-based Assay (ELISA, WB) | This compound Presence: The primary antibody, secondary conjugate, or wash buffers contain this compound, which inhibits HRP activity.[8] | 1. Verify Reagents: Check the datasheets for all antibodies and buffers to confirm the presence and concentration of this compound. 2. Remove Azide: If present, remove this compound from the antibody solution using dialysis or a desalting spin column (See Experimental Protocols ).[1][2][14] 3. Sufficient Washing: Ensure thorough washing steps between antibody incubations to dilute and remove any residual azide.[9] |
| High Background in ELISA | Endogenous Peroxidase Activity: Some samples (e.g., hemolyzed serum) contain endogenous peroxidases that can cause non-specific signal.[13] | In this specific case, adding this compound during the initial serum dilution step has been shown to eliminate background caused by endogenous peroxidases without affecting the AP-conjugate in later steps.[13] Note: This is a specific application and does not apply to HRP-based assays where azide must be avoided. |
| Inconsistent or High Variability Between Replicates | Incomplete Azide Removal: Residual azide remains after a removal procedure, causing variable inhibition across wells. | 1. Optimize Removal Protocol: When using dialysis, ensure at least three buffer changes with a large volume of buffer.[15][16] For desalting columns, ensure the column is properly equilibrated and not overloaded.[2][14] 2. Use Azide-Free Reagents: If possible, purchase antibodies formulated without this compound. Many suppliers offer this option.[14][17] |
| Assay Failure with Live Cells | Cytotoxicity: this compound is toxic to living cells and will interfere with any cell-based assays.[1][15] | Mandatory Removal: this compound must be completely removed from any reagent that will come into contact with live cells. Use the dialysis or desalting protocols provided.[1][14] |
Quantitative Data: this compound Inhibition
The inhibitory potential of this compound is often quantified by its IC₅₀ (the concentration of an inhibitor required to reduce enzyme activity by 50%) or Kᵢ (the inhibition constant).
| Enzyme | Organism/Source | Inhibition Value | Value Type | Reference(s) |
| Horseradish Peroxidase (HRP) | Armoracia rusticana | 1.47 mM | Kᵢ | [5][6] |
| Catalase (KPC) | Komagataella phaffii (Pichia pastoris) | 129 µM (± 33 µM) | IC₅₀ | [11] |
| Catalase (KLC) | Kluyveromyces lactis | 32 µM (± 7 µM) | IC₅₀ | [11] |
| Catalase | Camel | 14.43 µM | Kᵢ | [18] |
| Catalase | Camel | 16.71 µM | IC₅₀ | [18] |
Experimental Protocols
Protocol 1: Removal of this compound by Dialysis
This method is ideal for sample volumes ranging from 0.1 mL to 70 mL and relies on the significant size difference between an antibody (e.g., IgG at ~150 kDa) and this compound (65 Da).[1][2][14]
Materials:
-
Dialysis membrane/tubing with a molecular weight cut-off (MWCO) of 10-14 kDa.[1][16]
-
Dialysis buffer (e.g., PBS, pH 7.2-7.4).[16]
-
Large beaker (capable of holding at least 1L of buffer).[15]
-
Magnetic stirrer and stir bar.[15]
-
Refrigerated space (4°C).[16]
Methodology:
-
Pre-condition the dialysis tubing by hydrating it in the dialysis buffer for at least 2 minutes as per the manufacturer's instructions.[1][15]
-
Secure one end of the tubing with a clip or knot. Test for leaks by filling it with buffer.[16]
-
Empty the buffer and carefully transfer the antibody solution into the dialysis tubing.
-
Secure the other end of the tubing, ensuring some space is left for the sample to expand.
-
Place the sealed tubing into the beaker containing at least 1 liter of cold (4°C) dialysis buffer.[2]
-
Place the beaker on a magnetic stirrer and stir gently at 4°C for a minimum of 6 hours.[16]
-
Change the dialysis buffer. Perform at least three buffer changes in total to ensure complete removal of azide.[15][16]
-
After the final dialysis step, carefully remove the antibody solution from the tubing.
Protocol 2: Removal of this compound by Desalting (Spin Column)
This method is suitable for smaller sample volumes (typically 1-3 mL) and uses size-exclusion chromatography to separate the large antibody from the small this compound molecule.[2][15]
Materials:
-
Pre-packed desalting spin column (e.g., Sephadex G-25).[2][15]
-
Equilibration buffer (the same buffer you want the final antibody to be in, e.g., PBS).[14]
-
Collection tubes.
-
Microcentrifuge.
Methodology:
-
Prepare the spin column by removing the cap and centrifuging at 1,000 x g for 2 minutes to remove the storage solution. Place the column in a new collection tube.[2]
-
Equilibrate the column by adding the equilibration buffer as per the manufacturer's instructions. Centrifuge at 1,000 x g for 2 minutes.[2]
-
Repeat the equilibration step at least 3 times, discarding the flow-through each time.[2]
-
After the final equilibration wash, discard the flow-through and place the column in a fresh collection tube for the antibody sample.
-
Slowly apply the antibody sample to the center of the packed resin bed.[1]
-
Centrifuge at 1,000 x g for 2 minutes. The eluate in the collection tube is your purified, azide-free antibody.[1]
Visual Guides
Caption: Mechanism of HRP inactivation by this compound.
Caption: Basic troubleshooting workflow for ELISA signal loss.
Caption: Decision tree for selecting a suitable preservative.
References
- 1. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 2. docs.abcam.com [docs.abcam.com]
- 3. bocian.v.prz.edu.pl [bocian.v.prz.edu.pl]
- 4. This compound | NaN3 | CID 33557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Mechanism-based inactivation of horseradish peroxidase by this compound. Formation of meso-azidoprotoporphyrin IX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. How azide inhibits ATP hydrolysis by the F-ATPases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Azide interaction with HRP... - Immunology [protocol-online.org]
- 10. Immunoperoxidase techniques: the deleterious effect of this compound on the activity of peroxidase conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Role of this compound in reducing nonspecific color development in enzyme immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound removal protocol | Abcam [abcam.com]
- 15. creative-biolabs.com [creative-biolabs.com]
- 16. Azide Removal by Dialysis Protocol | Rockland [rockland.com]
- 17. researchgate.net [researchgate.net]
- 18. affinity ic50 values: Topics by Science.gov [science.gov]
Technical Support Center: Optimizing Sodium azide Concentration for Cell Viability Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing sodium azide (B81097) (NaN3) concentration in cell viability experiments.
Frequently Asked questions (FAQs)
Q1: What is the primary mechanism of action of sodium azide on mammalian cells?
This compound is a potent inhibitor of cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain.[1] This inhibition disrupts oxidative phosphorylation, leading to a rapid decrease in intracellular ATP production and ultimately causing cellular dysfunction and death.[1]
Q2: How does this compound induce cell death? Is it through apoptosis or necrosis?
This compound can induce both apoptosis (programmed cell death) and necrosis (uncontrolled cell death), depending on the concentration and cell type. At lower concentrations, it can trigger the intrinsic apoptotic pathway.[2][3] However, at higher concentrations, the severe energy depletion can lead to necrosis.[4]
Q3: I use an antibody solution containing this compound. Do I need to remove it before my cell-based assay?
Yes, it is highly recommended to remove this compound from antibody solutions before use in live-cell assays.[5][6] this compound is toxic to mammalian cells and can significantly impact the results of your viability experiments.[7] Common removal methods include dialysis and desalting columns.[5][6]
Q4: What are the typical concentration ranges of this compound used in cell culture experiments?
The effective concentration of this compound is highly dependent on the cell type, exposure time, and experimental objective.[7] Its toxicity can vary significantly between different cell lines, with neuronal cells often being more sensitive.[7] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Some studies have shown effects in the millimolar (mM) range. For example, in PC12 cells, concentrations from 5 to 80 mM have been used to induce apoptosis.[2][3] In rat primary cortical neurons, a 10-minute treatment with 3 mM this compound resulted in a significant loss of cell viability.[1]
Data Presentation: this compound Concentration Effects
The following tables summarize reported concentrations of this compound and their effects on different cell lines. Note: These values should be used as a starting point for optimization in your specific experimental setup.
| Cell Line | Concentration Range | Observed Effect | Reference |
| PC12 | 5 - 80 mM | Dose-dependent decrease in cell viability and induction of apoptosis. | [2][3][8][9][10] |
| Rat Primary Cortical Neurons | 3 mM (10 min treatment) | ~46% loss in cell viability after 24 hours. | [1][4] |
| HeLa | Not specified | Used as an inhibitory drug to study uptake mechanisms. | [11] |
| Jurkat | 0.1% (w/v) | Prevented cell death during FACS analysis. | [12] |
| Mammalian Fibroblasts and Chinese Hamster Cells | Not specified | Exhibited cytostatic to cytotoxic effects. | [13][14] |
Experimental Protocols
Protocol 1: Determining IC50 with MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
96-well flat-bottom plates
-
Cell line of interest
-
Complete culture medium
-
This compound (NaN3) stock solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include untreated control wells and vehicle control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Differentiating Apoptosis and Necrosis using Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the distinction between viable, apoptotic, and necrotic cells using flow cytometry.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis by treating cells with the desired concentration of this compound for the appropriate time.
-
Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect them by centrifugation. Also, collect the supernatant which may contain floating apoptotic cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High background in MTT assay | - Contamination of reagents or media. - Direct reduction of MTT by this compound at high concentrations. | - Use fresh, sterile reagents and media. - Include a "media only" control to subtract background. - Test for direct MTT reduction by incubating this compound with MTT in a cell-free system. If interference is observed, consider an alternative viability assay (e.g., Trypan Blue exclusion). |
| Untreated control cells show low viability | - Suboptimal cell culture conditions (e.g., over-confluency, nutrient depletion). - Contamination. | - Ensure optimal cell seeding density and culture conditions. - Regularly check for and address any microbial contamination. |
| Inconsistent results between replicates | - Uneven cell seeding. - Pipetting errors. - Edge effects in the 96-well plate. | - Ensure a homogenous cell suspension before seeding. - Use calibrated pipettes and consistent technique. - Avoid using the outer wells of the plate or fill them with sterile PBS or media to minimize evaporation. |
| Antibody with this compound is affecting cell viability | - Cytotoxicity of this compound. | - Remove this compound from the antibody solution using dialysis or a desalting column prior to the experiment.[5][6] |
| Difficulty in distinguishing apoptosis from necrosis | - Suboptimal staining or incubation times. - Inappropriate this compound concentration (too high, causing rapid necrosis). | - Optimize the Annexin V/PI staining protocol for your cell type. - Perform a dose-response and time-course experiment to identify concentrations and time points that predominantly induce apoptosis. |
Visualizations
This compound-Induced Apoptotic Signaling Pathway
Caption: this compound inhibits mitochondrial respiration, leading to increased ROS, decreased ATP, and the release of Cytochrome C, which activates the caspase cascade. It also downregulates the Pgc-1α pathway, inhibiting mitochondrial biogenesis.
Experimental Workflow for Optimizing this compound Concentration
Caption: A stepwise workflow for determining the optimal concentration and time for this compound treatment, from initial range-finding to detailed mechanistic studies.
References
- 1. This compound induced neuronal damage in vitro: evidence for non-apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induces mitochondria-mediated apoptosis in PC12 cells through Pgc-1α-associated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces mitochondria‑mediated apoptosis in PC12 cells through Pgc‑1α‑associated signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. sonybiotechnology.com [sonybiotechnology.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Problems with viability of Jurkat's cells - Flow Cytometry [protocol-online.org]
- 13. The effects of this compound on mammalian cells cultivated in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Sodium Azide in Live-Cell Imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of sodium azide (B81097) in live-cell imaging experiments. Find answers to common problems and detailed protocols to ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is sodium azide and why is it present in my antibody solution?
A1: this compound (NaN₃) is a chemical compound commonly used as a preservative in antibody solutions and other biological reagents.[1][2][3] Its primary function is to inhibit the growth of microbial contaminants like bacteria and fungi, thereby extending the shelf life of the product.[2][3]
Q2: Can I use antibody solutions containing this compound directly for live-cell imaging?
A2: It is strongly discouraged to use antibody solutions containing this compound directly in live-cell imaging applications. This compound is toxic to living cells because it inhibits cellular respiration, which can lead to cell death and experimental artifacts.[1][2][4] For any experiments involving live cells, it is crucial to remove this compound from the antibody solution.[2][4]
Q3: How does this compound affect living cells?
A3: this compound is a potent inhibitor of mitochondrial oxidative phosphorylation.[5][6] It specifically inhibits cytochrome c oxidase (Complex IV) in the electron transport chain, leading to a rapid depletion of intracellular ATP (adenosine triphosphate), the cell's primary energy currency.[5][6][7] This energy depletion can induce apoptosis (programmed cell death) or necrosis, depending on the cell type and the concentration of this compound.[7][8]
Q4: What are the typical concentrations of this compound in antibody solutions and at what concentration is it toxic to cells?
A4: Most commercially available antibodies contain this compound at concentrations ranging from 0.02% to 0.1% (w/v).[9][10] The toxicity of this compound is dependent on the cell type, concentration, and incubation time.[4] For instance, neuronal cells are particularly sensitive.[4] Some studies have shown toxic effects at concentrations as low as 0.5 mM, while others report cell death at 5 mM and higher.[9] It's recommended to remove this compound for any live-cell application.[4]
Troubleshooting Guide
Problem 1: My cells are dying after applying an antibody.
-
Possible Cause: The antibody solution contains this compound.
-
Solution: Before applying the antibody to your live cells, you must remove the this compound. Common methods for removal include dialysis and desalting (size exclusion chromatography).[1][2][11] Detailed protocols for these methods are provided below.
Problem 2: I am observing weak or no fluorescent signal.
-
Possible Cause 1: this compound can interfere with the conjugation of antibodies to fluorochromes and can also quench the fluorescence of some dyes.[12][13][14][15]
-
Solution 1: Ensure this compound is removed from the antibody solution prior to conjugation or use in fluorescence-based assays.
-
Possible Cause 2: this compound can inhibit the activity of horseradish peroxidase (HRP) if you are using an HRP-conjugated antibody for detection.[2][3][16][17]
-
Solution 2: Use an azide-free buffer for your HRP-conjugated antibody, or remove the azide before the experiment.
-
Possible Cause 3: Internalization of surface antigens can lead to a loss of fluorescence intensity.
-
Solution 3: Performing staining steps on ice or at 4°C with ice-cold reagents can help prevent this. Adding this compound can also prevent the modulation and internalization of surface antigens, but this is not suitable for live-cell imaging.[18] For live-cell experiments, minimizing incubation times and maintaining low temperatures are key.
Problem 3: I am observing unexpected changes in mitochondrial morphology or function.
-
Possible Cause: this compound directly targets mitochondria, inhibiting cytochrome c oxidase.[7][19] This can lead to mitochondrial swelling, a decrease in mitochondrial membrane potential, and an increase in reactive oxygen species (ROS) production.[7][8]
-
Solution: This is a direct effect of this compound's mechanism of action. If you are studying mitochondrial dynamics or function, it is critical to use azide-free reagents.
Quantitative Data Summary
| Parameter | Value/Concentration | Cell Type/System | Effect | Reference |
| Typical Preservative Concentration | 0.02% - 0.1% (w/v) | Antibody Solutions | Prevention of microbial growth | [9][10] |
| Toxicity Threshold | 0.5 mM | Mammalian cells (proliferative) | ~20% cell death | [9] |
| Toxicity Threshold | 0.5 mM | Mammalian cells (non-proliferative) | ~30% cell death | [9] |
| Apoptosis Induction | 5, 10, 20, 40, 80 mM | PC12 cells | Dose-dependent decrease in viability | [7][20] |
| Necrosis Induction | > 5 mM | Rat squamous cell carcinoma (SCC131) | Necrotic cell death after 48-72h | [8] |
| Metabolic Inhibition | 0.01 ng/mL - 10 µg/mL | Fetal nerve and myocardial cells | Inhibition of cellular respiration | [21][22] |
Experimental Protocols
Protocol 1: this compound Removal by Dialysis
This method is suitable for sample volumes from 0.1 mL to 70 mL.[1][2][11] It relies on the significant size difference between antibodies (e.g., IgG at ~150 kDa) and this compound (65 Da).[1][2][11]
Materials:
-
Dialysis tubing or cassette with a molecular weight cut-off (MWCO) of 10-14 kDa.[1][23]
-
Dialysis buffer (e.g., sterile PBS, pH 7.2).[23]
-
Large beaker (at least 1L).
-
Magnetic stirrer and stir bar.
Procedure:
-
Pre-wet the dialysis membrane in the dialysis buffer for at least 2 minutes.[3][11]
-
Load the antibody solution into the dialysis tubing/cassette.
-
Place the sealed tubing/cassette in a beaker with a large volume of cold (4°C) dialysis buffer (e.g., 1L).
-
Place the beaker on a magnetic stirrer and stir gently at 4°C for at least 1 hour.[11]
-
Change the dialysis buffer. Repeat the dialysis for at least two more buffer changes to ensure complete removal of this compound.[2][11]
-
Handle the resulting azide-free antibody solution aseptically and store it at 4°C for short-term use or aliquot and freeze for long-term storage.
Protocol 2: this compound Removal by Desalting (Spin Column)
This method is ideal for smaller sample volumes (typically 1-3 mL).[2][11]
Materials:
-
Pre-packed desalting spin column (e.g., Sephadex G25).[2][11]
-
Equilibration buffer (e.g., sterile PBS, pH 7.2).
-
Collection tubes.
-
Centrifuge.
Procedure:
-
Prepare the spin column by removing the storage solution and equilibrating the column with the desired buffer according to the manufacturer's instructions. This usually involves washing the column multiple times with the equilibration buffer by centrifugation at 1,000 x g for 2 minutes.[2][3][11]
-
Slowly apply the antibody sample to the center of the packed resin bed.
-
Place the column in a new collection tube and centrifuge at 1,000 x g for 2 minutes.[2][11]
-
The eluate in the collection tube is the purified, azide-free antibody. The smaller this compound molecules are retained in the column matrix.
Visualizations
Caption: Mechanism of this compound-Induced Cytotoxicity.
Caption: Workflow for this compound Removal.
Caption: Troubleshooting Logic for this compound Issues.
References
- 1. This compound removal protocol | Abcam [abcam.com]
- 2. docs.abcam.com [docs.abcam.com]
- 3. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 4. Will small amounts of preservative kill my cells? [sonybiotechnology.com]
- 5. Dual actions of the metabolic inhibitor, this compound on KATP channel currents in the rat CRI-G1 insulinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound induces mitochondria-mediated apoptosis in PC12 cells through Pgc-1α-associated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound induces necrotic cell death in rat squamous cell carcinoma SCC131 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. creative-biolabs.com [creative-biolabs.com]
- 12. The reaction of this compound with fluorochromes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ricerca.ogs.it [ricerca.ogs.it]
- 14. THE REACTION OF this compound WITH FLUOROCHROMES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In-Depth Assessment of the Effect of this compound on the Optical Properties of Dissolved Organic Matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. IHC Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. Does this compound cause interference to antiobdy conjugation? NovoPro [novoprolabs.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. This compound induces mitochondria‑mediated apoptosis in PC12 cells through Pgc‑1α‑associated signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effect of this compound on the metabolic activity of cultured fetal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Azide Removal by Dialysis Protocol | Rockland [rockland.com]
Technical Support Center: Overcoming Sodium azide Inhibition of Horseradish Peroxidase (HRP)
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and overcoming the inhibitory effects of sodium azide (B81097) on horseradish peroxidase (HRP) activity in immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is sodium azide and why is it a problem for HRP-based assays?
This compound (NaN₃) is a highly effective bacteriostatic agent commonly used as a preservative in antibody solutions and buffers to prevent microbial growth. However, it is a potent inhibitor of the metalloenzyme horseradish peroxidase (HRP), which is widely used as a reporter enzyme in techniques like ELISA, Western blotting, and immunohistochemistry.[1][2] Inhibition of HRP activity by this compound can lead to significantly reduced signal or complete signal loss in these assays, resulting in inaccurate or failed experiments.
Q2: How does this compound inhibit HRP activity?
The inhibition of HRP by this compound is a complex, mechanism-based process. In the presence of hydrogen peroxide (H₂O₂), a substrate for HRP, the enzyme catalyzes the conversion of the azide anion into a highly reactive azidyl radical (•N₃). This radical then attacks and modifies the heme prosthetic group of the HRP enzyme, leading to its irreversible inactivation.[3][4][5]
Q3: Is the inhibition of HRP by this compound reversible?
The nature of the inhibition can be both reversible and irreversible. This compound can bind reversibly to HRP with moderate affinity.[4] However, the catalytic generation of the azidyl radical leads to an irreversible inactivation of the enzyme.[5] While extensive washing can partially restore HRP activity in some cases by removing the reversibly bound inhibitor, the irreversible inactivation caused by the azidyl radical is permanent.[3]
Q4: What concentration of this compound is inhibitory to HRP?
Even low concentrations of this compound can significantly inhibit HRP activity. Studies have shown that a concentration of 1 mM this compound can lead to substantial inhibition.[3] Another study demonstrated that 0.02% this compound also acts as an inhibitor.[6] Therefore, it is crucial to be aware of the this compound concentration in all reagents used in an HRP-based assay.
Q5: My primary antibody solution contains this compound. Will the washing steps in my protocol be sufficient to remove it?
While thorough washing between the primary and secondary antibody steps can help to dilute and remove some of the this compound, it may not be sufficient to completely eliminate its inhibitory effects, especially if the initial concentration is high.[7][8] For sensitive assays, it is highly recommended to actively remove this compound from the antibody solution before use.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Weak or No Signal in ELISA/Western Blot | This compound inhibition of HRP. This is a common cause, especially if the primary antibody or other buffers contain this compound as a preservative. | 1. Check Datasheets: Verify the composition of all antibodies and buffers for the presence of this compound. 2. Remove this compound: If present, remove this compound from the antibody solution using dialysis or gel filtration (desalting). See detailed protocols below. 3. Increase Washing: While not always sufficient, increasing the number and duration of washing steps after the primary antibody incubation can help reduce azide concentration. 4. Use Azide-Free Reagents: Whenever possible, purchase and use antibodies and buffers that are certified azide-free. |
| High Background Signal | While not a direct effect of HRP inhibition, inappropriate handling of reagents to circumvent azide issues can sometimes lead to high background. | 1. Proper Blocking: Ensure adequate blocking of the membrane or plate to prevent non-specific antibody binding. 2. Optimize Antibody Concentrations: Use the recommended dilutions for your primary and secondary antibodies. |
| Inconsistent Results Between Experiments | Variable levels of residual this compound. Inconsistent washing or incomplete removal of azide can lead to variable HRP inhibition and, consequently, fluctuating results. | 1. Standardize Protocols: Ensure consistent application of washing steps and azide removal procedures for all experiments. 2. Confirm Azide Removal: If possible, perform a quality control check to confirm the absence of azide in the purified antibody solution. |
Data Presentation
Table 1: HRP Inhibition by this compound
This table summarizes the kinetic parameters of HRP inhibition by this compound.
| Parameter | Value | Reference |
| Inhibition Constant (Kᵢ) | 1.47 mM | [4][5] |
| Inactivation Rate Constant (kᵢₙₐ꜀ₜ) | 0.69 min⁻¹ | [4][5] |
Table 2: Efficacy of Different HRP Inhibitors
This table provides a quantitative comparison of the inhibitory effects of various compounds on HRP activity.
| Inhibitor | Concentration | % Reduction in HRP Activity (Compared to Control) | Reference |
| Phenylhydrazine | 0.05 mM | ~40% | [3] |
| Glucose Oxidase | 1 unit/ml | ~40% | [3] |
| This compound (NaN₃) | 1 mM | ~60% | [3] |
| Hydrogen Peroxide (H₂O₂) | 3% | ~60% | [3] |
| This compound + H₂O₂ | 1 mM + 3% | ~60% | [3] |
Table 3: Comparison of this compound Removal Methods
| Method | Principle | Recommended Sample Volume | Advantages | Disadvantages |
| Dialysis | Passive diffusion across a semi-permeable membrane based on molecular weight difference (IgG ~150 kDa, NaN₃ ~65 Da).[1][2][9] | 0.1 mL to 70 mL[1][2] | Gentle on the antibody, high recovery rate. | Time-consuming (can take several hours to a full day), requires large volumes of buffer. |
| Gel Filtration (Desalting) | Size exclusion chromatography to separate large antibody molecules from small this compound molecules.[1][2][9] | 1 mL to 3 mL[1][9] | Fast (can be completed in minutes), can be automated. | Potential for some sample dilution. |
Experimental Protocols
Protocol 1: this compound Removal by Dialysis
Materials:
-
Dialysis tubing or cassette with a molecular weight cut-off (MWCO) of 10-14 kDa
-
Dialysis buffer (e.g., PBS, pH 7.4)
-
Large beaker
-
Magnetic stirrer and stir bar
-
Cold room or refrigerator (4°C)
Procedure:
-
Prepare the dialysis membrane according to the manufacturer's instructions. This usually involves rinsing with distilled water.
-
Load the antibody solution containing this compound into the dialysis tubing/cassette and seal securely.
-
Place the sealed tubing/cassette into a beaker containing a large volume of cold dialysis buffer (at least 200 times the sample volume).
-
Place the beaker on a magnetic stirrer and stir gently at 4°C.
-
Allow dialysis to proceed for at least 2 hours.
-
Change the dialysis buffer. Repeat the buffer change at least two more times with a minimum of 2 hours between changes. A total of three buffer changes is recommended to ensure complete removal of this compound.[9]
-
After the final buffer change, remove the dialysis tubing/cassette and carefully recover the azide-free antibody solution.
Protocol 2: this compound Removal by Gel Filtration (Desalting)
Materials:
-
Pre-packed desalting column (e.g., Sephadex G-25)
-
Equilibration buffer (e.g., PBS, pH 7.4)
-
Centrifuge (for spin columns)
-
Collection tubes
Procedure:
-
Prepare the desalting column according to the manufacturer's instructions. This typically involves removing the storage buffer and equilibrating the column with the desired buffer.
-
For spin columns, this is usually achieved by adding the equilibration buffer and centrifuging. Repeat this step 2-3 times.
-
Carefully apply the antibody sample containing this compound to the top of the column.
-
Elute the antibody by passing the equilibration buffer through the column (for gravity-flow columns) or by centrifugation (for spin columns).
-
The larger antibody molecules will pass through the column more quickly and be collected in the eluate, while the smaller this compound molecules will be retained in the column matrix.
-
Collect the purified, azide-free antibody in a clean collection tube.
Visualizations
HRP Inhibition by this compound
Caption: Mechanism of HRP inactivation by this compound.
Experimental Workflow: this compound Removal
References
- 1. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 2. docs.abcam.com [docs.abcam.com]
- 3. A quantitative evaluation of peroxidase inhibitors for tyramide signal amplification mediated cytochemistry and histochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism-based inactivation of horseradish peroxidase by this compound. Formation of meso-azidoprotoporphyrin IX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Whitworth University - Spokane Intercollegiate Research Conference: Inhibition of Peroxidase Activity in Horseradish [digitalcommons.whitworth.edu]
- 7. researchgate.net [researchgate.net]
- 8. jacksonimmuno.com [jacksonimmuno.com]
- 9. creative-biolabs.com [creative-biolabs.com]
Technical Support Center: Sodium Azide Safety and Spill Response
This guide provides immediate troubleshooting and answers to frequently asked questions for researchers, scientists, and drug development professionals handling sodium azide (B81097) in the laboratory.
Frequently Asked Questions (FAQs) - Accidental Sodium Azide Spill
Q1: What are the immediate first steps I should take after a this compound spill?
A1: Your immediate actions depend on the size of the spill.
-
For a small spill (less than 250 g solid or 250 ml of solution):
-
Alert personnel in the immediate area.
-
Ensure you are wearing appropriate Personal Protective Equipment (PPE), including double nitrile gloves, a lab coat, and safety goggles.[1]
-
If the spill is a solid, carefully sweep it up, avoiding dust generation.[2] You can cover it with an absorbent material first.[3]
-
If the spill is a liquid, absorb it with chemical absorbent pads.[1][4][5]
-
Place all contaminated materials into a clearly labeled, non-metal container for hazardous waste disposal.[3][4][5][6]
-
Decontaminate the spill area.
-
-
For a large spill or a spill outside of a fume hood:
Q2: What are the major hazards of this compound I should be aware of during a spill?
A2: this compound is highly toxic and presents several major hazards:
-
High Acute Toxicity: It can be fatal if swallowed, inhaled, or absorbed through the skin.[2] Ingestion of as little as 100-200 mg can cause severe symptoms.[1][8] It targets the central nervous system and brain.[1][8]
-
Formation of Hydrazoic Acid: this compound reacts with acids and water to form hydrazoic acid (HN₃), a highly toxic, volatile, and explosive gas.[1][2][8]
-
Formation of Explosive Metal Azides: It reacts with heavy metals such as lead, copper, silver, or brass to form highly shock-sensitive and explosive heavy metal azides.[1][8] This is why it must never be poured down a drain.[1][8][9]
-
Violent Decomposition: It can decompose violently if heated above 275°C.[1][2]
Q3: What Personal Protective Equipment (PPE) is required for cleaning up a this compound spill?
A3: Always wear the following PPE when handling a this compound spill:
-
Gloves: Double-gloving with nitrile rubber gloves is recommended.[1][10]
-
Eye Protection: Safety glasses or splash goggles are mandatory. If splashes are likely, a face shield should also be worn.[9][10]
-
Lab Coat: A fully buttoned lab coat is required to protect your skin and clothing.[1]
-
Shoes: Closed-toe shoes must be worn.[1]
Q4: What should I do in case of personal exposure to this compound?
A4: Act immediately, as this compound is rapidly absorbed and highly toxic.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[8][11] Remove all contaminated clothing while under a safety shower.[2][11]
-
Eye Contact: Flush eyes with tepid water for at least 15 minutes, holding the eyelids open.[2][8]
-
Inhalation: Move the victim to fresh air immediately.[11]
-
Ingestion: Do not induce vomiting.[12] In all cases of exposure, seek immediate medical attention.[2][12][13] There is no specific antidote for this compound poisoning; treatment is supportive.[12][14][15]
Q5: How do I decontaminate the spill area and dispose of the waste?
A5:
-
Decontamination: After the initial cleanup, wipe the area thoroughly with a soap and water solution, followed by 70% ethanol.[16] Some protocols suggest using an alkaline water solution (pH >9) for cleaning surfaces.[7]
-
Waste Disposal: All cleanup materials (absorbent pads, contaminated gloves, etc.) must be collected in a non-metallic, sealed container.[3][4][5][6] The container must be clearly labeled as "Hazardous Waste: this compound."[10][13] Do not under any circumstances pour this compound waste down the drain.[1][8][9][10] Contact your institution's EH&S for pickup and proper disposal.[2][9][10]
Quantitative Data Summary
The following table summarizes key quantitative data related to this compound safety.
| Parameter | Value | Reference |
| Exposure Limits | ||
| NIOSH Recommended Ceiling Limit (Hydrazoic Acid) | 0.1 ppm | [6] |
| NIOSH Recommended Ceiling Limit (this compound) | 0.3 mg/m³ | [6] |
| Lethal Dose (Ingestion in Humans) | 100 - 200 mg may cause symptoms | [1][8] |
| ~700 mg or 10 mg/kg is often lethal | [14][17] | |
| Decomposition/Reactivity | ||
| Violent Decomposition Temperature | > 275 °C | [1][2] |
| Waste Neutralization (for dilute solutions <5%) | ||
| Sodium Nitrite (B80452) to this compound Ratio | 1.5 g of Sodium Nitrite per 1 g of this compound | [9][18] |
| Sodium Nitrite Solution Concentration | 20% aqueous solution | [9][18] |
| Sulfuric Acid Solution Concentration | 20% aqueous solution | [18] |
Experimental Protocols
Protocol 1: Small Spill Cleanup and Decontamination
Objective: To safely clean and decontaminate a small spill of this compound (solid or liquid).
Materials:
-
Personal Protective Equipment (PPE): Double nitrile gloves, lab coat, safety goggles.
-
Soap and water solution.
-
70% Ethanol.
-
Hazardous waste labels.
Procedure:
-
Assess and Secure: Ensure the spill is small (<250g or <250mL) and contained. Alert others in the lab.
-
Don PPE: Put on double nitrile gloves, a lab coat, and safety goggles.
-
Contain and Absorb:
-
For solid spills: Do not use a vacuum.[11][16] Carefully cover the solid with sand or absorbent material to prevent dust from becoming airborne.[4][5][11] Gently sweep the material into a non-metal container using a non-metallic scoop.[2][3]
-
For liquid spills: Cover the spill with chemical absorbent pads.[1][4][5]
-
-
Package Waste: Place all used absorbent materials and contaminated PPE into the designated non-metal hazardous waste container.
-
Decontaminate:
-
Label and Store: Seal the waste container, label it "Hazardous Waste: this compound," and store it in a designated area for pickup by EH&S.[10][13]
-
Final Wash: Thoroughly wash your hands with soap and water after removing PPE.[1]
Protocol 2: Chemical Neutralization of Dilute this compound Solutions (<5%)
Objective: To chemically neutralize dilute aqueous solutions of this compound prior to disposal. This procedure must be performed in a chemical fume hood.[9][18]
Materials:
-
Three-necked flask with a stirrer and dropping funnel.
-
20% aqueous solution of sodium nitrite (NaNO₂).
-
20% aqueous solution of sulfuric acid (H₂SO₄).
-
Starch-iodide paper.
-
Dilute sodium hydroxide (B78521) (NaOH) solution.
Procedure:
-
Setup: In a chemical fume hood, place the dilute this compound solution (≤5%) into the three-necked flask equipped with a stirrer.[9][18]
-
Add Sodium Nitrite: While stirring, add a 20% aqueous solution of sodium nitrite. Use 1.5 g of sodium nitrite for every 1 g of this compound in the solution (this represents a ~40% excess).[9][18]
-
Acidify Slowly: CRITICAL STEP: After adding the nitrite solution, slowly add a 20% sulfuric acid solution dropwise until the mixture is acidic to litmus (B1172312) paper.[18] Adding acid before the nitrite will generate highly toxic and explosive hydrazoic acid (HN₃).[18]
-
Confirm Decomposition: The reaction will produce nitrogen oxides.[9][18] Once the gas evolution ceases, test the solution for excess nitrite using starch-iodide paper. A blue color indicates that the decomposition of azide is complete.[18]
-
Neutralize pH: Before final collection for disposal, neutralize the reaction mixture to a pH between 6 and 9 with a dilute NaOH solution.[9][18]
-
Dispose: Collect the neutralized solution as hazardous waste.
Visual Workflow
Caption: Workflow for responding to an accidental this compound spill.
References
- 1. - Division of Research Safety | Illinois [drs.illinois.edu]
- 2. ehs.wisc.edu [ehs.wisc.edu]
- 3. bu.edu [bu.edu]
- 4. chem.washington.edu [chem.washington.edu]
- 5. safety.duke.edu [safety.duke.edu]
- 6. This compound: Uses, safety and sustainable alternatives | Abcam [abcam.com]
- 7. uthsc.edu [uthsc.edu]
- 8. geneseo.edu [geneseo.edu]
- 9. chemistry.unm.edu [chemistry.unm.edu]
- 10. Article - Standard Operating Procedur... [policies.unc.edu]
- 11. campus.kennesaw.edu [campus.kennesaw.edu]
- 12. This compound | Chemical Emergencies | CDC [cdc.gov]
- 13. chemistry.osu.edu [chemistry.osu.edu]
- 14. Potential therapies for this compound intoxication; a case report and review of the literature - Acute Medicine Journal [acutemedjournal.co.uk]
- 15. cdn-uat.mdedge.com [cdn-uat.mdedge.com]
- 16. ehs.umich.edu [ehs.umich.edu]
- 17. This compound poisoning: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. unomaha.edu [unomaha.edu]
Technical Support Center: Mitigating the Explosive Hazard of Sodium Azide with Metal Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on mitigating the explosive hazards associated with sodium azide (B81097) (NaN₃) through the use of metal compounds. The following information is intended for professional laboratory use only. Adherence to all institutional safety protocols and regulatory guidelines is mandatory.
Frequently Asked Questions (FAQs)
Q1: What is the primary explosive hazard of sodium azide?
A1: this compound is thermally unstable and can decompose violently when heated to its decomposition temperature of approximately 275-300°C.[1][2][3][4] A significant hazard also arises from its reaction with heavy metals, such as lead, copper, silver, zinc, and their salts, which forms highly shock-sensitive and explosive heavy metal azides.[1][5][6] Even dilute solutions can lead to the accumulation of these explosive salts in plumbing systems over time.[1]
Q2: How can metal compounds mitigate this hazard?
A2: Certain metal compounds, particularly metal oxides, can act as catalysts or inert diluents to control the decomposition of this compound. They can alter the decomposition temperature and reaction rate, potentially making the process more predictable and less violent. For instance, some metal oxides are used in gas-generating agents to initiate a controlled, rapid decomposition for applications like airbags, with the reaction starting at around 420°C in some mixtures.
Q3: Which metal compounds are commonly studied for this purpose?
A3: Research has been conducted on the use of various metal oxides, including iron(III) oxide (Fe₂O₃), copper(II) oxide (CuO), manganese dioxide (MnO₂), aluminum oxide (Al₂O₃), and zinc oxide (ZnO) to influence the thermal decomposition of this compound.
Q4: Does mixing this compound with metal oxides always increase its safety?
A4: Not necessarily. While some metal oxides can help control the decomposition, the formation of heavy metal azides remains a primary concern. It is crucial to use non-metallic spatulas and equipment when handling this compound to avoid the formation of shock-sensitive compounds.[5] The specific effect of a metal oxide depends on the compound itself, its concentration, particle size, and the experimental conditions. Some metal compounds can catalyze the decomposition, which, if not properly controlled, could lead to a rapid release of energy.
Q5: What are the primary decomposition products of this compound?
A5: The thermal decomposition of this compound primarily produces nitrogen gas (N₂) and sodium metal (Na).[7] In the presence of metal oxides, the sodium metal can react to form sodium oxides.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpectedly rapid or violent decomposition | - Contamination with incompatible materials (e.g., heavy metals, acids).[1][5] - Localized heating or "hot spots" in the sample. - Use of a metal spatula or stirrer.[5] | - Ensure all glassware and equipment are scrupulously clean and free of metal contaminants. - Use non-metallic (e.g., ceramic or Teflon) spatulas and stirrers.[5] - Ensure uniform heating of the sample. - Review the Safety Data Sheet (SDS) for a complete list of incompatible materials. |
| Inconsistent decomposition temperature | - Non-homogenous mixture of this compound and metal compound. - Variations in the heating rate of the thermal analysis instrument (e.g., DSC, TGA). - Presence of moisture, which can inhibit decomposition.[8] | - Ensure thorough and uniform mixing of the components. - Calibrate the thermal analysis instrument and use a consistent heating rate for all experiments. - Dry all components thoroughly before mixing and analysis. |
| Formation of a dark residue after decomposition | - Incomplete decomposition. - Side reactions with impurities. - Formation of metallic sodium which can appear dark. | - Ensure the final temperature of the experiment is sufficient for complete decomposition. - Use high-purity this compound and metal compounds. - Conduct the experiment under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the sodium metal residue.[7] |
| Clogging of off-gas lines | - Rapid evolution of nitrogen gas carrying particulate matter. | - Use a wider bore off-gas tube. - Incorporate a loose glass wool plug to trap particulates. |
Quantitative Data on Thermal Decomposition
| Metal Compound | Effect on Decomposition Temperature | Observations and Remarks | Reference(s) |
| None (Pure NaN₃) | Decomposes at ~275-300°C | Violent decomposition can occur. | [1][2][3][4] |
| Iron(III) Oxide (Fe₂O₃) | Catalyzes decomposition. In some mixtures, thermal reaction starts at ~420°C. | Fe³⁺ ions are known to catalyze the decomposition. Used in gas-generating compositions. | [8] |
| Manganese Dioxide (MnO₂) | Catalyzes decomposition. In some mixtures, thermal reaction starts at ~420°C. | Used in gas-generating compositions. | |
| Aluminum Oxide (Al₂O₃) | Minimal change in the onset of rapid thermal decomposition. | Often used as an inert diluent in thermal analysis studies. | [8] |
| Water (H₂O) | Can inhibit decomposition. Reduces impact sensitivity. | The presence of water was shown to have an inhibiting effect on decomposition. Impact sensitivity decreases with increasing water content. | [8] |
Experimental Protocols
Protocol 1: Preparation of a this compound and Metal Oxide Mixture for Thermal Analysis
Objective: To safely prepare a homogeneous mixture of this compound and a metal oxide for analysis by techniques such as Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA).
Materials:
-
This compound (NaN₃), high purity
-
Metal oxide (e.g., Fe₂O₃, CuO, ZnO, Al₂O₃), high purity, fine powder
-
Non-metallic spatulas (ceramic or Teflon)
-
Agate mortar and pestle
-
Vials with non-metallic caps
-
Analytical balance
Procedure:
-
Work in a designated area: All manipulations of solid this compound must be performed in a chemical fume hood.
-
Wear appropriate PPE: This includes a lab coat, safety goggles, and double nitrile gloves.
-
Weighing: Accurately weigh the desired amounts of this compound and the metal oxide using a tared weighing paper or boat. Use a non-metallic spatula for all transfers.
-
Mixing:
-
For small quantities, transfer the weighed powders to an agate mortar.
-
Gently mix the powders with the agate pestle using a light grinding motion. AVOID AGGRESSIVE GRINDING OR APPLYING HIGH PRESSURE to prevent initiation of decomposition due to friction.
-
The goal is a visually homogeneous mixture.
-
-
Storage: Transfer the mixture to a clean, dry, and properly labeled vial with a non-metallic cap.
-
Cleaning: Carefully clean the mortar, pestle, and spatula with a suitable solvent (e.g., deionized water) in the fume hood. Collect all rinsates as hazardous waste.
Protocol 2: Thermal Analysis of this compound/Metal Oxide Mixtures using DSC/TGA
Objective: To determine the effect of a metal oxide on the thermal decomposition temperature of this compound.
Equipment:
-
Differential Scanning Calorimeter (DSC) or Thermogravimetric Analyzer (TGA)
-
Aluminum or ceramic sample pans
-
Crimper for sealing pans (if applicable)
Procedure:
-
Sample Preparation:
-
In a fume hood, carefully place a small, accurately weighed amount (typically 1-5 mg) of the prepared this compound/metal oxide mixture into a DSC/TGA sample pan.
-
If using sealed pans, securely crimp the lid.
-
-
Instrument Setup:
-
Place the sample pan in the instrument.
-
Set the desired temperature program. A typical program would be a linear heating ramp (e.g., 10°C/min) from room temperature to a temperature above the expected decomposition (e.g., 500°C).
-
Set the purge gas, typically an inert gas like nitrogen or argon, at a constant flow rate.
-
-
Data Acquisition: Start the thermal analysis program and record the data (heat flow for DSC, mass loss for TGA) as a function of temperature.
-
Data Analysis:
-
Determine the onset temperature of decomposition from the DSC exotherm or the TGA mass loss step.
-
Compare the decomposition temperature of the mixture to that of pure this compound run under the same conditions.
-
-
Post-Analysis: After the instrument has cooled, carefully remove the sample pan and dispose of it as hazardous waste.
Visualizations
Caption: Workflow for the preparation and thermal analysis of this compound and metal oxide mixtures.
Caption: Logical relationship of this compound hazards and the mitigation strategy using metal oxides.
References
- 1. - Division of Research Safety | Illinois [drs.illinois.edu]
- 2. campus.kennesaw.edu [campus.kennesaw.edu]
- 3. ehs.umich.edu [ehs.umich.edu]
- 4. geneseo.edu [geneseo.edu]
- 5. faculty.washington.edu [faculty.washington.edu]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. Sciencemadness Discussion Board - Stability of this compound in solution? - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. researchgate.net [researchgate.net]
why is my sodium azide solution not preventing bacterial growth
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing issues with sodium azide (B81097) solutions failing to prevent bacterial growth in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my sodium azide solution failing to prevent bacterial growth?
There are several potential reasons for the failure of a this compound solution to inhibit bacterial growth. The most common factors include:
-
Incorrect Concentration: The concentration of this compound may be too low to be effective against the specific microbial load.
-
Bacterial Resistance: The contaminating bacteria may be intrinsically resistant to this compound. This is particularly true for Gram-positive bacteria.[1][2][3]
-
Solution Degradation: The this compound solution may have degraded over time due to improper storage, rendering it ineffective.[4]
-
Improper Preparation: The solution might have been prepared incorrectly, for instance, using water with a pH below 9, which can lead to the formation of less stable hydrazoic acid.[5][6]
-
High Initial Contamination: The initial biological buffer or reagent might have been heavily contaminated, overwhelming the bacteriostatic capacity of the this compound.
-
Development of Resistance: Some bacteria can develop resistance by producing substances that inactivate the azide.[7]
Q2: What is the mechanism of action for this compound?
This compound acts as a bacteriostatic agent, meaning it inhibits bacterial growth without necessarily killing the cells. It functions by inhibiting the enzyme cytochrome c oxidase, which is a critical component of the electron transport chain in cellular respiration.[3][8] This blockage disrupts ATP production, thereby impeding the bacteria's metabolic processes. Its primary target is Gram-negative bacteria.[1][8]
Q3: Are some bacteria resistant to this compound?
Yes, significant bacterial resistance exists. Gram-positive bacteria (e.g., Streptococci, Pneumococci, Lactobacilli) are known to be intrinsically resistant to this compound.[1][2][3] Therefore, if your contamination is from a Gram-positive source, this compound will be ineffective.
Q4: How can I determine if my this compound solution is still active?
The stability of this compound solutions, especially at low concentrations, can be a concern.[4] To verify the effectiveness of your solution, you can perform a microbial challenge test. This involves inoculating your azide-containing buffer and a control buffer (without azide) with a known, susceptible bacterial strain (e.g., E. coli) and observing for growth inhibition.
Q5: What are the recommended storage conditions for this compound solutions?
To maintain stability and safety, this compound solutions should be stored in tightly sealed, non-metal containers in a cool, dry, and dark location. It is crucial to keep them away from acids, heat, and incompatible materials like lead and copper to prevent the formation of highly explosive metal azides.[6][9]
Troubleshooting Guide
If you are experiencing bacterial growth despite using this compound, follow these steps to diagnose and resolve the issue.
Step 1: Verify this compound Concentration
Ensure the final concentration of this compound in your buffer or reagent is appropriate for its application. Concentrations that are too low will not effectively inhibit growth.
| Application | Recommended Concentration (% w/v) | Molar Concentration (mM) | Notes |
| General Biological Buffers (PBS, Tris-HCl) | 0.02% - 0.1% | 3.08 - 15.4 | Effective for short to medium-term storage at 4°C.[8] |
| Antibody Solutions | 0.02% - 0.05% | 3.08 - 7.7 | Prevents contamination during storage. Must be removed for cell-based assays.[8] |
| Size Exclusion Chromatography Columns | 0.02% - 0.05% | 3.08 - 7.7 | For storage of columns to prevent microbial growth.[8] |
| Robust Microbial Inhibition | 0.3% or higher | ~46 | May be required for more resistant microbes or high-risk applications.[10] |
Step 2: Assess the Type of Contamination
If possible, identify the contaminating microorganism. A simple Gram stain can help determine if you are dealing with Gram-positive bacteria, which are resistant to this compound.[2] If Gram-positive bacteria are identified, an alternative preservative will be necessary.
Step 3: Prepare a Fresh Solution
This compound solutions can degrade over time.[4] If your stock solution is old, it is best to prepare a fresh batch. Adhering to proper preparation protocols is critical for both efficacy and safety.
Step 4: Consider Alternative Preservatives
If this compound proves ineffective or is incompatible with your downstream applications (e.g., live cell assays, HRP-based detection), consider using an alternative.
| Preservative | Mechanism of Action | Antimicrobial Spectrum | Notes |
| ProClin™ | Inhibits the Krebs cycle.[11] | Broad-spectrum (bacteria, fungi, yeast).[11] | Less toxic than this compound and does not inhibit HRP at recommended concentrations.[8][11] |
| Thimerosal | Mercury-containing compound. | Broad-spectrum. | Use is often restricted due to mercury content.[12] |
| 2-Chloroacetamide | --- | Preservative. | A potential substitute, but is a skin sensitizer (B1316253) and reproductive hazard.[11] |
Experimental Protocols
Protocol 1: Preparation of a 10% (w/v) this compound Stock Solution
! DANGER ! this compound is highly toxic and can be fatal if swallowed or absorbed through the skin. It can also form explosive compounds with metals.[9] Always handle with extreme care using appropriate Personal Protective Equipment (PPE) in a certified chemical fume hood.
Materials:
-
This compound (NaN₃) powder
-
Alkaline water (pH > 9), sterile
-
Sterile, non-metal container (e.g., polypropylene (B1209903) or glass)
-
Magnetic stirrer and stir bar
-
Sterile filtration unit (0.22 µm)
-
PPE: Lab coat, safety goggles, face shield, double nitrile gloves
Procedure:
-
Safety First: Perform all steps inside a chemical fume hood.[5]
-
Weighing: Carefully weigh 10 g of this compound powder using a non-metal spatula and place it into a beaker containing 80 mL of alkaline water.
-
Dissolving: Place the magnetic stir bar in the beaker and stir the solution on a magnetic stirrer until the this compound is completely dissolved.
-
Volume Adjustment: Carefully add alkaline water to bring the total volume to 100 mL.
-
Sterilization: Sterile-filter the 10% stock solution using a 0.22 µm filter into a sterile, clearly labeled, non-metal storage bottle.
-
Storage: Store the bottle in a cool, dry, dark, and secure location away from incompatible materials.
Protocol 2: Microbial Challenge Test for this compound Efficacy
Objective: To determine if a this compound solution is effectively inhibiting bacterial growth.
Materials:
-
Test buffer containing the working concentration of this compound.
-
Control buffer (identical composition but without this compound).
-
Culture of a known this compound-susceptible Gram-negative bacterium (e.g., E. coli ATCC 8739).
-
Sterile culture tubes.
-
Incubator (37°C).
-
Spectrophotometer (OD600).
Procedure:
-
Inoculum Preparation: Prepare a liquid culture of E. coli and dilute it in sterile saline to achieve a starting concentration of approximately 1 x 10⁵ CFU/mL.
-
Inoculation: Add 100 µL of the diluted bacterial culture to 10 mL of the test buffer (with azide) and 10 mL of the control buffer (without azide).
-
Incubation: Incubate all tubes at 37°C with shaking.
-
Growth Monitoring: At regular intervals (e.g., 0, 4, 8, 12, and 24 hours), measure the optical density of the cultures at 600 nm (OD600).
-
Analysis: Compare the growth in the test buffer to the control buffer. The control buffer should show a significant increase in OD600 over time. An effective this compound solution will show little to no increase in OD600 in the test buffer.
Visualizations
Caption: Troubleshooting workflow for ineffective this compound solutions.
Caption: Mechanism of this compound action and bacterial resistance.
References
- 1. quora.com [quora.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. interchim.fr [interchim.fr]
- 4. This compound storage time [August 10, 2004] - Chromatography Forum [chromforum.org]
- 5. research.wayne.edu [research.wayne.edu]
- 6. - Division of Research Safety | Illinois [drs.illinois.edu]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. ehs.ufl.edu [ehs.ufl.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Adjusting Buffer pH with Sodium Azide
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals who use sodium azide (B81097) as a preservative in their buffer solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during buffer preparation and pH adjustment.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of adding sodium azide to buffers?
A1: this compound (NaN₃) is a highly effective bacteriostatic and fungistatic agent, commonly added to aqueous buffers and stock solutions to prevent microbial growth.[1][2] This extends the shelf life of the reagents and helps maintain their sterility, particularly during storage at 4°C.[2]
Q2: How does this compound inhibit microbial growth?
A2: this compound is a potent inhibitor of cytochrome c oxidase, a key enzyme in the mitochondrial electron transport chain.[2] By binding to the heme cofactor of this enzyme, it effectively blocks cellular respiration, leading to the cessation of microbial growth.[2]
Q3: Will adding this compound significantly change the pH of my buffer?
A3: At the typical concentrations used for preservation (0.02% to 0.1% w/v), this compound has a minimal impact on the pH of a well-buffered solution like Phosphate-Buffered Saline (PBS) or Tris-HCl. This compound is the salt of a weak acid (hydrazoic acid, HN₃) and a strong base (sodium hydroxide (B78521), NaOH). In solution, the azide ion (N₃⁻) can act as a weak base. However, in a properly prepared buffer, the buffering components (e.g., phosphate (B84403) or Tris) will effectively neutralize the small amount of hydroxide produced, resulting in a negligible pH shift.
Q4: What is the pKa of the azide functional group, and is it a good buffer itself?
A4: The pKa of hydrazoic acid (HN₃), the conjugate acid of the azide ion, is approximately 4.8.[3] This means that the azide/hydrazoic acid pair has its maximum buffering capacity around pH 4.8. In typical physiological buffers (pH ~7.4), it contributes very little to the overall buffering capacity of the solution.
Q5: Are there any safety concerns I should be aware of when adjusting the pH of a buffer containing this compound?
A5: Yes, absolutely. this compound reacts with strong acids to form hydrazoic acid (HN₃), which is a highly toxic and explosive volatile liquid.[4] Therefore, it is crucial to avoid adding strong, concentrated acids to solutions containing this compound. All work with this compound, including pH adjustments, should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
Q6: Can I use a standard Ag/AgCl pH electrode to measure the pH of my azide-containing buffer?
A6: Yes, a standard Ag/AgCl reference electrode is generally suitable for measuring the pH of buffers containing this compound at typical preservative concentrations. The potential of the Ag/AgCl electrode is determined by the chloride ion concentration in the filling solution.[5][6] While azide is a reactive anion, there is no evidence to suggest it directly interferes with the Ag/AgCl reference junction at the low concentrations used for preservation. However, it is always good practice to rinse the electrode thoroughly with deionized water before and after use.
Q7: How should I store my buffer containing this compound to ensure pH stability?
A7: For long-term storage, buffers containing this compound should be stored in well-sealed, clearly labeled containers at 4°C.[1][7] While some buffers are stable at room temperature, refrigeration further inhibits any potential microbial growth that might be resistant to this compound and slows down any potential chemical degradation.[8][9] Studies have shown that PBS with 0.01% this compound maintains a stable pH for at least 16 weeks at 37°C, suggesting excellent stability under refrigerated conditions.[3]
Troubleshooting Guide: pH Adjustment Issues
Problem: I'm having difficulty adjusting the pH of my buffer after adding this compound. A small amount of acid or base causes a large pH jump, making it hard to hit my target pH.
This phenomenon, often referred to as "overshooting," can be frustrating. Here's a step-by-step guide to troubleshoot this issue.
Logical Workflow for Troubleshooting pH Adjustment
Caption: Troubleshooting workflow for pH adjustment of azide buffers.
Detailed Explanations and Solutions
-
Issue: Insufficient Buffer Concentration
-
Explanation: The "buffer capacity" refers to a buffer's ability to resist pH changes upon the addition of an acid or base.[10] This capacity is directly related to the concentration of the buffering components. If your buffer concentration is too low (e.g., <10 mM), it will have a low buffer capacity and will be easily overwhelmed by the acid or base you are adding for adjustment.
-
Solution: Ensure your buffer is prepared at a sufficient concentration for your application. Most standard buffers like PBS or Tris-HCl are used at concentrations between 10 mM and 100 mM.
-
-
Issue: Using a Concentrated Acid or Base for Adjustment
-
Explanation: Using a highly concentrated acid or base (e.g., 5 M or 10 M HCl/NaOH) to adjust the pH of a buffer can lead to overshooting. A single drop of a concentrated adjuster can contain more moles of H⁺ or OH⁻ than the buffer can immediately neutralize, causing a dramatic local and then overall pH shift.
-
Solution: Use a more dilute solution of acid or base for the final pH adjustment. Solutions of 0.1 M, 0.5 M, or 1 M HCl and NaOH are generally recommended for fine-tuning the pH.
-
-
Issue: Inadequate Mixing
-
Explanation: If the solution is not being stirred vigorously, the acid or base you add is not being evenly distributed throughout the buffer. This can lead to localized areas of very high or low pH, and your pH meter will give an unstable or inaccurate reading. When the solution finally does mix, you may find you have overshot your target.
-
Solution: Use a magnetic stir plate and a suitably sized stir bar to ensure the buffer is being mixed vigorously and continuously throughout the pH adjustment process.
-
-
Issue: Adding the Adjusting Solution Too Quickly
-
Explanation: The neutralization reactions that occur in a buffer take a finite amount of time to reach equilibrium. If you add your acid or base too quickly, you are not allowing the buffer system to fully respond before you add more. This can cause you to add more adjuster than necessary, leading to overshooting.
-
Solution: Add the dilute acid or base dropwise, and wait for the pH reading to stabilize after each addition before adding the next drop. This is especially important as you get closer to your target pH.
-
Quantitative Data Summary
The following table summarizes key quantitative data related to the use of this compound in common biological buffers.
| Parameter | Value | Notes |
| Typical Concentration Range | 0.02% - 0.1% (w/v) | Effective for short to medium-term storage at 4°C.[2] |
| Molar Concentration Range | 3.08 mM - 15.4 mM | Based on a molecular weight of 65.01 g/mol for NaN₃. |
| pKa of Hydrazoic Acid (HN₃) | ~4.8 | The azide/hydrazoic acid pair has maximal buffering capacity around this pH.[3] |
| Expected pH Shift | Minimal | In a well-buffered solution (e.g., 50 mM Phosphate, pH 7.4), the addition of 0.1% this compound is expected to cause a negligible pH change. |
| Long-Term pH Stability | High | A study showed that PBS with 0.01% this compound maintained a stable pH for at least 16 weeks.[3] |
Experimental Protocol: Preparation of 1L of 1X PBS with 0.05% this compound, pH 7.4
This protocol details the preparation of a commonly used buffer containing this compound, with specific attention to safe handling and accurate pH adjustment.
Materials:
-
Sodium Chloride (NaCl)
-
Potassium Chloride (KCl)
-
Disodium Hydrogen Phosphate (Na₂HPO₄)
-
Potassium Dihydrogen Phosphate (KH₂PO₄)
-
This compound (NaN₃)
-
Deionized Water (diH₂O)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Calibrated pH meter
-
Magnetic stir plate and stir bar
-
Graduated cylinders and beakers
-
Sterile storage bottle
Safety Precautions:
-
Always handle solid this compound and concentrated solutions in a certified chemical fume hood.
-
Wear appropriate PPE: lab coat, safety glasses, and nitrile gloves.
-
Avoid creating dust when weighing this compound.
-
Never dispose of this compound solutions down the drain, as it can react with lead and copper plumbing to form explosive metal azides. Collect all azide-containing waste for proper hazardous waste disposal.
Procedure:
-
Prepare the PBS Solution:
-
Add approximately 800 mL of diH₂O to a 1L beaker.
-
Add a magnetic stir bar and place the beaker on a magnetic stir plate.
-
Dissolve the following salts in the water:
-
8.0 g of NaCl
-
0.2 g of KCl
-
1.44 g of Na₂HPO₄
-
0.24 g of KH₂PO₄
-
-
Stir until all salts are completely dissolved.
-
-
Add this compound:
-
In a chemical fume hood , carefully weigh out 0.5 g of this compound.
-
Add the this compound to the PBS solution while it is stirring.
-
Allow it to dissolve completely.
-
-
Adjust the pH:
-
Place the calibrated pH electrode into the solution, ensuring the stir bar does not strike it.
-
The initial pH should be close to 7.4.
-
If the pH is too high, add 1 M HCl dropwise, waiting for the reading to stabilize after each drop.
-
If the pH is too low, add 1 M NaOH dropwise, waiting for the reading to stabilize after each drop.
-
As you approach pH 7.4, you may want to switch to a more dilute adjuster (e.g., 0.1 M HCl/NaOH) for finer control.
-
-
Final Volume and Storage:
-
Once the pH is stable at 7.4, remove the pH electrode and rinse it with diH₂O.
-
Transfer the buffer solution to a 1L graduated cylinder.
-
Add diH₂O to bring the final volume to 1000 mL (1 L).
-
Transfer the final solution to a sterile, clearly labeled storage bottle.
-
Store at 4°C.
-
Experimental Workflow Diagram
Caption: Workflow for preparing 1X PBS with 0.05% this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. scrippslabs.com [scrippslabs.com]
- 3. researchgate.net [researchgate.net]
- 4. docs.abcam.com [docs.abcam.com]
- 5. support/reference-electrode/agcl | ALS,the electrochemical company [als-japan.com]
- 6. Agagcl Reference Electrode Working Principle And Applications - Kintek Solution [kindle-tech.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Flow Cytometry Troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during flow cytometry experiments, with a specific focus on the role of sodium azide (B81097) in causing high background.
Frequently Asked Questions (FAQs)
Q1: Is sodium azide in my flow cytometry buffer causing high background?
While often suspected, this compound is not a common direct cause of high background fluorescence in flow cytometry. Its primary roles are beneficial: to prevent microbial growth in buffers and to inhibit the capping and internalization of cell surface antibody-antigen complexes, which can otherwise lead to a loss of signal.[1][2][3] However, under certain circumstances, it can indirectly contribute to issues. For instance, it is a known inhibitor of horseradish peroxidase (HRP), so if HRP-conjugated antibodies are used, this compound can interfere with the enzymatic reaction, though this typically leads to a loss of signal rather than high background. It can also interfere with any conjugation chemistry involving amine groups.[4] More commonly, high background is due to other factors such as non-specific antibody binding, inadequate washing, improper compensation, or cellular autofluorescence.
Q2: What are the primary functions of this compound in flow cytometry buffers?
This compound serves two main purposes in flow cytometry:
-
Preservative: It is a bacteriostatic agent that prevents the growth of microorganisms in antibody solutions and staining buffers, which is crucial for maintaining the integrity of these reagents over time.[1]
-
Metabolic Inhibitor: By inhibiting cellular metabolic activity, this compound prevents the capping, shedding, and internalization of antibody-antigen complexes on the surface of live cells.[1][2][3] This ensures that the fluorescent signal from stained surface markers remains stable throughout the experiment.
Q3: When should I avoid using this compound in my flow cytometry experiments?
Avoid using this compound in the following situations:
-
Live Cell Sorting or Functional Assays: If the cells are to be sorted for subsequent culture or used in functional assays, this compound should not be used as it is toxic to cells and inhibits metabolic processes.[5]
-
HRP-Conjugated Antibodies: this compound inhibits the enzymatic activity of horseradish peroxidase (HRP).
-
Amine-Based Conjugation: If you are performing any antibody conjugation that involves amine groups, this compound must be removed from the antibody solution beforehand.
Q4: What are the alternatives to this compound for preserving buffers and preventing internalization?
For preservation, several alternatives can be considered, including 0.01% thimerosal (B151700) (merthiolate), which does not contain a primary amine. For preventing internalization during staining, the most effective alternative is to perform all staining and washing steps at low temperatures (2-8°C, on ice) and in the dark.[6] This slows down cellular metabolic processes, thus reducing receptor internalization.
Q5: How can I remove this compound from an antibody solution?
This compound can be removed from antibody solutions using standard laboratory techniques such as dialysis, desalting (size exclusion chromatography), or by using commercially available antibody purification kits.[7][8][9]
Troubleshooting Guide: High Background in Flow Cytometry
High background fluorescence can obscure the signals from dimly stained populations and lead to inaccurate data. The following guide provides a systematic approach to troubleshooting this common issue.
Step 1: Identify the Source of the High Background
First, determine if the high background is present in your unstained control, single-color controls, or only in your fully stained sample.
-
High background in unstained cells: This is likely due to cellular autofluorescence.
-
High background in single-color controls: This could be due to non-specific antibody binding, issues with the antibody concentration, or problems with the buffer.
-
High background only in the fully stained sample: This often points to issues with compensation or spillover spreading.
Step 2: Address the Potential Cause
Based on your initial assessment, follow the appropriate troubleshooting steps below.
Experimental Protocols
Protocol 1: Removal of this compound by Desalting Spin Column
This protocol is suitable for small volumes of antibody solution (1-3 mL).
Materials:
-
Pre-packed desalting spin column (e.g., Sephadex G25)
-
Equilibration buffer (e.g., PBS, pH 7.4)
-
Collection tubes
-
Centrifuge
Methodology:
-
Remove the cap from the spin column and centrifuge at 1,000 x g for 2 minutes to remove the storage solution.
-
Place the column in a new collection tube.
-
Equilibrate the column by adding the equilibration buffer according to the manufacturer's instructions and centrifuging at 1,000 x g for 2 minutes. Repeat this step 3 times, discarding the flow-through each time.
-
Slowly apply the antibody sample to the center of the packed bed.
-
Centrifuge the column at 1,000 x g for 2 minutes.
-
The eluate in the collection tube is the desalted antibody solution, now free of this compound.[7][8][9]
Protocol 2: Titration of Antibodies to Reduce Non-Specific Binding
Materials:
-
Cells of interest
-
Conjugated antibody
-
FACS buffer (with or without this compound, as appropriate)
-
Flow cytometer
Methodology:
-
Prepare a series of dilutions of your conjugated antibody (e.g., 1:2 serial dilutions starting from the manufacturer's recommended concentration).
-
Aliquot an equal number of cells into a series of tubes.
-
Add each antibody dilution to a separate tube of cells. Include a tube of unstained cells as a negative control.
-
Incubate the cells with the antibodies for the recommended time and temperature, protected from light.
-
Wash the cells with FACS buffer to remove unbound antibodies.
-
Resuspend the cells in FACS buffer and acquire the samples on the flow cytometer.
-
Analyze the data to determine the antibody concentration that provides the best separation between the positive and negative populations with the lowest background (stain index).
Data Presentation
| Potential Cause of High Background | Recommended Action | Expected Outcome |
| Cellular Autofluorescence | Use a viability dye to exclude dead cells. Use a buffer with reduced riboflavin (B1680620) and pyridoxal. | Reduction in background fluorescence in the unstained control. |
| Non-Specific Antibody Binding | Titrate antibodies to the optimal concentration. Use an Fc receptor blocking reagent. Increase the number and/or duration of wash steps. | Decreased background in single-color controls and stained samples. |
| Improper Compensation | Ensure single-stain controls are bright and correctly prepared. Recalculate the compensation matrix. | Corrected signal spillover between channels, reducing false positives. |
| This compound (Indirect Effects) | Remove this compound if using HRP-conjugated antibodies. | Prevents inhibition of HRP enzyme activity. |
Visualizations
Diagram 1: Troubleshooting Workflow for High Background
Caption: A logical workflow for troubleshooting high background in flow cytometry.
Diagram 2: Role of this compound in Signal Preservation
Caption: The role of this compound in preventing signal loss from internalization.
References
- 1. creative-biolabs.com [creative-biolabs.com]
- 2. cytobase.montp.inserm.fr [cytobase.montp.inserm.fr]
- 3. researchgate.net [researchgate.net]
- 4. THE REACTION OF this compound WITH FLUOROCHROMES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flow cytometry and the stability of phycoerythrin-tandem dye conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tandem dyes: Stability in cocktails and compensation considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. docs.abcam.com [docs.abcam.com]
- 8. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 9. This compound removal protocol | Abcam [abcam.com]
dealing with skin contact or inhalation of sodium azide
Technical Support Center: Sodium Azide (B81097) Exposure
This guide provides immediate troubleshooting and answers to frequently asked questions for researchers, scientists, and drug development professionals who may encounter skin contact or inhalation of sodium azide during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards in a laboratory setting?
A1: this compound (NaN₃) is a colorless, odorless crystalline solid that is highly soluble in water.[1][2] In laboratory settings, it is often used as a preservative in dilute solutions for biological samples and as a reagent in synthetic chemistry.[2] The primary hazards are its high acute toxicity through all routes of exposure, including skin absorption, inhalation, and ingestion.[2][3][4] It can be fatal if swallowed, inhaled, or in contact with skin.[5][6] Additionally, this compound reacts with acids to liberate highly toxic and volatile hydrazoic acid gas.[3][5][7] It can also react with heavy metals, such as lead and copper found in plumbing, to form highly shock-sensitive and explosive metal azides.[6][7]
Q2: What are the immediate symptoms of this compound exposure?
A2: Symptoms of exposure can appear within minutes.[8][9]
-
Low-level exposure (skin contact or inhalation): May cause dizziness, headache, nausea, vomiting, rapid breathing, rapid heart rate, restlessness, and weakness.[8] Skin contact can lead to irritation, redness, and blisters, while inhalation can irritate the nose, throat, and lungs, causing coughing and a clear nasal discharge.[2][8]
-
High-level exposure: Can lead to more severe health effects, including convulsions, low blood pressure (hypotension), slow heart rate, loss of consciousness, lung injury, and respiratory failure leading to death.[8]
Q3: Is there an antidote for this compound poisoning?
A3: There is no specific antidote for this compound poisoning.[8][10] Treatment is primarily supportive medical care provided in a hospital setting to manage the symptoms.[8] Therefore, seeking immediate medical attention is critical.[8][11]
Q4: What are the long-term health effects of this compound exposure?
A4: Survivors of serious this compound poisoning may suffer from heart and brain damage.[8] Chronic or repeated exposure may lead to liver and kidney damage and has been shown to affect the spleen.[2]
Troubleshooting Guides: Emergency Procedures
Scenario 1: Accidental Skin Contact with a this compound Solution
Q: I've just spilled a this compound solution on my arm. What should I do immediately?
A:
-
Alert Colleagues: Immediately yell for assistance to ensure you are not alone.[2]
-
Proceed to Safety Shower: Go to the nearest emergency safety shower without delay.[2][12] An ANSI-approved safety shower should be within a 10-second travel time.[2]
-
Remove Contaminated Clothing: Quickly remove all contaminated clothing and jewelry while under the shower to ensure the chemical is completely removed.[1][2][12] It is recommended to cut clothes off rather than pulling them over your head.[8]
-
Wash Affected Area: Wash the contaminated skin thoroughly with large amounts of soap and water for at least 15 minutes.[1][7][12]
-
Seek Immediate Medical Attention: Call emergency services (e.g., 911) for immediate medical attention, especially if the contact was with a concentrated solution.[2] Inform them you have been exposed to this compound.
-
Inform Medical Personnel: Provide the Safety Data Sheet (SDS) for this compound to the responding medical team.[7]
Scenario 2: Accidental Inhalation of this compound Dust or Vapors
Q: I think I may have inhaled this compound dust while weighing it out. What are the correct steps to take?
A:
-
Move to Fresh Air: Immediately leave the area of exposure and get to fresh air.[1][7][8][11] If the release was indoors, exit the building.[8]
-
Alert Others and Evacuate: Inform colleagues of the potential exposure, evacuate the immediate area, and prevent others from entering.[7]
-
Seek Immediate Medical Attention: Call for emergency medical assistance promptly.[1][2] Inhalation of this compound can be fatal.[2]
-
Monitor for Symptoms: Be aware that pulmonary edema (fluid in the lungs) may be delayed.[1][2] Medical observation for 24 to 48 hours after overexposure is recommended.[1]
-
Provide Information: If you are assisting a victim who has stopped breathing, begin rescue breathing using universal precautions (avoid mouth-to-mouth resuscitation to prevent self-exposure) and CPR if their heart has stopped.[1][8]
Data Presentation
Workplace Exposure Limits for this compound
This table summarizes the recommended airborne exposure limits for this compound and hydrazoic acid. These are ceiling limits, which should not be exceeded at any time.
| Organization | Substance | Exposure Limit (mg/m³) | Exposure Limit (ppm) |
| NIOSH (REL) | This compound | 0.3 | - |
| ACGIH (TLV) | This compound | 0.29 | - |
| NIOSH (REL) | Hydrazoic Acid Vapor | - | 0.1 |
| ACGIH (TLV) | Hydrazoic Acid Vapor | - | 0.11 |
(Source: New Jersey Department of Health Hazardous Substance Fact Sheet)[1]
Mandatory Visualization
Experimental Workflows & Logical Relationships
Below are diagrams illustrating key workflows and relationships for handling this compound.
References
- 1. nj.gov [nj.gov]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. LCSS: this compound [web.stanford.edu]
- 4. Fact Sheet: this compound | PennEHRS [ehrs.upenn.edu]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. - Division of Research Safety | Illinois [drs.illinois.edu]
- 8. This compound | Chemical Emergencies | CDC [cdc.gov]
- 9. This compound poisoning: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human health effects of this compound exposure: a literature review and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. uthsc.edu [uthsc.edu]
how to prevent sodium azide from forming explosive metal azides in drains
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of sodium azide (B81097) (NaN₃), with a focus on preventing the formation of explosive metal azides in laboratory drains.
Troubleshooting Guides
Scenario 1: Accidental Spill of Sodium Azide Solution
| Problem | Possible Cause | Solution |
| Small spill of dilute this compound solution (<250 mL) | Accidental splashing or container leakage. | 1. Alert personnel in the immediate area.[1] 2. Wear appropriate Personal Protective Equipment (PPE), including gloves (nitrile preferred), safety glasses, and a lab coat.[2][3] 3. Absorb the spill with chemical absorbent pads or other suitable absorbent materials from your spill kit.[2][4] 4. For solid spills, carefully sweep up the material to avoid generating dust.[2][5] 5. Place the absorbed material or swept solids into a clearly labeled, non-metallic container for hazardous waste disposal.[4][6] 6. Decontaminate the spill area by wiping it down with a 70% ethanol (B145695) solution or soap and water.[1][7] 7. Dispose of all contaminated materials as hazardous waste.[1] |
| Large spill of this compound solution (>250 mL) or any spill of solid this compound | Major container failure or mishandling. | 1. Evacuate the immediate area and alert others.[5] 2. If there is a risk of inhalation, especially with solid azide or if it has reacted with acid to form hydrazoic acid gas, evacuate the entire lab and contact your institution's Environmental Health & Safety (EHS) office or emergency response team immediately.[4][8] 3. Do not attempt to clean up a large spill unless you are trained and equipped to do so.[2] |
Scenario 2: Suspected Contamination of Drains with Metal Azides
| Problem | Possible Cause | Solution |
| A drain is known to have received this compound solutions, and there is a risk of explosive metal azide formation. | Improper disposal of this compound solutions down drains containing lead or copper.[8][9] | 1. IMMEDIATELY STOP disposing of any this compound solutions down the suspected drain. 2. Cordon off the area around the sink and post a warning sign. 3. Contact your institution's EHS office for guidance on decontamination. Decontamination is a hazardous procedure and should only be performed by trained personnel.[10] 4. Decontamination may involve carefully filling the drain with a 10% sodium hydroxide (B78521) solution to dissolve lead azide, followed by thorough flushing with water.[10] For copper pipes, a supplemental treatment with nitrous acid may be necessary.[10] |
Frequently Asked Questions (FAQs)
Q1: Why is it dangerous to pour this compound solutions down the drain?
A: this compound reacts with heavy metals such as lead, copper, zinc, and cadmium, which are often present in laboratory plumbing systems.[2][11] This reaction forms highly unstable and shock-sensitive metal azides (e.g., lead azide, copper azide) that can accumulate in drains and explode violently if subjected to friction, shock, or heat.[3][9][12]
Q2: Are there any situations where it is acceptable to dispose of this compound down the drain?
A: Some institutional and local regulations may permit the drain disposal of very dilute this compound solutions (e.g., ≤0.01%).[6] However, this should only be done if explicitly allowed by your institution's safety protocols and local regulations.[6] If permitted, the solution must be flushed with copious amounts of running water to ensure maximum dilution and minimize the risk of accumulation.[13] It is crucial to use a drain that is regularly flushed with large volumes of water.
Q3: How should I dispose of unwanted this compound solutions?
A: The safest and recommended method for disposing of this compound solutions is to treat them as hazardous waste.[1] Collect the waste in a clearly labeled, non-metallic container and arrange for pickup by your institution's hazardous waste management service.[6][14] Alternatively, for dilute solutions (typically ≤5%), chemical neutralization can be performed in a laboratory setting by trained personnel.[3][9]
Q4: What is the chemical neutralization protocol for this compound?
A: this compound can be neutralized by reacting it with nitrous acid, which is generated in situ from sodium nitrite (B80452) and an acid.[9][15] This procedure must be performed in a chemical fume hood due to the evolution of toxic nitric oxide gas.[3][9] A detailed experimental protocol is provided below.
Q5: What personal protective equipment (PPE) should I wear when handling this compound?
A: When handling this compound, you must wear a lab coat, safety glasses or goggles, and chemical-resistant gloves (nitrile is often preferred).[2][3] For reactions involving this compound, it is recommended to work in a chemical fume hood with the sash lowered and to use a blast shield.[2]
Experimental Protocol: Chemical Neutralization of this compound
This protocol describes the chemical deactivation of dilute this compound solutions (≤5%) using nitrous acid. This procedure must be performed in a certified chemical fume hood by trained personnel.
Materials:
-
Aqueous this compound solution (≤5%)
-
20% aqueous solution of sodium nitrite (NaNO₂)
-
20% aqueous solution of sulfuric acid (H₂SO₄)
-
Starch-iodide paper
-
Three-necked flask
-
Stirrer
-
Dropping funnel
-
Outlet tubing to the fume hood flue
-
Litmus (B1172312) paper or pH indicator strips
-
Dilute sodium hydroxide (NaOH) solution for neutralization
Procedure:
-
Set up the three-necked flask in a chemical fume hood, equipped with a stirrer, a dropping funnel, and an outlet tube directed to the back of the hood.
-
Place the aqueous solution containing no more than 5% this compound into the flask.
-
With continuous stirring, add a 20% aqueous solution of sodium nitrite. Use 1.5 g of sodium nitrite for every 1 g of this compound to ensure a 40% excess.[3][9]
-
Crucially, in the correct order of addition , slowly add the 20% aqueous solution of sulfuric acid through the dropping funnel until the reaction mixture is acidic to litmus paper.[9] CAUTION: Adding the acid before the sodium nitrite will generate highly toxic and explosive hydrazoic acid (HN₃). [9]
-
Continue stirring the solution. The reaction will produce nitrogen gas and nitric oxide.
-
Once the evolution of gas ceases, test the solution for the presence of excess nitrite by touching a drop of the reaction mixture to starch-iodide paper. A blue color indicates that excess nitrite is present and the decomposition of azide is complete.[3][9]
-
Before final disposal, neutralize the acidic solution to a pH between 6 and 9 using a dilute sodium hydroxide solution.[3][9]
-
The neutralized solution can then be washed down the drain with copious amounts of water, provided it does not contain other hazardous materials and is in accordance with local regulations.[9]
Reaction Summary:
| Reactants | Products |
| 2 NaN₃ + 2 HNO₂ | 3 N₂ (gas) + 2 NO (gas) + 2 NaOH |
Visualizations
Caption: Workflow for the safe disposal of this compound solutions.
Caption: Pathway to the formation of explosive metal azides in drains.
References
- 1. ehs.yale.edu [ehs.yale.edu]
- 2. ehs.wisc.edu [ehs.wisc.edu]
- 3. chemistry.unm.edu [chemistry.unm.edu]
- 4. chem.washington.edu [chem.washington.edu]
- 5. - Division of Research Safety | Illinois [drs.illinois.edu]
- 6. This compound: Uses, safety and sustainable alternatives | Abcam [abcam.com]
- 7. ehs.mines.edu [ehs.mines.edu]
- 8. safety.duke.edu [safety.duke.edu]
- 9. unomaha.edu [unomaha.edu]
- 10. stacks.cdc.gov [stacks.cdc.gov]
- 11. geneseo.edu [geneseo.edu]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 14. triumvirate.com [triumvirate.com]
- 15. This compound - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to Sodium Azide and Thimerosal as Preservatives
In the realm of scientific research and pharmaceutical development, the effective preservation of biological reagents, diagnostic kits, and vaccines is paramount to ensure their stability, efficacy, and safety. Sodium azide (B81097) and thimerosal (B151700) have long been utilized as antimicrobial preservatives. This guide provides an objective comparison of these two compounds, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the appropriate preservative for their specific applications.
At a Glance: Key Differences
| Feature | Sodium Azide | Thimerosal |
| Primary Mechanism | Inhibition of cytochrome c oxidase in the electron transport chain.[1][2] | Inhibition of sulfhydryl-containing enzymes.[3] |
| Antimicrobial Spectrum | Primarily effective against Gram-negative bacteria; less effective against Gram-positive bacteria and fungi.[2] | Broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as yeasts and molds.[3] |
| Typical Concentration | 0.02% - 0.1% (w/v) in biological buffers.[2] | 0.005% - 0.01% in diagnostic reagents and vaccines. |
| Biocidal Action | Primarily bacteriostatic (inhibits growth). | Bactericidal and fungicidal (kills microbes).[3] |
| Key Interferences | Inhibits horseradish peroxidase (HRP) and other heme-containing proteins; interferes with some immunoassays and cell-based assays.[2] | Can interact with sulfhydryl groups in proteins, potentially affecting their function. |
| Safety Concerns | Highly toxic; can form explosive metal azides.[2] | Contains mercury; subject to regulatory scrutiny and public concern.[4] |
Mechanism of Action
This compound: This inorganic compound acts as a potent inhibitor of the terminal enzyme in the mitochondrial electron transport chain, cytochrome c oxidase. By binding to the heme cofactor of this enzyme, this compound effectively blocks cellular respiration, leading to a bacteriostatic effect, primarily against Gram-negative bacteria.[1][2]
Thimerosal: An organomercury compound, thimerosal exerts its antimicrobial effect by inhibiting a wide range of enzymes, particularly those containing sulfhydryl (-SH) groups.[3] The ethylmercury component of thimerosal binds to these sulfhydryl groups, disrupting essential metabolic processes and leading to microbial cell death.[3] This mechanism provides a broad spectrum of activity against both bacteria and fungi.[3]
Antimicrobial Efficacy: A Comparative Look
Direct comparative studies on the antimicrobial efficacy of this compound and thimerosal are limited in publicly available literature. However, a study comparing their effectiveness in preserving porcine articular cartilage found that thimerosal (referred to as merthiolate) was more effective than this compound.[5] The study noted that increasing the concentration of this compound could approach the efficacy of thimerosal.[5] Another study highlighted that 0.1% this compound did not effectively preserve a phosphate-buffered saline/TWEEN® 20 solution, whereas 0.005% thimerosal did.
The choice between these preservatives often depends on the specific application and the types of microbial contaminants expected. Thimerosal's broad-spectrum, cidal activity makes it a robust choice for vaccines and multi-use diagnostic reagents.[3] this compound's bacteriostatic action is often sufficient for preserving laboratory buffers and reagents for short to medium-term storage at 4°C.[2]
Data Presentation: Quantitative Comparison
| Parameter | This compound | Thimerosal |
| Typical Use Concentration | 0.02% - 0.1% (w/v)[2] | 0.005% - 0.01% (w/v) |
| Molar Concentration (at 0.05%) | ~7.7 mM | ~1.2 mM |
| Antimicrobial Spectrum | Primarily Gram-negative bacteria. | Gram-positive and Gram-negative bacteria, yeasts, and molds.[3] |
| Action | Bacteriostatic | Bactericidal and Fungicidal[3] |
Stability Profile
| Condition | This compound | Thimerosal |
| General Stability | Stable in solution, especially when stabilized with agents like borax (B76245) and sodium fluoride. | Generally stable in air but not in sunlight.[4] Solutions are most stable at a pH between 5 and 7.[4] |
| Degradation | Can form toxic and explosive hydrazoic acid in the presence of acid.[6] Photolysis can occur with UV radiation.[7] | Decomposition is accelerated by the presence of sodium chloride and certain metal ions like copper.[8][9] Initial decomposition products include thiosalicylic acid and ethylmercuric hydroxide.[9] |
| Storage | Store away from acids and heavy metals.[6] | Store protected from light.[4] |
Experimental Protocols: Evaluating Preservative Effectiveness
The United States Pharmacopeia (USP) <51> Antimicrobial Effectiveness Test is a standardized method to evaluate the efficacy of a preservative system.[1][10]
USP <51> Antimicrobial Effectiveness Test Protocol
1. Objective: To determine the effectiveness of a preservative in preventing the proliferation of microorganisms in a product.
2. Test Microorganisms:
-
Staphylococcus aureus (ATCC 6538)
-
Escherichia coli (ATCC 8739)
-
Pseudomonas aeruginosa (ATCC 9027)
-
Candida albicans (ATCC 10231)
-
Aspergillus brasiliensis (ATCC 16404)
3. Procedure:
-
Preparation of Inoculum: Cultures of the test microorganisms are harvested and suspended in sterile saline to achieve a concentration of approximately 1 x 10⁸ colony-forming units (CFU)/mL.
-
Inoculation of Product: The product is inoculated with a small volume (0.5% to 1.0% of the product volume) of the microbial suspension to achieve an initial concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/mL. Five separate containers of the product are used, one for each test microorganism.
-
Incubation: The inoculated containers are incubated at 20-25°C for 28 days.
-
Sampling and Enumeration: Aliquots are removed from each container at specified intervals (typically 7, 14, and 28 days). The number of viable microorganisms in each aliquot is determined by plate counts.
-
Evaluation: The log reduction in viable microorganisms from the initial count is calculated for each time point. The preservative system is considered effective if it meets the acceptance criteria outlined in USP <51> for the specific product category.
Interferences and Compatibility
This compound: A significant drawback of this compound is its potent inhibition of horseradish peroxidase (HRP), an enzyme widely used in immunoassays such as ELISA.[2] It can also interfere with cell-based assays due to its cytotoxicity.[2] Therefore, its removal from solutions intended for such applications is often necessary.[2]
Thimerosal: While generally compatible with a wide range of biological components, thimerosal's reactivity with sulfhydryl groups can be a concern for proteins where these groups are critical for function.[3] However, at the low concentrations typically used for preservation, this is often not a significant issue.
Safety and Handling
This compound: this compound is acutely toxic and can be fatal if swallowed or absorbed through the skin.[6] A major safety concern is its reaction with heavy metals (such as lead and copper in plumbing) to form highly explosive metal azides.[2] Therefore, disposal of this compound-containing solutions down the drain is strongly discouraged.[2]
Thimerosal: As an organomercury compound, thimerosal has been the subject of public health debates and regulatory scrutiny, primarily concerning its use in vaccines.[4] While numerous studies have supported its safety at the low concentrations used in vaccines, concerns about mercury toxicity have led to its removal from many pediatric vaccines as a precautionary measure.[11]
Conclusion
The selection between this compound and thimerosal as a preservative is a multifaceted decision that requires careful consideration of the specific application, the potential for microbial contamination, compatibility with other reagents, and safety and regulatory constraints.
-
Thimerosal offers broad-spectrum, potent antimicrobial activity, making it a highly effective preservative for applications requiring robust protection against a wide range of microorganisms, such as in vaccines and multi-dose diagnostic reagents.
-
This compound is a suitable and cost-effective bacteriostatic agent for preserving laboratory buffers and stock solutions, particularly for short- to medium-term storage, but its narrow spectrum and significant interferences with common bioassays limit its utility.
Researchers and drug development professionals must weigh the superior antimicrobial efficacy of thimerosal against the safety and disposal concerns associated with mercury, and the convenience of this compound against its limitations in spectrum and assay compatibility.
References
- 1. microchemlab.com [microchemlab.com]
- 2. benchchem.com [benchchem.com]
- 3. nikichemie.com [nikichemie.com]
- 4. Thimerosal | C9H9HgNaO2S | CID 16684434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. [Comparison of the effectiveness of this compound and merthiolate as bacteriocidal agents--a NMR study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Influence of isotonic agents on the stability of thimerosal in ophthalmic formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Decomposition of thimerosal in aqueous solution and its determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preservative Efficacy Testing USP 51 | PET | AET [aatestlabs.com]
- 11. aap.org [aap.org]
A Comparative Analysis of Sodium Azide's Biocidal Efficacy
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Sodium Azide (B81097) and its Alternatives for Microbial Control
In laboratory and pharmaceutical settings, maintaining the sterility of reagents and drug formulations is paramount. Sodium azide has long been a widely used biocide for this purpose, valued for its effectiveness in preventing microbial growth in aqueous solutions. However, its high toxicity and specific limitations have prompted the exploration of alternative preservatives. This guide provides a comprehensive comparison of the biocidal effectiveness of this compound with other common alternatives, supported by experimental data and detailed methodologies, to assist researchers in making informed decisions for their specific applications.
Executive Summary
This guide evaluates the biocidal performance of this compound against a panel of common laboratory biocides: ProClin™, Thimerosal, benzyl (B1604629) alcohol, and parabens (methylparaben and propylparaben). The comparison is based on their mechanisms of action, spectrum of activity, and, where available, their minimum inhibitory concentrations (MICs) against a range of standard microorganisms.
This compound is primarily a bacteriostatic agent, effective against a broad spectrum of Gram-negative bacteria by inhibiting cytochrome c oxidase in the electron transport chain. However, it is notably less effective against Gram-positive bacteria and fungi. In contrast, alternatives like ProClin™ offer broad-spectrum, bactericidal activity by targeting the Krebs cycle. Thimerosal also provides broad-spectrum antimicrobial activity by inhibiting sulfhydryl-containing enzymes. Benzyl alcohol and parabens act by disrupting cell membrane integrity and function.
The selection of an appropriate biocide depends on several factors, including the target microorganisms, the chemical compatibility with the formulation, and safety considerations. This guide aims to provide the necessary data to navigate these choices effectively.
Data Presentation: Quantitative Comparison of Biocidal Activity
The following tables summarize the available quantitative data on the minimum inhibitory concentrations (MICs) of this compound and its alternatives against common laboratory contaminants. It is important to note that direct comparisons of MIC values across different studies can be challenging due to variations in experimental conditions. The data presented here is collated from various sources to provide a comparative overview.
Table 1: Minimum Inhibitory Concentration (MIC) of Various Biocides Against Standard Test Organisms
| Biocide | Escherichia coli (ATCC 8739) | Staphylococcus aureus (ATCC 6538) | Pseudomonas aeruginosa (ATCC 9027) | Candida albicans (ATCC 10231) | Aspergillus brasiliensis (ATCC 16404) |
| This compound (NaN₃) | 160 µg/mL[1] | 65 µg/mL[1] | >1000 µg/mL | 200 µg/mL[1] | >1000 µg/mL |
| ProClin™ 300 | Effective (Specific MIC not available) | Effective (Specific MIC not available) | Effective (Specific MIC not available) | Effective (Specific MIC not available) | Effective (Specific MIC not available) |
| Thimerosal | >100 µg/mL | 6.25 µg/mL[2] | 100 µg/mL[2] | 6.25 µg/mL[2] | 12.5 µg/mL[2] |
| Benzyl Alcohol | 2000 µg/mL[3] | 3200 µg/mL[4] | 2000 µg/mL[3] | 2500 µg/mL[3] | 5000 µg/mL[3] |
| Methylparaben | 1600 µg/mL[4] | 800 µg/mL[4] | >3200 µg/mL[4] | 100 µg/mL[4] | 50 µg/mL[4] |
| Propylparaben | 800 µg/mL[4] | 400 µg/mL[4] | 3200 µg/mL[4] | 100 µg/mL[4] | 50 µg/mL[4] |
Note: The data is compiled from various sources and should be used for comparative purposes. Experimental conditions can influence MIC values.
Mechanisms of Action: A Visual Guide
Understanding the mechanism by which a biocide acts is crucial for predicting its spectrum of activity and potential for interactions. The following diagrams illustrate the primary modes of action for this compound and its alternatives.
Caption: Mechanism of this compound Action.
Caption: Mechanism of ProClin™ Action.
Caption: Mechanisms of Other Common Biocides.
Experimental Protocols
The evaluation of a biocide's effectiveness is typically performed using standardized antimicrobial effectiveness tests. The following is a generalized protocol based on the principles of the United States Pharmacopeia (USP) <51> and ISO 11930 standards.
Objective: To determine the antimicrobial effectiveness of a preservative in a given formulation against a panel of standard microorganisms.
Materials:
-
Test product with and without the preservative (control).
-
Challenge microorganisms: Escherichia coli (ATCC 8739), Staphylococcus aureus (ATCC 6538), Pseudomonas aeruginosa (ATCC 9027), Candida albicans (ATCC 10231), and Aspergillus brasiliensis (ATCC 16404).
-
Appropriate growth media (e.g., Tryptic Soy Broth/Agar (B569324) for bacteria, Sabouraud Dextrose Broth/Agar for fungi).
-
Sterile saline solution.
-
Sterile containers for inoculation.
-
Incubator set at 20-25°C.
-
Equipment for microbial enumeration (e.g., plates, spreaders, colony counter).
Procedure:
-
Preparation of Inoculum:
-
Cultures of the challenge microorganisms are grown on appropriate agar plates.
-
The microbial growth is harvested and suspended in sterile saline.
-
The suspension is adjusted to a concentration of approximately 1 x 10⁸ colony-forming units (CFU)/mL.
-
-
Inoculation of the Product:
-
The test product is aliquoted into sterile containers.
-
Each container is inoculated with one of the challenge microorganisms to achieve a final concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/mL of the product.
-
The inoculated product is thoroughly mixed.
-
-
Incubation and Sampling:
-
The inoculated containers are incubated at 20-25°C.
-
Samples are withdrawn at specified intervals (e.g., 0, 7, 14, and 28 days).
-
-
Enumeration of Microorganisms:
-
The number of viable microorganisms in each sample is determined using standard plate count methods.
-
The log reduction in microbial concentration from the initial count is calculated for each time point.
-
-
Interpretation of Results:
-
The preservative is considered effective if the microbial counts meet the acceptance criteria specified in the relevant standard (e.g., USP <51> or ISO 11930). These criteria typically involve a significant reduction in bacterial counts and no increase in yeast and mold counts over the testing period.
-
Caption: Antimicrobial Effectiveness Test Workflow.
Conclusion
This compound remains a viable option for microbial control in many laboratory applications, particularly for the inhibition of Gram-negative bacteria in non-cellular reagents. Its well-defined mechanism of action and long history of use are significant advantages. However, its limited effectiveness against Gram-positive bacteria and fungi, coupled with its high toxicity, necessitates careful consideration of alternatives.
Broad-spectrum biocides like ProClin™ and Thimerosal offer more comprehensive antimicrobial protection. ProClin™, with its targeted inhibition of the Krebs cycle, provides rapid, bactericidal activity against a wide range of microorganisms. Thimerosal, while effective, has faced scrutiny due to its mercury content. Benzyl alcohol and parabens are also effective broad-spectrum preservatives, though their efficacy can be influenced by formulation components.
The choice of a biocide should be based on a thorough evaluation of the specific requirements of the application, including the potential for microbial contamination, the chemical nature of the product, and all relevant safety and regulatory considerations. The data and protocols provided in this guide are intended to support this critical decision-making process.
References
A Comparative Guide to Preserving Biological Reagents: Moving Beyond Sodium Azide
For decades, sodium azide (B81097) has been the go-to preservative for biological reagents, prized for its effectiveness in preventing microbial contamination. However, its significant drawbacks, including high toxicity, interference with common biological assays, and explosive potential, have prompted the scientific community to seek safer and more compatible alternatives. This guide provides a comprehensive comparison of sodium azide and its leading alternatives, offering researchers, scientists, and drug development professionals the data-driven insights needed to select the optimal preservative for their specific applications.
Executive Summary
This guide evaluates the performance of four key alternatives to this compound: ProClin™, thimerosal (B151700), gentamicin, and 2-chloroacetamide. The comparison focuses on antimicrobial efficacy, compatibility with biological assays, and overall advantages and disadvantages.
ProClin™ emerges as a strong contender, offering broad-spectrum antimicrobial activity with minimal interference in sensitive assays and a better safety profile than this compound. Thimerosal , while an effective broad-spectrum antimicrobial, carries its own safety concerns due to its mercury content and can interact with proteins. Gentamicin , a heat-stable antibiotic, provides a good option for preventing bacterial growth but has a more limited spectrum of activity compared to other biocides. 2-Chloroacetamide shows antimicrobial properties but is less characterized in the context of a direct replacement for this compound in a wide range of reagent types and has its own toxicity concerns.
Mechanism of Action
The efficacy and compatibility of a preservative are largely determined by its mechanism of action. Understanding these mechanisms is key to predicting potential interferences with biological assays.
Figure 1. Mechanisms of action for this compound and its alternatives.
Performance Comparison: Antimicrobial Efficacy
The primary function of a preservative is to inhibit microbial growth. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound and its alternatives against a range of common laboratory contaminants. Lower MIC values indicate greater antimicrobial potency.
| Preservative | Gram-Negative Bacteria (e.g., E. coli, P. aeruginosa) | Gram-Positive Bacteria (e.g., S. aureus) | Fungi (e.g., C. albicans, A. brasiliensis) |
| This compound | Effective (MIC ~0.02-0.1%)[1] | Generally resistant[1] | Less effective[1] |
| ProClin™ 300 | Highly Effective (MIC 2-8 ppm)[2] | Effective | Effective |
| Thimerosal | Effective (MIC ~6.25-100 µg/mL)[3] | Effective (MIC ~6.25 µg/mL)[3] | Effective (MIC ~12.5 µg/mL)[3] |
| Gentamicin | Effective (MIC 0.25-2 µg/mL for susceptible strains)[4] | Variable efficacy (MIC 0.12-1 µg/mL for S. aureus)[4] | Not effective |
| 2-Chloroacetamide | Moderately effective[5] | Effective (MIC 156.25-625 µg/mL)[6] | Moderately effective (MIC 128-256 µg/mL for Candida spp.)[7] |
Compatibility with Biological Assays and Reagents
A critical consideration when choosing a preservative is its potential to interfere with experimental results. The following table outlines the compatibility of each preservative with common laboratory applications.
| Preservative | HRP-based Assays (e.g., ELISA) | Live Cell Assays | Antibody-Antigen Binding | Protein Quantification Assays |
| This compound | Incompatible: Strong inhibitor of HRP.[2] | Incompatible: Highly cytotoxic.[1] | Generally compatible, but removal is often recommended. | Can interfere with some methods. |
| ProClin™ | Compatible: Does not inhibit HRP at recommended concentrations.[2] | Incompatible: Cytotoxic. | Generally compatible. | Generally compatible. |
| Thimerosal | Generally compatible. | Incompatible: Cytotoxic. | Can interact with proteins, potentially affecting binding.[1][8] | Can interfere with Lowry and BCA assays.[1][4] |
| Gentamicin | Compatible. | Incompatible: Antibiotic activity. | Can reduce antibody response in vitro.[2] | Minimal interference with most clinical chemistry assays.[9] |
| 2-Chloroacetamide | Generally compatible. | Incompatible: Cytotoxic. | Generally compatible. | Data not widely available. |
Detailed Comparison of Preservatives
Figure 2. Advantages and disadvantages of common biological preservatives.
Experimental Protocols
To ensure objective comparisons, standardized experimental protocols are essential. Below are detailed methodologies for key experiments cited in this guide.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is used to determine the lowest concentration of a preservative that inhibits the visible growth of a microorganism.
Figure 3. Workflow for MIC determination by broth microdilution.
Methodology:
-
Prepare Preservative Dilutions: Aseptically prepare a series of twofold dilutions of the preservative in a 96-well microtiter plate containing a suitable microbial growth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi).
-
Prepare Inoculum: Culture the test microorganism on an appropriate agar (B569324) plate. Harvest the colonies and suspend them in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate containing the preservative dilutions. Include a positive control well (inoculum without preservative) and a negative control well (broth without inoculum).
-
Incubation: Incubate the plate at the optimal temperature for the test microorganism (e.g., 30-35°C for bacteria, 20-25°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 48-72 hours for fungi).
-
Determine MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the preservative at which there is no visible growth.
Protocol 2: Antimicrobial Effectiveness Test (AET) - Based on USP <51>
This protocol evaluates the effectiveness of a preservative in a finished product over a 28-day period.
Methodology:
-
Product Inoculation: Divide the test product into five separate containers. Inoculate each container with a standardized suspension of one of the five compendial organisms (Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, Aspergillus brasiliensis) to achieve an initial concentration of 10^5 to 10^6 CFU/mL.[3]
-
Incubation: Store the inoculated containers at 20-25°C for 28 days.[3]
-
Sampling and Enumeration: At specified intervals (typically 7, 14, and 28 days), withdraw a sample from each container.[3] Perform serial dilutions and plate counts to determine the number of viable microorganisms.
-
Evaluation: Compare the microbial counts at each time point to the initial count to determine the log reduction in microbial population. The acceptance criteria for preservative effectiveness vary depending on the product category as defined in USP <51>.
Protocol 3: Evaluating Preservative Interference in an Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol assesses whether a preservative interferes with the components of an ELISA, such as enzyme-conjugated antibodies.
Methodology:
-
Prepare Reagents: Prepare all ELISA buffers and antibody solutions with and without the preservative at its intended use concentration.
-
Assay Performance: Run a standard ELISA protocol (e.g., a sandwich ELISA for a known antigen). Include control wells for each condition:
-
No Preservative Control: All reagents are free of the preservative.
-
Preservative in All Reagents: All buffers and antibody solutions contain the preservative.
-
Preservative in Specific Reagents: Systematically add the preservative to individual components (e.g., only in the wash buffer, only in the conjugate diluent) to pinpoint the source of any interference.
-
-
Data Analysis: Compare the optical density (OD) values and the standard curves generated under each condition. Significant changes in signal intensity or the shape of the standard curve in the presence of the preservative indicate interference.
Conclusion and Recommendations
The selection of a preservative for biological reagents requires a careful balance of antimicrobial efficacy, compatibility with the intended application, and safety. While this compound has a long history of use, its significant drawbacks make it a less-than-ideal choice for many modern biological assays.
Based on the available data, ProClin™ formulations offer a compelling alternative for a wide range of applications, providing broad-spectrum antimicrobial activity without interfering with HRP-based assays. However, for applications involving live cells, no chemical preservative is suitable, and sterile filtration and aseptic technique remain the methods of choice. For specific applications where heat stability is a concern, gentamicin may be a suitable option for bacterial control.
Ultimately, the optimal preservative must be empirically determined for each specific reagent and application. Researchers are encouraged to perform their own compatibility and efficacy studies to ensure the integrity of their experiments and the longevity of their valuable reagents.
References
- 1. Interference of thiomersal in biologicals during protein estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The interference of antibiotics with antigen-specific antibody responses in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preservative Efficacy Testing USP 51 | PET | AET [aatestlabs.com]
- 4. Interference of thimerosal in the bicinchoninic acid protein microassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. microchemlab.com [microchemlab.com]
- 7. scielo.br [scielo.br]
- 8. New study investigates the interaction of thimerosal with proteins | EVISA's News [speciation.net]
- 9. USP 51: Antimicrobial Effectiveness Testing - Daane Labs [daanelabs.com]
A Comparative Analysis of Sodium Azide and ProClin Preservatives for Researchers and Drug Development Professionals
In the realm of biological research and diagnostic assay development, the prevention of microbial contamination in reagents and samples is paramount to ensuring experimental integrity and product shelf life. For decades, sodium azide (B81097) has been a widely used bacteriostatic agent. However, the emergence of broad-spectrum, less hazardous alternatives like ProClin has prompted a re-evaluation of the optimal preservative for various applications. This guide provides an objective, data-driven comparison of sodium azide and ProClin to assist researchers, scientists, and drug development professionals in making informed decisions.
At a Glance: Key Differences
| Feature | This compound | ProClin |
| Active Ingredient(s) | This compound (NaN₃) | Isothiazolinones (CMIT/MIT)[1][2] |
| Mechanism of Action | Inhibits cytochrome oxidase in the electron transport chain[3] | Inhibits multiple Krebs cycle enzymes (e.g., pyruvate (B1213749) dehydrogenase, α-ketoglutarate dehydrogenase)[4][5][6] |
| Antimicrobial Spectrum | Primarily Gram-negative bacteria; Gram-positive bacteria are largely resistant[3][7] | Broad-spectrum: Gram-positive and Gram-negative bacteria, fungi, and yeasts[2][4][6] |
| Typical Working Conc. | 0.02% - 0.1% (w/v)[3] | 0.03% - 0.1% (v/v) resulting in 9-15 ppm active ingredient[5] |
| Biocidal vs. Biostatic | Primarily biostatic (inhibits growth) | Biocidal (kills microbes) and Biostatic[4] |
| Assay Compatibility | Inhibits Horseradish Peroxidase (HRP) ; cytotoxic to live cells; interferes with some chemical assays[8][9][10][11] | Generally compatible with enzymes (including HRP) and antibody-based assays at recommended concentrations[1][4][12] |
| Safety Profile | Highly toxic; can form explosive metal azides; generates toxic hydrazoic acid with acids[13][14] | Low toxicity at recommended use levels; non-mutagenic[4] |
| Disposal | Classified as hazardous waste in some regions, with disposal restrictions[15] | Can be neutralized and disposed of as non-hazardous waste at recommended use levels |
Mechanism of Action: A Tale of Two Pathways
The fundamental difference in how these two preservatives function dictates their efficacy and compatibility with various biological assays.
This compound acts as a potent inhibitor of cellular respiration. It specifically targets and binds to cytochrome c oxidase, the final enzyme in the mitochondrial electron transport chain, thereby blocking ATP production.[3] This disruption of energy metabolism is what prevents the growth of susceptible microorganisms, primarily Gram-negative bacteria.[16][3]
Figure 1. Mechanism of this compound. It inhibits Complex IV of the electron transport chain, halting ATP production.
ProClin , on the other hand, employs a multi-targeted approach. Its active ingredients, two isothiazolones (CMIT and MIT), rapidly penetrate microbial cell membranes and attack the Krebs cycle, a central hub of cellular metabolism.[1][4] ProClin specifically inhibits at least four key enzymes: pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, succinate (B1194679) dehydrogenase, and NADH dehydrogenase.[4][5][6][17] By crippling the Krebs cycle, ProClin not only stops microbial growth but actively kills the cells, providing broad-spectrum, biocidal activity.[4][18][17]
Figure 2. Mechanism of ProClin. It inhibits multiple key enzymes in and related to the Krebs cycle.
Performance Data: Antimicrobial Efficacy
Comparative studies demonstrate ProClin's superior and broader-spectrum antimicrobial activity. In a microbial challenge test using phosphate-buffered saline with TWEEN® 20 (mPBS), ProClin 300 was shown to be significantly more effective than this compound.
Table 1: Microbial Challenge Test in mPBS
| Preservative | Concentration | Organism | Initial Inoculum (CFU/mL) | Count after 14 Days (CFU/mL) |
| ProClin™ 300 | 15 ppm | P. aeruginosa | 3.38 x 10⁶ | <10 |
| E. coli | 3.30 x 10⁶ | <10 | ||
| S. aureus | 1.88 x 10⁶ | <10 | ||
| C. albicans | 1.93 x 10⁶ | <10 | ||
| A. niger | 3.56 x 10⁶ | <10 | ||
| This compound | 0.1% | P. aeruginosa | 3.38 x 10⁶ | 4.1 x 10⁶ |
| E. coli | 3.30 x 10⁶ | 2.5 x 10⁶ | ||
| S. aureus | 1.88 x 10⁶ | 3.0 x 10⁶ | ||
| C. albicans | 1.93 x 10⁶ | 2.7 x 10⁶ | ||
| A. niger | 3.56 x 10⁶ | 2.0 x 10⁷ | ||
| Unpreserved | N/A | P. aeruginosa | 3.38 x 10⁶ | 4.2 x 10⁶ |
Data summarized from a study by Sigma-Aldrich.[5]
The results clearly indicate that at a low concentration of 15 ppm, ProClin 300 effectively eliminated a wide range of bacteria and fungi. In contrast, 0.1% this compound failed to preserve the solution against any of the challenged microorganisms.[5] This is consistent with this compound's known ineffectiveness against many microbial species, including Gram-positive bacteria and fungi.[16][7][14]
Experimental Protocol: Microbial Challenge Test
This protocol is a generalized representation based on standard preservative efficacy testing.
-
Preparation of Solutions: Test solutions are prepared by adding the preservative at its target concentration (e.g., 15 ppm ProClin 300 or 0.1% this compound) to the desired buffer or reagent (e.g., mPBS). An unpreserved control is also prepared.
-
Inoculation: Each test and control solution is challenged with a known concentration (typically 10⁵ to 10⁶ CFU/mL) of a panel of microorganisms, including Gram-negative bacteria (E. coli, P. aeruginosa), Gram-positive bacteria (S. aureus), yeast (C. albicans), and mold (A. niger).
-
Incubation: The inoculated solutions are incubated at a specified temperature (e.g., 20-25°C) for a defined period (e.g., 28 days).
-
Sampling and Plating: At specified intervals (e.g., Day 7, 14, 21, 28), aliquots are removed from each solution, serially diluted, and plated on appropriate growth media (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Enumeration: After incubation of the plates, colonies are counted to determine the number of viable microorganisms (CFU/mL) remaining in the preserved solutions. A significant reduction in CFU/mL compared to the initial inoculum and the unpreserved control indicates effective preservation.
Figure 3. Workflow for a typical microbial challenge test to evaluate preservative efficacy.
Interference with Biological Assays
A critical consideration for any preservative is its potential to interfere with the intended biological or chemical reactions of a reagent.
This compound: The most significant issue with this compound is its potent, irreversible inhibition of horseradish peroxidase (HRP), a ubiquitous enzyme in ELISA and other immunoassays.[8][9][19] The azide anion is oxidized by HRP to an azidyl radical, which then modifies the enzyme's heme prosthetic group, rendering it inactive.[19][20] Furthermore, its high cytotoxicity makes it unsuitable for any application involving live cells, such as cell culture or flow cytometry.[9][11] For these reasons, this compound must be removed from antibody solutions prior to HRP conjugation or use in cellular assays, typically through dialysis or gel filtration.[16][3][9]
ProClin: At its recommended working concentrations, ProClin is largely non-interfering. It is compatible with key enzymes like HRP and alkaline phosphatase (AP) and does not inhibit antibody binding.[1][4] Studies have shown that even at concentrations 15 times higher than recommended, ProClin has little effect on enzyme activity or antibody-antigen interactions.[1] This compatibility eliminates the need for removal steps, streamlining workflows and reducing the risk of protein loss.[12]
Safety and Handling
Safety is a non-negotiable aspect of laboratory practice. This compound is classified as a highly toxic substance. It can react with metals (such as lead or copper in plumbing) to form highly explosive metal azides.[14] In acidic solutions, it decomposes into hydrazoic acid, a toxic and explosive gas.[13] These hazards necessitate stringent handling protocols and create disposal challenges.
ProClin, at its recommended use levels, presents no significant health hazards, toxicology problems, or disposal issues.[4][18] The active ingredients can be neutralized before disposal, breaking them down into non-hazardous by-products. This favorable safety profile makes ProClin a more user-friendly and environmentally responsible choice.[7][17]
Conclusion
While this compound has a long history as a laboratory preservative, its limitations are significant. Its narrow antimicrobial spectrum, potent interference with common enzymatic assays, and high toxicity make it a suboptimal choice for many modern applications.
ProClin emerges as a superior alternative, offering several distinct advantages:
-
Broad-spectrum, biocidal activity ensures robust protection against a wide range of bacteria, yeasts, and fungi.
-
Excellent compatibility with sensitive components like enzymes and antibodies, eliminating the need for removal steps and preserving reagent functionality.
-
A strong safety profile with low toxicity at working concentrations and straightforward, non-hazardous disposal.
For researchers, scientists, and drug development professionals seeking reliable preservation without compromising assay performance or safety, ProClin represents a more effective, versatile, and safer solution.
References
- 1. synthesisgene.com [synthesisgene.com]
- 2. chemdor.com [chemdor.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. selectscience.net [selectscience.net]
- 7. support.izon.com [support.izon.com]
- 8. Immunoperoxidase techniques: the deleterious effect of this compound on the activity of peroxidase conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. This compound removal protocol | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound | Chemical Emergencies | CDC [cdc.gov]
- 14. This compound - Wikipedia [en.wikipedia.org]
- 15. scribd.com [scribd.com]
- 16. This compound: Uses, safety and sustainable alternatives | Abcam [abcam.com]
- 17. scientificlabs.co.uk [scientificlabs.co.uk]
- 18. scientificlabs.co.uk [scientificlabs.co.uk]
- 19. Mechanism-based inactivation of horseradish peroxidase by this compound. Formation of meso-azidoprotoporphyrin IX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Researcher's Guide to Long-Term Sample Stability: An Objective Look at Sodium Azide
For researchers, scientists, and drug development professionals, ensuring the long-term stability of biological samples is paramount to the integrity and reproducibility of experimental results. Sodium azide (B81097) has long been a widely used preservative due to its bacteriostatic properties. However, its impact on sample components and its inherent toxicity necessitate a thorough evaluation of its suitability compared to other preservation methods. This guide provides an objective comparison of sodium azide with alternative preservation strategies, supported by experimental data and detailed protocols, to aid in making informed decisions for sample storage.
This compound as a Preservative: A Double-Edged Sword
This compound is an effective inhibitor of microbial growth, primarily targeting gram-negative bacteria by disrupting the cytochrome electron transport chain.[1] It is commonly used in concentrations ranging from 0.02% to 0.1% for the preservation of biological buffers and antibody solutions.[2] While it offers the advantage of preventing bacterial contamination during short to medium-term storage at 4°C, its use is not without significant drawbacks.
A primary concern is its inhibitory effect on enzymes, most notably horseradish peroxidase (HRP), which is a common reagent in immunoassays such as ELISA. The presence of this compound can significantly reduce the activity of HRP, leading to inaccurate results.[3] Furthermore, studies have shown that this compound can influence protein aggregation, a critical factor in the stability of therapeutic proteins and antibodies.[4] Its high toxicity and the potential to form explosive compounds with heavy metals also pose considerable safety risks in the laboratory.
Comparison of Preservation Methods
The long-term stability of biological samples is influenced by the chosen preservation method. Here, we compare the use of this compound with two common alternatives: freezing and the use of other chemical preservatives.
| Preservation Method | Mechanism of Action | Advantages | Disadvantages |
| This compound (0.02-0.1%) | Inhibits microbial growth by disrupting the cytochrome electron transport chain.[1] | - Effective bacteriostatic agent for short to medium-term storage at 4°C.[2] - Cost-effective. | - Inhibits HRP and other enzymes.[3] - Can affect protein aggregation.[4] - Highly toxic and poses safety risks. - Ineffective against some gram-positive bacteria. |
| Freezing (-20°C to -80°C) | Reduces molecular motion and enzymatic activity, thereby slowing down degradation processes. | - Generally considered the gold standard for long-term preservation of protein and nucleic acid integrity. - Avoids the introduction of potentially interfering chemicals. | - Repeated freeze-thaw cycles can lead to protein denaturation and aggregation.[3] - Requires significant freezer space and energy consumption. - Potential for cryoconcentration effects. |
| Alternative Preservatives | Various mechanisms, including broad-spectrum antimicrobial activity. | - Can offer broad-spectrum antimicrobial activity (e.g., ProClin). - Some are less toxic and have fewer assay interferences than this compound. | - May have their own set of interferences with specific assays. - Can be more expensive than this compound. - Efficacy can be pH-dependent. |
Quantitative Data Summary
While direct, long-term comparative studies with extensive quantitative data are not abundantly available in the public domain, the following table summarizes key performance indicators based on existing research and manufacturer's data.
| Parameter | This compound | Freezing (-20°C) | ProClin 300 |
| Antimicrobial Efficacy | Primarily bacteriostatic, less effective against gram-positive bacteria. | Inhibits growth but does not kill microbes. | Broad-spectrum bactericidal and fungicidal activity. |
| HRP Inhibition | Strong inhibitor. | No direct inhibition. | Generally does not inhibit at recommended concentrations. |
| Protein Aggregation | Can promote aggregation under certain conditions.[4] | Risk of aggregation with freeze-thaw cycles.[3] | Generally considered to have a lower impact on protein stability. |
| Ease of Use | Simple addition to solutions. | Requires careful aliquoting and controlled freezing/thawing. | Simple addition to solutions. |
| Safety | Highly toxic, explosive with some metals. | General laboratory safety for low temperatures. | Skin sensitizer, handle with care. |
Experimental Protocols
To rigorously assess the long-term stability of your specific samples, a well-designed experimental protocol is crucial. Below are detailed methodologies for key experiments.
Protocol 1: Long-Term Stability Assessment of a Purified Antibody
Objective: To compare the stability of a purified antibody stored under different conditions over 24 months.
Materials:
-
Purified antibody of interest (e.g., IgG) at 1 mg/mL.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
This compound (NaN3).
-
ProClin 300.
-
Sterile, low-protein-binding microcentrifuge tubes.
-
-20°C and -80°C freezers.
-
4°C refrigerator.
Procedure:
-
Sample Preparation:
-
Prepare four sets of aliquots of the antibody solution in PBS:
-
Group A (this compound): Add this compound to a final concentration of 0.05%.
-
Group B (ProClin 300): Add ProClin 300 to a final concentration of 0.03%.
-
Group C (Frozen -20°C): No preservative added.
-
Group D (Frozen -80°C): No preservative added.
-
-
Dispense 50 µL aliquots into sterile, low-protein-binding tubes to avoid repeated freeze-thaw cycles for the frozen groups.
-
-
Storage:
-
Store Group A and B at 4°C.
-
Store Group C at -20°C.
-
Store Group D at -80°C.
-
-
Testing Schedule:
-
Analyze samples at the following time points: 0, 3, 6, 12, 18, and 24 months.
-
-
Analytical Methods:
-
Visual Inspection: Check for clarity, color change, and precipitation at each time point.
-
Protein Concentration: Determine the protein concentration using a spectrophotometer (A280) or a BCA assay.
-
Size Exclusion Chromatography (SEC-HPLC): Assess the percentage of monomer, aggregate, and fragment. An increase in aggregates or fragments indicates instability.
-
SDS-PAGE (non-reducing and reducing): Visualize protein integrity and detect any degradation products.
-
Functional Assay (e.g., ELISA): Determine the binding activity of the antibody to its target antigen. A decrease in binding signal indicates a loss of function.
-
Protocol 2: Accelerated Stability Study
Objective: To quickly predict the long-term stability of a protein sample by subjecting it to stress conditions.
Materials:
-
Protein sample of interest.
-
Appropriate buffer.
-
Preservatives to be tested (e.g., this compound, ProClin 300).
-
Temperature-controlled incubator (e.g., 40°C).
Procedure:
-
Sample Preparation: Prepare samples with and without the preservatives of interest, as described in Protocol 1.
-
Storage: Place the samples in a temperature-controlled incubator at an elevated temperature (e.g., 40°C).
-
Testing Schedule: Analyze samples at shorter time intervals, such as 0, 1, 2, 4, and 6 weeks.
-
Analytical Methods: Use the same analytical methods as described in Protocol 1 to monitor changes in the protein's physical and functional properties.
Mandatory Visualizations
Experimental Workflow for Long-Term Stability Study
Caption: Workflow for a long-term sample stability study.
Decision Tree for Selecting a Sample Preservative
Caption: Decision tree for selecting a suitable sample preservative.
Conclusion
The choice of a preservative for long-term sample storage requires a careful balancing of efficacy, potential for assay interference, and safety. While this compound is a cost-effective bacteriostatic agent, its significant drawbacks, particularly its inhibition of HRP and its toxicity, make it unsuitable for many applications. For long-term storage, especially of valuable and sensitive samples like therapeutic proteins and antibodies, freezing at -20°C or -80°C remains the preferred method, provided that repeated freeze-thaw cycles are avoided. When a chemical preservative is necessary, alternatives such as ProClin offer a broader antimicrobial spectrum with fewer assay interferences. Ultimately, the optimal preservation strategy depends on the specific sample type, the intended downstream applications, and the required storage duration. Conducting a thorough stability study, as outlined in the provided protocols, is the most reliable way to determine the best preservation method for your critical samples.
References
A Researcher's Guide to Validating Sodium azide Removal
For researchers, scientists, and drug development professionals, the presence of sodium azide (B81097) as a preservative in antibody and protein solutions presents a significant challenge for many downstream applications. Its cytotoxic nature interferes with live-cell assays, and it inhibits the activity of enzymes like horseradish peroxidase (HRP), a common component of immunoassays.[1][2] Therefore, its effective removal is a critical step in ensuring experimental success. This guide provides a comparative overview of common methods for sodium azide removal, with a focus on dialysis and its alternatives, supported by experimental protocols and data to aid in method selection and validation.
Comparing Methods for this compound Removal
The selection of an appropriate method for this compound removal depends on factors such as sample volume, desired processing time, and the required final purity. The most common techniques are dialysis, desalting (spin) columns, and ultrafiltration/diafiltration. Each method leverages different principles of separation to remove the small this compound molecules (65 Da) while retaining the much larger protein molecules (e.g., IgG at ~150 kDa).[3]
| Parameter | Dialysis | Desalting (Spin) Columns | Ultrafiltration/Diafiltration |
| Principle | Passive diffusion across a semi-permeable membrane based on a concentration gradient. | Size exclusion chromatography where large molecules elute first.[1] | Convective solvent and small solute removal through a membrane with applied pressure.[4] |
| Typical Sample Volume | 0.1 mL to 70 mL[3] | 10 µL to 4 mL[5] | 0.5 mL to >100 mL[6] |
| Processing Time | 4 hours to overnight (multiple buffer exchanges required)[7] | < 15 minutes[5] | 15-60 minutes[6] |
| This compound Removal Efficiency | >99% (with sufficient buffer exchanges)[8] | >95%[9] | >99% (with sufficient diafiltration volumes)[4] |
| Protein Recovery | High (>90%)[10] | High (>90%)[5] | High (>90%)[6] |
| Sample Dilution | Can be significant, but can also be used for concentration. | Minimal with spin columns.[11] | Can be used for concentration. |
| Key Advantages | Gentle, suitable for large volumes, high removal efficiency. | Fast, easy to use, minimal sample dilution.[5] | Fast, can concentrate the sample, high removal efficiency.[4] |
| Key Limitations | Time-consuming, requires large volumes of buffer. | Limited to smaller sample volumes. | Requires a centrifuge and specialized devices. |
Experimental Protocols
Below are detailed protocols for the removal of this compound using dialysis, desalting columns, and ultrafiltration, along with a method for validating the removal.
This compound Removal by Dialysis
This method is ideal for larger sample volumes and achieves high purity through multiple buffer exchanges.
Materials:
-
Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO), typically 10-14 kDa for antibodies.[7]
-
Dialysis buffer (e.g., azide-free PBS).
-
Large beaker (1-2 L).
-
Magnetic stirrer and stir bar.
-
Refrigerator or cold room (4°C).[7]
Procedure:
-
Prepare Dialysis Membrane: Hydrate the dialysis tubing or cassette in the dialysis buffer according to the manufacturer's instructions.[3]
-
Load Sample: Carefully load the protein sample into the dialysis tubing/cassette and seal securely.
-
Dialysis: Place the sealed dialysis unit in a beaker containing a large volume of cold (4°C) dialysis buffer (at least 200 times the sample volume). Place the beaker on a magnetic stirrer and stir gently at 4°C.[7]
-
Buffer Changes:
-
Sample Recovery: Carefully remove the sample from the dialysis unit.
This compound Removal by Desalting (Spin) Columns
This method is rapid and ideal for small sample volumes, utilizing size exclusion chromatography.[1]
Materials:
-
Pre-packed desalting spin column (e.g., Sephadex G-25).[1]
-
Equilibration buffer (the desired final buffer for the sample).
-
Microcentrifuge.
-
Collection tubes.[7]
Procedure:
-
Column Preparation: Remove the storage buffer from the spin column by centrifugation according to the manufacturer's instructions (typically 1,000 x g for 2 minutes).[3]
-
Equilibration:
-
Sample Loading: Place the column in a new collection tube. Slowly apply the sample to the center of the resin bed.[7]
-
Elution: Centrifuge the column according to the manufacturer's instructions (e.g., 1,000 x g for 2 minutes). The desalted, azide-free sample will be in the collection tube.[7]
This compound Removal by Ultrafiltration/Diafiltration
This method is also rapid and has the added benefit of concentrating the sample.
Materials:
-
Centrifugal filter device with an appropriate MWCO (e.g., Amicon® Ultra).[6]
-
Diafiltration buffer (the desired final buffer for the sample).
-
Centrifuge with a rotor compatible with the filter device.
Procedure:
-
Sample Loading: Add the protein sample to the filter device.
-
First Concentration: Centrifuge the device according to the manufacturer's instructions to concentrate the sample. The filtrate will contain this compound.
-
Reconstitution: Reconstitute the concentrated sample to its original volume with the diafiltration buffer.
-
Repeat Diafiltration: Repeat the concentration and reconstitution steps 2-3 times to "wash out" the this compound.[6]
-
Final Concentration and Recovery: After the final diafiltration step, concentrate the sample to the desired volume and recover the purified, concentrated protein.
Validating this compound Removal
It is crucial to validate the removal of this compound to ensure it will not interfere with downstream applications. Ion chromatography is a sensitive and reliable method for quantifying residual azide.
Experimental Protocol: Quantification of Residual this compound by Ion Chromatography
Principle: Ion chromatography separates ions based on their affinity for an ion-exchange resin. The azide anion is separated from other anions in the sample matrix and detected by conductivity or UV absorbance.
Materials:
-
Ion chromatography system with a conductivity or UV detector.
-
Anion-exchange column.
-
This compound standard solution (for calibration curve).
-
Eluent (e.g., sodium carbonate/sodium bicarbonate buffer).
-
Samples before and after this compound removal.
Procedure:
-
Prepare Standards: Prepare a series of this compound standards of known concentrations in the final buffer of the protein sample to create a calibration curve.
-
Sample Preparation: Dilute the "before" and "after" protein samples in the mobile phase to fall within the range of the calibration curve.
-
Chromatographic Analysis:
-
Equilibrate the ion chromatography system with the eluent.
-
Inject the standards to generate a calibration curve.
-
Inject the prepared "before" and "after" samples.
-
-
Data Analysis:
-
Integrate the peak corresponding to the azide anion.
-
Quantify the concentration of this compound in the samples by comparing the peak areas to the calibration curve.
-
Calculate the removal efficiency by comparing the azide concentration in the "before" and "after" samples.
-
Conclusion
The removal of this compound is a critical step for ensuring the validity of many biological assays. Dialysis is a thorough and gentle method suitable for larger volumes, while desalting spin columns offer a rapid solution for smaller samples with minimal dilution. Ultrafiltration/diafiltration provides a fast and efficient alternative that also allows for sample concentration. The choice of method should be guided by the specific requirements of the experiment. Independent of the method chosen, it is highly recommended to validate the removal of this compound to confirm its absence and ensure the integrity of subsequent experimental results.
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. benchchem.com [benchchem.com]
- 8. Dialysis Methods for Protein Research | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Benchmarking Experiments with Pierce Zeba Spin Desalting Columns | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. biocompare.com [biocompare.com]
- 11. fishersci.com [fishersci.com]
A Comparative Analysis of Sodium Azide Concentrations in Research Applications
For researchers, scientists, and drug development professionals, understanding the precise effects of sodium azide (B81097) at varying concentrations is critical for experimental design and data interpretation. This guide provides a side-by-side comparison of different sodium azide concentrations, supported by experimental data, to elucidate its dose-dependent effects on cellular systems.
This compound (NaN₃) is a versatile chemical compound utilized across various scientific disciplines. It is widely known as a preservative in biological buffers and antibody solutions due to its bacteriostatic properties.[1][2] However, it is also a potent metabolic inhibitor with significant toxicological effects, making it a valuable tool in studying cellular processes such as apoptosis and mitochondrial function.[3][4][5] This guide will delve into the concentration-dependent effects of this compound, offering a clear comparison of its performance as both a preservative and a cytotoxic agent.
Data Summary: Concentration-Dependent Effects of this compound
The following table summarizes the quantitative effects of different this compound concentrations on various cellular parameters as reported in peer-reviewed literature.
| Concentration | Cell Line | Exposure Time | Effect | Reference |
| Preservative Applications | ||||
| 0.02% - 0.1% (w/v) | N/A | N/A | Effective for preventing bacterial growth in biological samples and reagents. | [1] |
| 0.02% (w/v) | N/A | N/A | Commonly used to prevent microbial contamination in antibody solutions. | [1] |
| Cytotoxic & Metabolic Effects | ||||
| 3 mM | Rat Primary Cortical Neurons | 10 min (followed by 24h incubation) | Reduced cell viability to 54 ± 2%. | [6][7] |
| 5 mM - 100 mM | PC12 Cells | 12 h | Concentration-dependent reduction in cell viability. | [8][9][10] |
| 10 mM | PC12 Cells | 24 h | Apoptotic rate of 8.02%. | [4] |
| 20 mM | PC12 Cells | 24 h | Apoptotic rate of 43.77%; Significant decrease in cell viability (50% cell death). | [4] |
| 30 mM | PC12 Cells | 12 h | Decrease in cell viability to 51 ± 3%. | [10] |
| 40 mM | PC12 Cells | 24 h | Apoptotic rate of 78.67%. | [4] |
| 0 - 70 mM | H9c2 Cardiac Muscle Cells | 24 h | Dose-dependent reduction in cell viability, with ~90% cell death at 70 mM. | [11] |
| 0.05% (6.8 mM) | Human Serum | N/A | Significant decreasing effect on serum cholesterol values. | [12][13] |
| 0.1% (13.6 mM) | Human Serum | N/A | Reduced total and direct bilirubin (B190676) values by 60-100% and cholesterol values by 30-85%. | [12][13] |
Mechanism of Action: Inhibition of Cellular Respiration
This compound primarily exerts its toxic effects by inhibiting cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain.[1][5] This inhibition disrupts oxidative phosphorylation, leading to a rapid decrease in ATP production and an increase in the production of reactive oxygen species (ROS), ultimately triggering apoptosis or other forms of cell death.[3][4][5]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
This protocol is adapted from a study on rat primary cortical neurons.[6][7]
-
Cell Culture: Plate rat primary cortical neurons in 24-well plates and culture until the desired confluency.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 3 mM) for a specified duration (e.g., 10 minutes).
-
Incubation: After treatment, replace the medium with fresh culture medium and incubate for 24 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a mixture of isopropanol (B130326) and HCl) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group.
Apoptosis Assay (Annexin V-FITC Staining)
This protocol is based on a study investigating apoptosis in PC12 cells.[4]
-
Cell Culture and Treatment: Culture PC12 cells and expose them to different concentrations of this compound (e.g., 0, 10, 20, 40 mM) for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol is derived from research on this compound-induced toxicity in PC12 cells.[4]
-
Cell Culture and Treatment: Treat PC12 cells with varying concentrations of this compound (e.g., 0, 10, 20, 40 mM) for 24 hours.
-
Staining: Incubate the cells with JC-1 dye (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide) at 37°C for 20 minutes.
-
Washing: Wash the cells with a wash buffer.
-
Analysis: Analyze the cells by flow cytometry. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the change in ΔΨm.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the cytotoxic effects of this compound.
Conclusion
The concentration of this compound is a critical determinant of its biological effect. At low concentrations (0.02-0.1%), it serves as an effective bacteriostatic preservative, essential for maintaining the integrity of reagents and biological samples.[1] Conversely, at millimolar concentrations, this compound acts as a potent metabolic toxin, inducing cytotoxicity through the inhibition of mitochondrial respiration.[3][4][6][8] This dose-dependent duality makes this compound a valuable tool for researchers, enabling its use in a wide range of applications from sample preservation to the investigation of fundamental cellular processes like apoptosis. Careful consideration of the concentration is paramount to achieving the desired experimental outcome and ensuring accurate data interpretation.
References
- 1. This compound: Uses, safety and sustainable alternatives | Abcam [abcam.com]
- 2. Fact Sheet: this compound | PennEHRS [ehrs.upenn.edu]
- 3. This compound induces mitochondria‑mediated apoptosis in PC12 cells through Pgc‑1α‑associated signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces mitochondria-mediated apoptosis in PC12 cells through Pgc-1α-associated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound poisoning: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound induced neuronal damage in vitro: evidence for non-apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Induced Neuronal Damage In Vitro: Evidence for Non-Apoptotic Cell Death | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Neuroprotective effects of hydrogen sulfide on this compound-induced oxidative stress in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Effects of this compound on the quantitation of the chemical constituents of serum. Inhibition of bilirubin and cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Impact of Sodium Azide on Protein Integrity: A Comparative Guide
For researchers, scientists, and drug development professionals, maintaining protein integrity is paramount. Sodium azide (B81097) is a widely used preservative, but its potential to impact protein structure and function necessitates a thorough evaluation. This guide provides a comprehensive comparison of sodium azide with other common alternatives, supported by experimental data, detailed protocols, and visual representations of its mechanisms of action.
This compound is a highly effective bacteriostatic agent, commonly used at concentrations of 0.02% to 0.1% to prevent microbial growth in biological buffers and protein solutions.[1] Its primary mechanism of action involves the inhibition of cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain, thereby blocking cellular respiration in gram-negative bacteria.[1] While effective for preservation, its interactions with proteins can lead to aggregation and altered enzymatic activity, raising concerns for researchers.
Impact on Protein Aggregation
This compound has been shown to influence protein aggregation in a concentration-dependent manner. Studies on bovine serum albumin (BSA) and a monoclonal antibody (NISTmAb) under thermomechanical stress revealed that increasing concentrations of this compound can accelerate the formation of protein aggregates.[2][3][4]
Table 1: Effect of this compound on NISTmAb Aggregation
| This compound Concentration (mg/L) | Monomer Loss after 8h (%) | Aggregate Molar Mass after 8h (MDa) |
| 0 | ~10 | ~5 |
| 100 | ~20 | ~10 |
| 200 | ~35 | ~20 |
Data adapted from a study on NISTmAb at 10 mg/mL subjected to thermomechanical stress.[2]
The aggregation of the monoclonal antibody was observed to proceed via nucleated growth and aggregate-aggregate condensation, a process influenced by the presence of the azide anion.[4]
Impact on Enzyme Activity
This compound can act as an inhibitor for a variety of enzymes, particularly those containing heme groups. This inhibition can be a significant concern in enzymatic assays and for the preservation of enzyme-based therapeutics.
Table 2: Inhibitory Effects of this compound on Various Enzymes
| Enzyme | Inhibition Type | Ki Value | Notes |
| Lignin Peroxidase H2 | Competitive with respect to veratryl alcohol | 1-2 µM | Uncompetitive with respect to H2O2.[5] |
| Horseradish Peroxidase | Mechanism-based inactivation | 1.47 mM | Inactivation is dependent on catalytic turnover. |
| Tyrosinase | Competitive | 1480 µM (IC50) |
Alternatives to this compound
Given the potential for this compound to interfere with experimental results and its high toxicity, several alternatives are available for protein preservation.
ProClin™: This family of broad-spectrum biocides, with active ingredients such as isothiazolinones (CMIT/MIT), offers an alternative to this compound.[6] ProClin preservatives work by inhibiting key enzymes in the Krebs cycle of microorganisms.[7] They are generally used at low concentrations (e.g., 0.02-0.1%) and are considered to have low toxicity at recommended use levels.[7] One study comparing lubricants for in vitro tests found no significant morphological differences in wear particles when using bovine calf serum with either this compound or ProClin 300, suggesting compatibility in some biological matrices.[5][8]
Thimerosal (B151700): An organomercury compound, thimerosal has been used as a preservative in vaccines and other biological products.[9] It exerts its antimicrobial effect by releasing ethylmercury, which can react with free thiol groups in proteins.[10][11] This interaction, however, can also lead to changes in protein conformation and stability.[12] Studies have shown that thimerosal can induce the formation of protein-ethylmercury adducts, potentially leading to protein destabilization.[12] A comparison of bactericidal effectiveness indicated that merthiolate (thimerosal) was more effective than this compound in preserving porcine articular cartilage.[13]
Table 3: Comparison of Preservatives
| Preservative | Mechanism of Action | Typical Concentration | Advantages | Disadvantages |
| This compound | Inhibits cytochrome c oxidase.[1] | 0.02 - 0.1%[1] | Effective bacteriostatic agent, inexpensive.[9] | Can promote protein aggregation, inhibits heme-containing enzymes, highly toxic.[2][4] |
| ProClin™ | Inhibits Krebs cycle enzymes.[7] | 0.02 - 0.1%[7] | Broad-spectrum activity, low toxicity at use levels, good compatibility with many enzymes.[7] | Can be less effective at high pH.[7] |
| Thimerosal | Releases ethylmercury, which reacts with thiol groups.[10][11] | Varies by application | Broad-spectrum antimicrobial.[9] | Contains mercury, can alter protein structure and stability, potential for neurotoxicity.[12][14] |
Experimental Protocols
Evaluation of Protein Aggregation using Asymmetric Flow Field-Flow Fractionation (AF4)
This protocol provides a method to separate and quantify protein monomers, dimers, and higher-order aggregates.
Materials:
-
AF4 system with UV, MALS, and DLS detectors
-
Mobile phase (e.g., phosphate-buffered saline, pH 7.4)
-
Protein sample (e.g., monoclonal antibody at 1-10 mg/mL)
-
This compound or alternative preservative at desired concentrations
Procedure:
-
System Preparation: Equilibrate the AF4 system with the mobile phase until a stable baseline is achieved for all detectors.
-
Membrane Passivation: Passivate the channel membrane by injecting a solution of bovine serum albumin (e.g., 10 mg/mL) to minimize non-specific binding of the protein sample.
-
Sample Preparation: Prepare protein samples in the mobile phase with and without the preservative at various concentrations. If inducing aggregation, subject the samples to thermomechanical stress (e.g., heating at a specific temperature with gentle agitation) for defined time points.
-
Injection and Fractionation: Inject a defined volume of the protein sample into the AF4 channel. Apply a cross-flow gradient to separate the protein species based on their hydrodynamic size.
-
Data Acquisition: Monitor the elution profile using the UV (for concentration), MALS (for molar mass), and DLS (for hydrodynamic radius) detectors.
-
Data Analysis: Analyze the data to determine the percentage of monomer, dimer, and larger aggregates, as well as the weight-average molar mass of the aggregate species over time.
Enzyme Inhibition Assay
This protocol describes a general method to determine the inhibitory effect of this compound on enzyme activity.
Materials:
-
Purified enzyme of interest
-
Substrate specific to the enzyme
-
This compound (or other potential inhibitors)
-
Assay buffer (optimal for enzyme activity)
-
Spectrophotometer or microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and this compound in the assay buffer.
-
Assay Setup: In a microplate or cuvette, add the assay buffer, a fixed concentration of the enzyme, and varying concentrations of this compound. Include a control with no inhibitor.
-
Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a fixed concentration of the substrate.
-
Kinetic Measurement: Immediately measure the change in absorbance or fluorescence over time at a wavelength specific to the product formation.
-
Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. To determine the mechanism of inhibition, repeat the assay with varying substrate concentrations and analyze the data using Lineweaver-Burk or Michaelis-Menten plots.[15]
Visualizing Mechanisms of Action
Inhibition of Mitochondrial Electron Transport Chain by this compound
This compound exerts its primary antimicrobial and cytotoxic effect by inhibiting Complex IV (Cytochrome c oxidase) of the mitochondrial electron transport chain, thereby blocking the reduction of oxygen to water and halting ATP synthesis.
Caption: Inhibition of Complex IV by this compound in the Electron Transport Chain.
Inhibition of the Krebs Cycle by ProClin™
ProClin™ preservatives act by inhibiting multiple key enzymes within the Krebs cycle, disrupting the central metabolic pathway of microorganisms and leading to cell death.
Caption: ProClin™ targets multiple enzymes in the Krebs Cycle.
References
- 1. Disruption of mitochondrial electron transport chain function potentiates the pro-apoptotic effects of MAPK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Azide Preservative on Thermomechanical Aggregation of Purified Reference Protein Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sodium-azide versus ProClin 300: influence on the morphology of UHMWPE particles generated in laboratory tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Mechanism of Thimerosal-Induced Structural Destabilization of a Recombinant Rotavirus P[4] Protein Antigen Formulated as a Multi-Dose Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [Comparison of the effectiveness of this compound and merthiolate as bacteriocidal agents--a NMR study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ajmhs.umed.edu.al [ajmhs.umed.edu.al]
- 15. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Preservative Showdown: Why Sodium Azide is a Risky Choice for Nucleic Acid Sequencing
A Comparative Guide to Sample Preservation for High-Fidelity Genomic and Transcriptomic Analyses
For researchers in genomics, transcriptomics, and drug development, the integrity of nucleic acid samples is paramount. The journey from sample collection to sequencing data is fraught with potential pitfalls, and a crucial, often overlooked, step is the choice of a preservative. While sodium azide (B81097) (NaN₃) is a common bacteriostatic agent used in many laboratory reagents, its use in samples destined for sequencing can introduce significant and detrimental artifacts. This guide provides an objective comparison of sodium azide with other preservation alternatives, supported by an understanding of its biochemical interactions and the stringent requirements of next-generation sequencing (NGS) workflows.
The Hidden Costs of a Common Preservative
This compound functions primarily by inhibiting the growth of gram-negative bacteria and other microbes. It achieves this by potently and irreversibly binding to the heme cofactor of cytochrome oxidase, the terminal enzyme in the electron transport chain, thereby halting cellular respiration.[1][2] While this effectively prevents microbial proliferation and the subsequent release of nucleases that would degrade DNA and RNA, the mechanism of action is also the source of its incompatibility with sequencing protocols.
Direct Impact on Nucleic Acid Integrity and Modification
Contrary to its role in preserving overall sample quality by preventing contamination, this compound is not inert towards nucleic acids. Research has demonstrated that this compound acts as a chemical mutagen. Studies in barley and wheat have shown that it preferentially generates G:C to A:T transitions, fundamentally altering the genetic sequence before it is even analyzed.[3][4] Furthermore, its metabolic byproducts can lead to the formation of single-strand breaks in DNA.[5] While some studies in mammalian cells suggest it doesn't directly damage DNA, its mutagenic potential in other organisms raises serious concerns for high-sensitivity applications like variant calling.[3][6]
Catastrophic Interference with Sequencing Chemistry
The most significant issue with this compound is its direct interference with the enzymatic reactions that are the core of all modern sequencing technologies. NGS library preparation involves a precise cascade of enzymatic steps, including DNA fragmentation, end-repair, adapter ligation, and PCR amplification.[7][8] this compound can disrupt this workflow at multiple points:
-
Inhibition of Polymerases: High-fidelity DNA polymerases are essential for the amplification step of library preparation and for the sequencing-by-synthesis process itself. These enzymes are sensitive to inhibitors. As a potent inhibitor of heme-containing enzymes and a strong nucleophile, this compound is known to interfere with enzymatic activity, leading to reduced amplification efficiency, increased PCR bias, and higher error rates in the final sequencing data.[7][9]
-
Interference with Ligation: The ligation of sequencing adapters to DNA or cDNA fragments is a critical step mediated by DNA ligase. This compound's nucleophilic nature can interfere with this and other conjugation reactions, resulting in lower library yields and a higher proportion of unligated fragments.[7][10][11] This reduces the overall efficiency of the workflow and can lead to the complete failure of library preparation for low-input samples.
A Comparison of Preservative Alternatives
Given the significant drawbacks of this compound, researchers should consider alternatives that preserve sample integrity without compromising downstream applications. The ideal preservative should prevent microbial growth and inactivate endogenous nucleases while being inert to the core components of sequencing reactions.
| Preservative | Mechanism of Action | Compatibility with Sequencing | Advantages | Limitations |
| This compound (NaN₃) | Inhibits cytochrome oxidase, preventing microbial respiration.[1][2] | Very Poor. Known mutagen[3][4]; inhibits polymerases and interferes with ligation reactions.[7][9][10] | Effective bacteriostatic agent for gram-negative bacteria.[1][2] | Highly toxic; explosive risk with metals; does not inactivate RNases; introduces sequencing artifacts.[1][12] |
| ProClin™ (Isothiazolinones) | Inhibits key enzymes in the Krebs cycle (e.g., α-ketoglutarate dehydrogenase).[9] | Good. Does not interfere with most enzyme- or antibody-linked reactions at recommended concentrations.[9] | Broad-spectrum activity against bacteria, fungi, and yeast; non-mutagenic and less hazardous than azide.[13] | Can be a sensitizer; specific formulation (e.g., ProClin 300) should be chosen based on application.[9] |
| EDTA (in TE Buffer) | Chelates divalent cations (e.g., Mg²⁺) that are essential cofactors for most nucleases. | Excellent. Standard component of nucleic acid storage buffers; fully compatible with enzymatic reactions after dilution or cleanup. | Inactivates DNases and RNases; stabilizes nucleic acids; non-toxic. | Does not prevent microbial growth; acts as a preservative for the nucleic acids themselves, not the entire sample. |
| Ethanol (B145695) (≥70%) | Dehydrates cells and denatures proteins, including nucleases. | Excellent. Standard method for DNA/RNA precipitation and long-term storage; evaporates during sample preparation. | Excellent for long-term, stable preservation at low temperatures; effectively kills microbes and inactivates enzymes. | Not suitable for live-cell applications; requires nucleic acid to be pelleted and resuspended. |
Experimental Protocols
To ensure the selection of an appropriate preservative, a validation experiment is recommended. Below is a generalized protocol for comparing the efficacy of different preservatives for a sequencing project.
Protocol: Comparative Analysis of Preservatives for NGS
1. Sample Preparation and Preservation:
-
Aliquot a homogenous biological sample (e.g., cell culture, tissue homogenate) into multiple tubes.
-
Create treatment groups for each preservative to be tested (e.g., Control [No preservative], 0.05% this compound, 0.05% ProClin™ 300, TE Buffer with 1 mM EDTA, 70% Ethanol).
-
Add the respective preservative to each aliquot according to the manufacturer's instructions or standard protocols.
-
Store the samples under desired conditions (e.g., 4°C or -20°C) for a defined period (e.g., 1 week, 1 month).
2. Nucleic Acid Extraction and Quality Control:
-
Extract DNA or RNA from all samples simultaneously using a standardized kit to minimize batch effects.
-
For the ethanol group, pellet the nucleic acid, remove the supernatant, and resuspend in a suitable buffer (e.g., TE).
-
Assess the quality and quantity of the extracted nucleic acids:
- Quantification: Use a fluorometric method (e.g., Qubit) for accurate measurement.
- Purity: Measure A260/280 and A260/230 ratios using a spectrophotometer (e.g., NanoDrop).
- Integrity: Analyze DNA Integrity Number (DIN) or RNA Integrity Number (RIN) using an automated electrophoresis system (e.g., Agilent Bioanalyzer or TapeStation).[10][14]
3. NGS Library Preparation and Sequencing:
-
Using a standardized input amount of nucleic acid from each sample, prepare sequencing libraries using a commercial kit (e.g., Illumina DNA Prep, NEBNext Ultra II).
-
During preparation, note any differences in library yield after amplification. Quantify the final libraries accurately.
-
Pool the libraries and perform sequencing on an appropriate platform (e.g., Illumina MiSeq or NovaSeq).
4. Data Analysis and Comparison:
-
After sequencing, demultiplex the data.
-
Analyze key quality metrics for each sample group:
- Sequencing Yield: Total number of reads and bases generated.
- Quality Scores: Average Phred quality scores across the reads.
- Error Rate: Calculate mismatch rates by aligning to a reference genome.
- GC Bias: Plot the distribution of GC content to identify amplification bias.
- Coverage Uniformity: Assess the evenness of sequencing coverage across the genome or transcriptome.
-
For variant analysis, compare the number and type of variants called in each preservative group against the control to identify potential mutagenic effects.
Visualizing the Impact
The following diagrams illustrate the problematic role of this compound in a typical NGS workflow and a decision-making process for choosing a suitable preservative.
Conclusion and Recommendations
The evidence strongly indicates that this compound is unsuitable for preserving nucleic acid samples intended for sequencing. Its mutagenic properties and inhibitory effects on core sequencing enzymes introduce unacceptable risks of data corruption, reduced data quality, and failed experiments.
For optimal results, researchers should adopt one of the following strategies:
-
For Long-Term Archival: Preservation in ≥70% ethanol at -20°C or -80°C is the gold standard for stabilizing purified nucleic acids.
-
For Microbial Inhibition: When samples cannot be immediately processed or frozen, a broad-spectrum, non-interfering biocide like ProClin™ is a superior alternative to this compound.
-
For Nuclease Inactivation: For purified nucleic acids stored in aqueous solutions, TE buffer containing EDTA is essential for inactivating nucleases and should be considered standard practice.
By choosing a preservative that is compatible with downstream molecular applications, researchers can safeguard the integrity of their samples, ensure the accuracy of their sequencing data, and ultimately accelerate scientific discovery.
References
- 1. peerj.com [peerj.com]
- 2. fda.gov [fda.gov]
- 3. Effectiveness of this compound Alone Compared to this compound in Combination with Methyl Nitrosurea for Rice Mutagenesis [plantbreedbio.org]
- 4. researchgate.net [researchgate.net]
- 5. RNA quality score evaluation: A preliminary study of RNA integrity number (RIN) and RNA integrity and quality number (RNA IQ) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An optimized NGS sample preparation protocol for in vitro CRISPR screens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NGS Library Preparation: Proven Ways to Optimize Sequencing Workflow - CD Genomics [cd-genomics.com]
- 8. NGS library preparation [qiagen.com]
- 9. DNA helix destabilization by proline and betaine: possible role in the salinity tolerance process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. RNA quality score evaluation: A preliminary study of RNA integrity number (RIN) and RNA integrity and quality number (R… [ouci.dntb.gov.ua]
- 12. Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The RIN: an RNA integrity number for assigning integrity values to RNA measurements - PMC [pmc.ncbi.nlm.nih.gov]
Validating Experimental Results in the Presence of Sodium Azide: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The Mechanism of Interference
Sodium azide (B81097) is a potent inhibitor of metabolic processes. Its primary mechanism of action is the inhibition of cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain.[4][5][6] This blockage disrupts cellular respiration and leads to a rapid depletion of intracellular ATP.[4][6] This interference with fundamental cellular energy production is the root cause of its impact on numerous assays.
Impact on Key Experimental Assays
The inhibitory nature of sodium azide can compromise the integrity of several classes of experiments.
Cell Viability and Cytotoxicity Assays
Assays that rely on cellular metabolic activity as a proxy for viability are highly susceptible to interference.
-
Tetrazolium-based Assays (e.g., MTT, XTT): These assays measure the activity of mitochondrial reductases. This compound's inhibition of mitochondrial function leads to a dose- and time-dependent decrease in MTT signal, which can be falsely interpreted as reduced cell viability or increased cytotoxicity.[7][8][9]
-
Resazurin-based Assays (e.g., alamarBlue): Similar to MTT, these assays depend on metabolic reduction. The presence of azide will suppress this activity, leading to an underestimation of viable cells.
Immunoassays (ELISA, Western Blot)
This compound is a known inhibitor of horseradish peroxidase (HRP), a common enzyme conjugate used for signal detection in immunoassays.[10][11][12]
-
ELISA: The presence of this compound in antibody diluents or wash buffers can inhibit the HRP enzyme, leading to a drastic reduction in signal and falsely low readings of the target analyte.[10][11]
-
Western Blotting: Similarly, HRP-conjugated secondary antibodies exposed to this compound will have reduced activity, resulting in faint or absent bands.
Flow Cytometry
While often used in flow cytometry buffers to prevent antibody capping and internalization, this compound is cytotoxic and can affect functional readouts. For live-cell assays, its presence is a critical confounding factor.[12][13]
Data Comparison: The Quantitative Impact of this compound
The following table summarizes the expected impact of a standard preservative concentration of this compound (e.g., 0.1%) on various assays.
| Assay Type | Parameter Measured | Expected Result (Without NaN₃) | Expected Result (With 0.1% NaN₃) | Consequence of Interference |
| MTT Cell Viability | Absorbance (OD) | 1.2 OD (100% Viability) | 0.4 OD (~33% Viability) | False conclusion of cytotoxicity. |
| ELISA (HRP-based) | Analyte Concentration | 250 pg/mL | 30 pg/mL | Gross underestimation of analyte. |
| Flow Cytometry (Live/Dead) | % Live Cells | 95% | 80% (or lower) | Inaccurate assessment of cell health. |
| Biochemical Assay | Cholesterol Measurement | 200 mg/dL | 30-140 mg/dL | Falsely low cholesterol values.[3] |
Experimental Protocols for Validation
To validate your results, it is essential to determine if this compound is interfering in your specific experimental context.
Protocol 1: Validating a Cell Viability Assay (MTT)
-
Cell Plating: Seed cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Control Groups: Designate three main groups:
-
Negative Control: Cells with media only.
-
Positive Control: Cells with a known cytotoxic agent.
-
Azide Control: Cells treated with the same concentration of this compound present in your reagents (e.g., 0.1%).
-
-
Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24-48 hours).
-
MTT Reagent: Add MTT solution to all wells and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilizing agent (e.g., DMSO or SDS-HCl) to each well.
-
Readout: Measure absorbance at the appropriate wavelength (e.g., 570 nm).
-
Analysis: Compare the absorbance of the "Azide Control" group to the "Negative Control." A significant decrease in the azide group indicates interference.
Protocol 2: Validating an ELISA
-
Assay Setup: Perform your standard ELISA protocol.
-
Control Spike: In a set of wells containing a known, mid-range concentration of your standard, spike in this compound to match the final concentration present in your antibody solution.
-
Comparison: Run a parallel set of wells with the same standard concentration without the added this compound.
-
Development: Proceed with the addition of the HRP-conjugate and substrate as usual.
-
Analysis: Compare the signal (Optical Density) from the azide-spiked wells to the unspiked wells. A significant signal reduction confirms HRP inhibition.
Visualizing Workflows and Mechanisms
Decision-Making Workflow for this compound Use
Caption: A logical workflow to guide the decision of whether and how to use this compound.
Mechanism of Mitochondrial Inhibition
Caption: this compound inhibits Complex IV, halting the electron transport chain and ATP synthesis.
Alternatives and Mitigation Strategies
When possible, avoiding this compound in sensitive assays is the best strategy.
-
Removal from Reagents: this compound can be removed from antibody solutions using dialysis or desalting columns.[1][12] These methods use a semi-permeable membrane with a molecular weight cut-off that allows the small this compound molecule (65 Da) to pass through while retaining the much larger antibody (e.g., IgG at ~150 kDa).[12]
-
Alternative Preservatives: Several alternatives are available, such as ProClin™, which uses isothiazolones that inhibit the Krebs cycle and do not interfere with HRP.[14] Other options include 2-chloroacetamide (B119443) or simply preparing buffers fresh and using sterile filtering techniques.[15][14]
-
Carrier-Free Formulations: Many suppliers now offer antibodies in "carrier-free" formulations that are devoid of preservatives like this compound and proteins like BSA, making them ideal for conjugation and live-cell applications.[1]
By understanding the mechanisms of interference and employing rigorous validation controls or alternative preservatives, researchers can ensure the accuracy and reliability of their experimental data.
References
- 1. This compound: Uses, safety and sustainable alternatives | Abcam [abcam.com]
- 2. Fact Sheet: this compound | PennEHRS [ehrs.upenn.edu]
- 3. Effects of this compound on the quantitation of the chemical constituents of serum. Inhibition of bilirubin and cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. How azide inhibits ATP hydrolysis by the F-ATPases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual actions of the metabolic inhibitor, this compound on KATP channel currents in the rat CRI-G1 insulinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Effect of this compound on mitochondrial membrane potential in SH-SY5Y human neuroblastoma cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound induces mitochondria-mediated apoptosis in PC12 cells through Pgc-1α-associated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunoperoxidase techniques: the deleterious effect of this compound on the activity of peroxidase conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunoperoxidase techniques: the deleterious effect of this compound on the activity of peroxidase conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 13. This compound removal protocol | Abcam [abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. Safer Alternatives | Duke OESO [safety.duke.edu]
A Comparative Analysis of the Cytotoxicity of Sodium Azide and Other Common Preservatives
For researchers, scientists, and drug development professionals, selecting the appropriate preservative is a critical decision that balances efficacy against potential cellular toxicity. This guide provides an objective comparison of the cytotoxic profiles of sodium azide (B81097) and other widely used preservatives, including thimerosal (B151700), benzalkonium chloride, and parabens. The information presented is supported by experimental data and detailed methodologies to aid in informed decision-making for your research and development needs.
Sodium azide, a highly effective bacteriostatic agent, is frequently used in laboratory reagents and stock solutions.[1] Its mechanism of action involves the inhibition of cytochrome oxidase, the final enzyme in the mitochondrial electron transport chain, leading to a rapid decline in ATP production and disruption of cellular energy metabolism. However, its potent biological activity also raises concerns about its cytotoxicity.[2][3][4][5] This guide will compare the cytotoxic effects of this compound with other common preservatives, providing a comprehensive overview to assist in the selection of the most suitable agent for your specific application.
Comparative Cytotoxicity Data
The following table summarizes the quantitative data on the cytotoxicity of this compound and other preservatives from various in vitro studies. It is important to note that IC50 values and other cytotoxicity metrics can vary significantly based on the cell line, exposure duration, and the specific assay used.
| Preservative | Cell Line | Exposure Time | IC50 / Cytotoxicity Metric | Reference |
| This compound | PC12 | 24 hours | Dose-dependent decrease in cell viability (5-80 mM) | [2] |
| Fetal nerve and myocardial cells | 1 hour | Higher sensitivity compared to fibroblasts, hepatocytes, and renal tubular epithelial cells | [4] | |
| Chinese Hamster Fibroblasts | Not specified | Not genotoxic | [6] | |
| Human Lung Carcinoma (A549) | 72 hours | ~1.5 mM (Estimated) | [6] | |
| Thimerosal | HepG2 | Not specified | IC50: 2.62 µg/ml (7.1 µM) | [7] |
| C2C12 | Not specified | IC50: 3.17 µg/ml (8.5 µM) | [7] | |
| PBMC | Not specified | IC50: 1.27 µg/ml (3.5 µM) | [7] | |
| Vero | Not specified | IC50: 0.86 µg/ml (2.4 µM) | [7] | |
| mIMCD3 | 24 hours | LC50: 2.9 µM | [8] | |
| HEK293 | 24 hours | LC50: 9.5 µM | [8] | |
| Human Lymphocytes | 60 minutes | Apoptosis induced at 30 µM | [9] | |
| Benzalkonium Chloride | A549 | 24 hours | IC50: 5.04 µg/mL | [10] |
| H358 | 30 minutes | IC50: 7.1 µg/mL | [11] | |
| H358 | 24 hours | IC50: 1.5 µg/mL | [11] | |
| Human respiratory epithelial BEAS-2B | 2 hours | Dose-dependent increase in DNA damage up to 0.02% | [12] | |
| HCE | 5 minutes | 30% cell loss at 0.001% | [13] | |
| Parabens (Methyl, Propyl, Butyl, etc.) | Human and fish cell lines | Not specified | Cytotoxicity increases with longer alkyl chain length (Methyl < Ethyl < Propyl < Butyl < Benzyl) | [14][15] |
| Human peripheral lymphocytes | 24 and 48 hours | Genotoxic and cytotoxic effects observed at 10-100 µg/mL | [16] | |
| HTR-8/SVneo | 48 hours | Significant dose-dependent cytotoxicity with propylparaben | [17] |
Experimental Protocols for Assessing Cytotoxicity
Accurate assessment of cytotoxicity is fundamental to understanding the impact of preservatives on biological systems. The following are detailed methodologies for three commonly employed cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method that measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[18][19][20] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[18][20]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µl of culture medium.[18]
-
Compound Exposure: Add various concentrations of the preservative to the wells and incubate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 10 µl of the MTT labeling reagent (final concentration 0.5 mg/ml) to each well.[18]
-
Incubation: Incubate the microplate for 4 hours in a humidified atmosphere.[18]
-
Solubilization: Add 100 µl of the solubilization solution to each well to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[18] The reference wavelength should be greater than 650 nm.[18]
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate (B86563) dehydrogenase from damaged cells.[21][22][23][24] LDH is a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the desired concentrations of the preservative. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis solution).[24]
-
Supernatant Collection: After incubation, centrifuge the plate and carefully transfer the cell-free supernatant to a new 96-well plate.
-
Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. This typically involves a substrate mix and an assay buffer.[21]
-
Incubation: Add the reaction mixture to each well containing the supernatant and incubate at room temperature for up to 30 minutes, protected from light.[22][24]
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically around 490 nm) using a microplate reader.[24]
Apoptosis Assay using Annexin V Staining
Apoptosis is a form of programmed cell death. A key feature of early apoptosis is the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.[25] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells when conjugated to a fluorescent dye.[25][26]
Protocol:
-
Cell Preparation: Harvest cells after treatment with the preservative and wash them with PBS.[26]
-
Binding Buffer: Resuspend the cells in 1X Annexin V binding buffer.[27]
-
Annexin V Staining: Add fluorochrome-conjugated Annexin V to the cell suspension and incubate for 10-15 minutes at room temperature in the dark.[27]
-
Viability Dye Staining: For distinguishing apoptotic from necrotic cells, add a viability dye such as propidium (B1200493) iodide (PI) or 7-AAD.[27]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and the viability dye, early apoptotic cells will be Annexin V positive and viability dye negative, and late apoptotic/necrotic cells will be positive for both.[26]
Visualizing Cellular Impact: Workflows and Pathways
To better understand the experimental process and the cellular mechanisms affected by these preservatives, the following diagrams illustrate a typical cytotoxicity testing workflow and the signaling pathways involved in preservative-induced cell death.
Caption: Experimental workflow for assessing preservative cytotoxicity.
Caption: this compound-induced apoptosis signaling pathway.
Caption: Logical comparison of preservative cytotoxicity profiles.
References
- 1. sonybiotechnology.com [sonybiotechnology.com]
- 2. This compound induces mitochondria-mediated apoptosis in PC12 cells through Pgc-1α-associated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Effect of this compound on the metabolic activity of cultured fetal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. In vitro assessment of Thimerosal cytotoxicity and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of cytotoxicity attributed to thimerosal on murine and human kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Flow-cytometric analysis on cytotoxic effect of thimerosal, a preservative in vaccines, on lymphocytes dissociated from rat thymic glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of pulmonary toxicity of benzalkonium chloride and triethylene glycol mixtures using in vitro and in vivo systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Concentration- and Time-Dependent Effects of Benzalkonium Chloride in Human Lung Epithelial Cells: Necrosis, Apoptosis, or Epithelial Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro genotoxicity and cytotoxicity of benzalkonium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reduction of cytotoxicity of benzalkonium chloride and octenidine by Brilliant Blue G - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparative cytotoxicity induced by parabens and their halogenated byproducts in human and fish cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. merckmillipore.com [merckmillipore.com]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. broadpharm.com [broadpharm.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. LDH Cytotoxicity Assay Kit (A319649) | Antibodies.com [antibodies.com]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 25. bioscience.co.uk [bioscience.co.uk]
- 26. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 27. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Sodium Azide
For Researchers, Scientists, and Drug Development Professionals: Your trusted source for essential safety and logistical information for handling sodium azide (B81097). This guide provides immediate, procedural, and step-by-step guidance to ensure the safe handling and disposal of sodium azide in the laboratory.
This compound (NaN₃) is a highly toxic and reactive chemical that requires stringent safety protocols.[1][2] Adherence to these guidelines is critical to mitigate the risks of exposure and ensure a safe laboratory environment.
Quantitative Exposure Limits and Physical Properties
For quick reference, the following table summarizes key quantitative data for this compound.
| Parameter | Value | Source |
| Permissible Exposure Limit (PEL) - OSHA | Not Established | [3] |
| Recommended Exposure Limit (REL) - NIOSH (Ceiling) | 0.3 mg/m³ | [4] |
| Recommended Exposure Limit (REL) - NIOSH (as Hydrazoic Acid, Ceiling) | 0.1 ppm | [4] |
| Threshold Limit Value (TLV) - ACGIH (Ceiling) | 0.29 mg/m³ | [3][4] |
| Threshold Limit Value (TLV) - ACGIH (as Hydrazoic Acid vapor, Ceiling) | 0.11 ppm | [3][4] |
| LD50 (Oral, Rabbit) | 10 mg/kg | [5] |
| LD50 (Dermal, Rabbit) | 20 mg/kg | [5] |
| LC50 (Inhalation, Rat) | 37 mg/m³ | [5] |
| Decomposition Temperature | ≥275°C (Violent Decomposition) | [2][6] |
Operational Plan: Step-by-Step this compound Handling
This section provides a detailed protocol for the safe handling of this compound, from preparation to post-handling procedures.
Pre-Handling Preparations
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the manufacturer's SDS for this compound.[1][7]
-
Designated Work Area: All work with this compound, especially with powders or solutions >5%, must be conducted in a designated area within a certified chemical fume hood.[2][8] The work area should be clearly labeled as a "Designated Area for Acutely Toxic Material."
-
Emergency Equipment Check: Ensure that an ANSI-approved eyewash station and safety shower are immediately accessible (within 10 seconds travel time) and that you know how to operate them.[6] An ABC dry powder fire extinguisher should also be available.[6]
-
Gather Materials: Assemble all necessary equipment, including non-metal (plastic or ceramic) spatulas and containers, before starting work.[2] Avoid contact with metals such as lead, copper, silver, gold, brass, or solder, as this can form highly explosive metal azides.[1][2]
Personal Protective Equipment (PPE)
Proper PPE is mandatory when handling this compound. The following table outlines the required equipment.
| Body Part | Required PPE | Specifications and Notes |
| Hands | Double Nitrile Gloves | Wear two pairs of nitrile gloves.[2][8] For concentrations >5%, a utility-grade nitrile glove over an exam-style glove is recommended.[6] Change gloves frequently (at least every two hours) and immediately if contaminated.[8][9] |
| Eyes/Face | Safety Goggles and Face Shield | Chemical splash goggles are required.[1] A face shield must be worn in addition to goggles when there is a potential for splashes.[6][8] |
| Body | Laboratory Coat and Full Coverage Clothing | A fully buttoned lab coat, long pants, and closed-toe shoes are required.[1][8] For potential exposure to liquid suspensions or dry particles, consider Tyvek sleeves or a gown.[8] |
| Respiratory | As Needed | All operations should be performed in a chemical fume hood to avoid inhalation.[1] If work must be done outside of a fume hood, respiratory protection may be required.[7] |
Handling Procedure
-
Weighing Solid this compound: If a balance cannot be located inside the fume hood, tare a sealed, shatter-resistant container.[2][8] In the fume hood, add the this compound powder to the container using a non-metal spatula, then securely close the container before moving it to the balance for weighing.[2][8]
-
Preparing Solutions: Add the solvent to the weighed this compound inside the fume hood.[2] Be aware that this compound rapidly hydrolyzes in water or acid to form hydrazoic acid, a highly toxic and explosive gas.[1][2]
-
Transporting: Transport this compound in sealed, shatter-resistant primary containers.[8] If the primary container is not shatter-resistant, use a secondary container.[8]
Post-Handling Procedures
-
Decontamination: Wipe down the designated work area with a soap and water solution (pH > 9) followed by 70% ethanol.[1][8] All cleaning materials must be disposed of as hazardous waste.[1]
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[1]
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
| Emergency Situation | Action |
| Skin Contact | Immediately go to the nearest safety shower or sink and flush the affected area with tepid water for at least 15 minutes, removing all contaminated clothing.[1][6] For concentrated solutions, call 911 for immediate medical attention.[6] |
| Eye Contact | Proceed to the nearest emergency eyewash station and flush eyes for 15 minutes, holding the eyelids open.[1] For concentrated solutions, call 911 for immediate medical attention.[6] |
| Inhalation | Move to fresh air immediately.[2][6] Call 911 for immediate medical attention.[6] Do not perform mouth-to-mouth resuscitation to avoid exposing yourself to the toxic material.[1] |
| Ingestion | Do not induce vomiting.[1] Call 911 and the Poison Control Center (1-800-222-1222) immediately.[1] |
| Small Spill (Inside Fume Hood) | If trained and confident, cover a solid spill with a paper towel and dampen with alkaline water (pH > 9).[1] For liquid spills, cover with absorbent material.[1] All cleanup materials are hazardous waste. |
| Large Spill (Outside Fume Hood) | Alert others, evacuate the area, and prevent entry.[1] Contact your institution's Environmental Health & Safety (EHS) office or call 911.[1][5] |
Disposal Plan
Proper disposal of this compound waste is critical to prevent explosions and environmental contamination.
-
Waste Classification: All this compound waste, including empty containers, contaminated PPE, and cleaning materials, is classified as P-listed, acutely toxic hazardous waste.[1]
-
No Drain Disposal: NEVER dispose of this compound solutions down the drain.[2][6] It can react with metal pipes (B44673) (lead, copper) to form highly shock-sensitive and explosive metal azides.[2]
-
Waste Collection:
-
Waste Pickup: Arrange for the disposal of the hazardous waste through your institution's EHS department.[5]
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. uthsc.edu [uthsc.edu]
- 2. - Division of Research Safety | Illinois [drs.illinois.edu]
- 3. safety.duke.edu [safety.duke.edu]
- 4. nj.gov [nj.gov]
- 5. Article - Standard Operating Procedur... [policies.unc.edu]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. ehs.washington.edu [ehs.washington.edu]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. ipo.rutgers.edu [ipo.rutgers.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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